molecular formula C9H19NO B1291438 4-Butoxypiperidine CAS No. 88536-10-1

4-Butoxypiperidine

Cat. No.: B1291438
CAS No.: 88536-10-1
M. Wt: 157.25 g/mol
InChI Key: XGPJZKQGJWZWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxypiperidine is a chemical compound of interest in scientific research and development, particularly in the field of organic synthesis and medicinal chemistry. The molecular formula for the free base is C9H19NO . Its hydrochloride salt form has the molecular formula C9H20ClNO and an average molecular mass of 193.715 Da . As a piperidine derivative, this compound serves as a versatile building block or intermediate in the synthesis of more complex molecules. The structural motif of the piperidine ring is prevalent in pharmaceuticals, agrochemicals, and materials science. The butoxy substituent at the 4-position can influence the molecule's lipophilicity and electronic properties, making it a valuable scaffold for constructing compound libraries for biological screening or for optimizing the physical and chemical properties of target molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound in exploring new chemical spaces and developing novel substances with potential applications in various industries .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPJZKQGJWZWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626078
Record name 4-Butoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88536-10-1
Record name 4-Butoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Butoxypiperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Butoxypiperidine, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. While direct extensive literature on 4-Butoxypiperidine is not abundant, this document synthesizes foundational chemical principles, data from closely related analogues, and predictive analyses to offer a robust working knowledge of its core characteristics. We will delve into its chemical identity, a detailed synthetic protocol, predicted physicochemical and spectroscopic properties, safety considerations, and its potential role as a valuable scaffold in the synthesis of novel therapeutic agents.

Core Chemical Identity

4-Butoxypiperidine is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The substituent at the 4-position is a butoxy group (-O-(CH₂)₃CH₃), which imparts specific lipophilic and hydrogen bond accepting properties.

IdentifierValueSource
CAS Number 88536-10-1[1]
Molecular Formula C₉H₁₉NO[2]
Molecular Weight 157.25 g/mol [1]
SMILES CCCCOC1CCNCC1[2]
InChI InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3[2]

Synthesis of 4-Butoxypiperidine

The most logical and established method for the synthesis of 4-Butoxypiperidine is via the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this context, the synthesis would commence from a suitable 4-hydroxypiperidine precursor. To prevent undesired N-alkylation at the piperidine nitrogen, it is crucial to employ an N-protected starting material, such as N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) protecting group is stable under the basic conditions of the ether synthesis and can be readily removed in a subsequent acidic step.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Boc-4-butoxypiperidine

This step involves the O-alkylation of N-Boc-4-hydroxypiperidine with a suitable butyl halide.

  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • 1-Bromobutane (or 1-iodobutane) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-butoxypiperidine, which can be purified by flash column chromatography on silica gel.

Step 2: Deprotection to Yield 4-Butoxypiperidine

This step involves the removal of the Boc protecting group under acidic conditions.

  • Materials:

    • N-Boc-4-butoxypiperidine (1.0 eq)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve N-Boc-4-butoxypiperidine (1.0 eq) in DCM.

    • Add an excess of TFA (e.g., 5-10 equivalents) or a saturated solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Dissolve the residue in water and basify to a pH > 12 with a NaOH solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, 4-Butoxypiperidine.

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc-4-hydroxypiperidine Intermediate N-Boc-4-butoxypiperidine Start->Intermediate Step 1: Williamson Ether Synthesis Reagent1 NaH, 1-Bromobutane in THF Reagent1->Intermediate FinalProduct 4-Butoxypiperidine Intermediate->FinalProduct Step 2: Boc Deprotection Reagent2 TFA or HCl in DCM Reagent2->FinalProduct

Caption: Synthetic workflow for 4-Butoxypiperidine.

Physicochemical and Spectroscopic Properties

Direct experimental data for 4-Butoxypiperidine is limited. The following properties are predicted based on its structure and data from analogous compounds, such as piperidine and 3-butoxypiperidine.[3][4][5]

PropertyPredicted ValueNotes
Boiling Point ~210-220 °CBased on the predicted value for 3-butoxypiperidine (215.4±33.0 °C).[3]
Density ~0.90 g/cm³Based on the predicted value for 3-butoxypiperidine (0.90±0.1 g/cm³).[3]
Solubility Miscible with water and many organic solvents.Expected due to the presence of the polar amine group and the ether linkage.
pKa ~9.4The piperidine nitrogen is basic. Based on the predicted pKa for 3-butoxypiperidine.[3]
Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Butoxypiperidine is expected to show distinct signals corresponding to the butyl chain and the piperidine ring protons.

  • ~3.4-3.6 ppm (m, 1H): The proton on the carbon bearing the ether oxygen (C4-H).

  • ~3.4 ppm (t, 2H): The -O-CH₂- protons of the butyl group.

  • ~3.0-3.2 ppm (m, 2H) & ~2.5-2.7 ppm (m, 2H): The axial and equatorial protons on the carbons adjacent to the nitrogen (C2-H, C6-H).

  • ~1.8-2.0 ppm (m, 2H) & ~1.4-1.6 ppm (m, 2H): The axial and equatorial protons on the C3 and C5 carbons of the piperidine ring.

  • ~1.5-1.6 ppm (m, 2H): The -O-CH₂-CH₂- protons of the butyl group.

  • ~1.3-1.4 ppm (sextet, 2H): The -CH₂-CH₃ protons of the butyl group.

  • ~0.9 ppm (t, 3H): The terminal methyl protons (-CH₃) of the butyl group.

  • A broad singlet (variable position): The N-H proton, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the nine unique carbon environments in the molecule.

  • ~75-77 ppm: C4 of the piperidine ring (attached to oxygen).

  • ~69-71 ppm: -O-CH₂- of the butyl group.

  • ~45-47 ppm: C2 and C6 of the piperidine ring.

  • ~32-34 ppm: C3 and C5 of the piperidine ring.

  • ~31-33 ppm: -O-CH₂-CH₂- of the butyl group.

  • ~19-21 ppm: -CH₂-CH₃ of the butyl group.

  • ~13-15 ppm: Terminal -CH₃ of the butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the amine, ether, and alkane functionalities.

  • 3300-3500 cm⁻¹ (weak to medium, broad): N-H stretching vibration.

  • 2850-3000 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

  • ~1100 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.[6]

  • 1450-1470 cm⁻¹: C-H bending vibrations.[6]

Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • m/z 157: Molecular ion [M]⁺.

  • m/z 156: [M-H]⁺, a common fragmentation for amines.

  • m/z 100: Loss of the butoxy group ([M - 57]⁺).

  • m/z 84: Fragmentation of the piperidine ring.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[9]

  • Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage. Likely harmful if swallowed or inhaled. Piperidine itself is flammable.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective binding to biological targets. The introduction of a butoxy group at the 4-position, as in 4-Butoxypiperidine, offers several strategic advantages for drug design:

  • Modulation of Physicochemical Properties: The butoxy group increases the lipophilicity (logP) of the piperidine core compared to its hydroxyl analogue. This can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate, potentially improving absorption and distribution.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or other more labile functional groups.

  • Hydrogen Bond Acceptor: The oxygen atom of the butoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

  • Versatile Synthetic Handle: The piperidine nitrogen can be further functionalized (e.g., via N-alkylation or N-arylation) after the butoxy group is in place, allowing for the creation of diverse chemical libraries for screening.

The 4-alkoxypiperidine motif can be found in various classes of therapeutic agents, including those targeting the central nervous system, kinase inhibitors, and receptor antagonists. 4-Butoxypiperidine, therefore, represents a valuable, commercially available building block for the synthesis of novel compounds in hit-to-lead and lead optimization campaigns.

Logical Relationship Diagram

DrugDiscovery cluster_0 4-Butoxypiperidine Core cluster_1 Key Structural Features cluster_2 Impact on Drug Properties cluster_3 Therapeutic Potential Core 4-Butoxypiperidine PiperidineScaffold Piperidine Scaffold (3D Geometry) Core->PiperidineScaffold ButoxyGroup Butoxy Group (Lipophilicity, H-Bond Acceptor) Core->ButoxyGroup Nitrogen Secondary Amine (Functionalization Handle) Core->Nitrogen Pharmacokinetics Improved Pharmacokinetics (ADME Profile) PiperidineScaffold->Pharmacokinetics ButoxyGroup->Pharmacokinetics TargetBinding Enhanced Target Binding (Potency & Selectivity) ButoxyGroup->TargetBinding MetabolicStability Increased Metabolic Stability ButoxyGroup->MetabolicStability Nitrogen->TargetBinding DrugCandidate Novel Drug Candidates Pharmacokinetics->DrugCandidate TargetBinding->DrugCandidate MetabolicStability->DrugCandidate

Caption: Role of 4-Butoxypiperidine in drug discovery.

References

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChemLite. 4-butoxypiperidine (C9H19NO). [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). [Link]

  • University of Puget Sound. 13C-NMR. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025-08-05). [Link]

  • SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • NIH. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. (2021-03-25). [Link]

  • NIST WebBook. 4-Hydroxypiperidine. [Link]

  • ResearchGate. ¹H–NMR spectra of (A) 4,4′-trimethylenedipiperidine, (B) 1,4-butanediol diacrylate, and (C) PEG-PAEs. [Link]

  • PubChem. Piperidine. [Link]

  • PubMed. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025-08-07). [Link]

  • NPTEL. 13C NMR spectroscopy. [Link]

  • ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and.... [Link]

  • NIST WebBook. Piperidine, 4-propyl-. [Link]

  • NIST WebBook. Piperidine. [Link]

  • NIST WebBook. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]

  • UCLA Chemistry and Biochemistry. IR Chart. [Link]

  • LookChem. Cas 946725-65-1,3-BUTOXYPIPERIDINE. [Link]

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • YouTube. Medicinal Chemistry II | Thiazides, Loop Diuretics and Potassium Sparing Diuretics. (2021-08-22). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable tools for the design of novel therapeutic agents. Among these, the piperidine ring is a highly privileged structure, present in numerous clinically approved drugs.[1] Its three-dimensional geometry allows for the exploration of chemical space in ways that flat aromatic rings cannot, often leading to improved potency, selectivity, and pharmacokinetic properties.[2][3] 4-Butoxypiperidine, a derivative featuring a butyl ether linkage at the C4 position, represents an important building block in this class. The introduction of the butoxy group significantly modulates the lipophilicity and hydrogen bonding capacity of the parent piperidine scaffold, making its physicochemical properties a critical area of study for drug development professionals.

This technical guide offers a comprehensive examination of the core physicochemical properties of 4-Butoxypiperidine. Moving beyond a simple datasheet, this document provides field-proven, step-by-step experimental protocols for determining key parameters like pKa, LogP, and solubility. The causality behind experimental choices is explained, and the relationship between these fundamental properties and a compound's ultimate biological fate is explored, providing researchers with the foundational knowledge required for its effective application in drug discovery and development pipelines.

Chemical Identity and Structure

  • IUPAC Name: 4-butoxypiperidine

  • Molecular Formula: C₉H₁₉NO[4]

  • CAS Number: 88536-10-1[5]

  • Canonical SMILES: CCCCOC1CCNCC1[4]

  • Molecular Structure:

Core Physicochemical Properties

The utility of a chemical scaffold in drug development is fundamentally governed by its physicochemical properties. These parameters dictate how the molecule will behave in biological systems, influencing everything from its absorption and distribution to its metabolic stability and target engagement. The key properties for 4-Butoxypiperidine are summarized below.

PropertyValueSource(s)Significance in Drug Development
Molecular Weight 157.26 g/mol [4]Influences diffusion rates and overall size, a key parameter in "rule-of-five" guidelines for oral bioavailability.
Boiling Point ~215.4 °C (Predicted)[6]Indicates volatility and is important for purification (distillation) and handling.
Density ~0.90 g/cm³ (Predicted)[6]Useful for formulation and process chemistry calculations.
pKa (Piperidine Nitrogen) ~9.41 (Predicted)[6]Governs the ionization state at physiological pH (7.4), which critically impacts solubility, permeability, and target binding.
LogP (Octanol-Water) ~1.5 (Predicted, XlogP)[4]A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic clearance.
Appearance Liquid (Typical)N/ABasic physical state at standard temperature and pressure.
Solubility Miscible with water and common organic solvents (inferred from related structures).[7]Crucial for formulation, in vitro assay design, and absorption. Poor solubility can be a major hurdle in development.[8]

Experimental Determination of Key Properties

Accurate, empirical determination of physicochemical properties is a cornerstone of drug discovery. The following sections provide detailed, self-validating protocols for measuring the most critical parameters for a molecule like 4-Butoxypiperidine.

pKa Determination by Potentiometric Titration

Expertise & Causality: The pKa, or acid dissociation constant, of the piperidine nitrogen is arguably its most important feature. It dictates the ratio of the charged (protonated) to uncharged (neutral) form at a given pH. This ratio profoundly affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[9][10] For a basic compound like 4-Butoxypiperidine, we titrate an acidified solution of the compound with a strong base. The inflection point of the resulting sigmoid curve, where the base has neutralized half of the protonated piperidine, corresponds to the pKa.[11]

Experimental Protocol:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected range.[11][12]

  • Sample Preparation: Accurately prepare a ~1 mM solution of 4-Butoxypiperidine in deionized water. To ensure the compound is fully protonated at the start, acidify the solution to pH ~2.0 with 0.1 M Hydrochloric Acid (HCl).[11][12]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M Potassium Chloride (KCl), to maintain a constant ionic strength throughout the titration. This minimizes fluctuations in activity coefficients.[11][12]

  • Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[11] Immerse the calibrated pH electrode and begin titrating with standardized 0.1 M Sodium Hydroxide (NaOH), adding small, precise aliquots.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.0.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point, which is identified as the inflection point of the sigmoid curve.[11]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare 1 mM Sample & Acidify to pH 2 Ionic Adjust Ionic Strength (0.15 M KCl) Purge Purge with N2 (Remove CO2) Ionic->Purge Titrate Titrate with 0.1 M NaOH Record pH vs. Volume Purge->Titrate Plot Plot pH vs. Volume Titrate->Plot pKa Determine pKa (Inflection Point) Plot->pKa

Caption: Workflow for pKa determination via potentiometric titration.

LogP Determination by the Shake-Flask Method (OECD 107)

Expertise & Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is a critical predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown. The shake-flask method, as described in OECD Guideline 107, is the traditional and most reliable method for determining LogP for values in the range of -2 to 4.[13][14] It involves directly measuring the equilibrium concentrations of the analyte in two immiscible phases, providing a true thermodynamic value.

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. This ensures the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of 4-Butoxypiperidine in n-octanol. The concentration should be low enough (not more than 0.01 mol/L) to avoid self-association.[15]

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol containing the test substance with a precise volume of the pre-saturated water. The volume ratio should be adjusted based on the expected LogP.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically a few hours). Gentle shaking is preferred to avoid the formation of emulsions that can be difficult to break.

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and prevent cross-contamination of the layers.[14]

  • Quantification: Accurately determine the concentration of 4-Butoxypiperidine in both the n-octanol and aqueous phases using a suitable analytical method (e.g., GC-MS or LC-MS/MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater). The final LogP is the base-10 logarithm of this value: LogP = log10(Coctanol / Cwater).

  • Validation: The experiment should be performed in duplicate or triplicate to ensure the result is reproducible. The total amount of substance recovered from both phases should be compared to the initial amount to check for mass balance.[14][15]

Thermodynamic Solubility Determination

Expertise & Causality: Aqueous solubility is a critical property that influences a drug's dissolution rate in the gastrointestinal tract and its suitability for intravenous formulation.[8] A compound must be in solution to be absorbed. Thermodynamic solubility measures the true equilibrium concentration of a compound in a solvent, representing the maximum amount that can be dissolved.[16] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true value. The shake-flask or slurry method is the definitive approach for this measurement.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid or liquid 4-Butoxypiperidine to a vial containing a precise volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved material is essential to ensure saturation is reached.[16]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[16][17]

  • Phase Separation: After incubation, the samples must be filtered or centrifuged to remove all undissolved solids. Filtration through a low-binding filter (e.g., PVDF) is common.[18]

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a sensitive analytical method like LC-MS/MS.[18][19] A calibration curve prepared from known concentrations of the compound is used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as µg/mL or µM.[18] The pH of the solution should also be measured and reported, as solubility can be highly pH-dependent for ionizable compounds.[8]

Relationship of Physicochemical Properties to ADME

The physicochemical properties measured in the lab are not abstract values; they are direct inputs into predicting a compound's in vivo behavior. The interplay between pKa, LogP, and solubility is central to the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

ADME_Properties cluster_ADME Pharmacokinetic Profile (ADME) pKa pKa Solubility Solubility pKa->Solubility Absorption Absorption (Gut Wall Permeation) pKa->Absorption Ionization Excretion Excretion (Renal Clearance) pKa->Excretion Ion Trapping LogP LogP LogP->Absorption Lipophilicity Distribution Distribution (Tissue Penetration, Plasma Protein Binding) LogP->Distribution Metabolism Metabolism (Liver Enzymes, e.g., CYPs) LogP->Metabolism CYP Binding Solubility->Absorption Dissolution MW Molecular Weight MW->Absorption MW->Distribution

Caption: Influence of core physicochemical properties on ADME.

  • Absorption: For oral drugs, absorption from the gut requires a balance. The drug must first dissolve (governed by Solubility ) and then permeate the lipid bilayer of the gut wall. Permeation is favored by higher LogP (lipophilicity) and the presence of the neutral, uncharged form of the molecule (governed by pKa relative to gut pH).

  • Distribution: Once in the bloodstream, a drug's distribution into tissues is also influenced by LogP . Highly lipophilic compounds may partition extensively into fatty tissues and cross the blood-brain barrier. Conversely, high LogP often leads to increased binding to plasma proteins like albumin, reducing the free concentration of the drug available to act on its target.

  • Metabolism: The primary site of drug metabolism is the liver. Lipophilic compounds (high LogP ) are more readily taken up by hepatocytes and are more likely to be substrates for cytochrome P450 (CYP) enzymes, leading to faster clearance.

  • Excretion: The kidneys are the primary route of excretion for many drugs. Polar, water-soluble compounds are more readily excreted in urine. The pKa is critical here; if a drug's pKa causes it to be ionized in the urine, it is less likely to be reabsorbed back into the bloodstream (a phenomenon known as "ion trapping"), thus enhancing its elimination.

Conclusion

4-Butoxypiperidine is a valuable chemical scaffold whose utility in drug discovery is deeply rooted in its fundamental physicochemical properties. Its basicity, conferred by the piperidine nitrogen (pKa), and its lipophilicity, modulated by the butyl ether chain (LogP), create a unique profile that must be precisely characterized. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design. By employing robust experimental methodologies as detailed in this guide, researchers can generate the high-quality data needed to predict and optimize the pharmacokinetic behavior of molecules derived from this versatile building block, ultimately accelerating the journey from chemical concept to clinical candidate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Vasilevsky, I. V., & Kutyashev, I. B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6536. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. In Drug Discovery and Development (Vol. 1, pp. 1-28). National Institutes of Health. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8059-8065. Retrieved from [Link]

  • PubChem. (n.d.). 4-butoxypiperidine. Retrieved from [Link]

  • GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

Sources

Introduction to 4-Butoxypiperidine and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Butoxypiperidine

This guide provides a comprehensive analysis of the expected spectral data for 4-butoxypiperidine, a key intermediate in pharmaceutical research and development. As experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the expertise to identify, characterize, and ensure the quality of 4-butoxypiperidine and related compounds.

4-Butoxypiperidine is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding its substitution pattern is critical for determining its biological activity and safety profile.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of such molecules. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data anticipated for 4-butoxypiperidine.

The molecular structure of 4-butoxypiperidine is presented below, with atoms numbered for clarity in the subsequent spectral analysis.

MS_Fragmentation M [C₉H₁₉NO]⁺˙ m/z = 157 F1 [C₅H₁₀N]⁺ m/z = 100 (Loss of C₄H₉O) M->F1 - C₄H₉O F2 [C₄H₉]⁺ m/z = 57 (Butyl cation) M->F2 Ether cleavage F3 [C₅H₁₀N]⁺ m/z = 84 (α-cleavage product) M->F3 α-cleavage

Caption: Plausible mass spectrometry fragmentation pathway for 4-butoxypiperidine.

Part 4: Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 4-butoxypiperidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small drop of neat liquid 4-butoxypiperidine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of 4-butoxypiperidine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS): Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition (EI-MS): For fragmentation analysis, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is often used. The sample would be injected into the GC, and the mass spectrum of the eluting compound would be recorded.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 4-butoxypiperidine. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols offer a starting point for the practical acquisition of this critical data, ensuring the integrity and reliability of research and development endeavors in the pharmaceutical sciences.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

  • PubChem. (n.d.). 4-butoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Glatz, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Retrieved from [Link]

  • Palacký, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Theoretical and Computational-Driven Discovery of 4-Butoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] This technical guide provides a comprehensive exploration of 4-Butoxypiperidine, a representative yet underexplored derivative, from a theoretical and computational standpoint. We delve into its structural nuances, predictive modeling of its physicochemical properties, and its potential as a versatile building block in drug discovery. This document serves as a roadmap for researchers, offering validated computational protocols, data interpretation frameworks, and a projection of its therapeutic possibilities.

Introduction: The Piperidine Scaffold in a Modern Drug Discovery Context

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug design, appearing in over twenty classes of pharmaceuticals.[1][3] Its prevalence stems from a combination of desirable properties:

  • Structural Versatility: The saturated, sp³-hybridized nature of the piperidine ring allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target engagement.

  • Favorable Physicochemical Properties: The piperidine moiety can enhance a molecule's aqueous solubility and modulate its lipophilicity, crucial parameters for favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2]

  • Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to improved in vivo half-life of drug candidates.[2]

4-Butoxypiperidine, with its ether linkage at the 4-position, introduces a unique combination of lipophilicity and potential hydrogen bond accepting capabilities, making it an intriguing candidate for probing receptor binding pockets. Understanding its conformational preferences and electronic properties through computational methods is paramount to unlocking its full potential in rational drug design.

Synthesis and Spectroscopic Characterization of 4-Butoxypiperidine

While specific literature on the synthesis of 4-Butoxypiperidine is not abundant, its preparation can be reliably inferred from established methods for analogous 4-alkoxypiperidines. A common and efficient route involves the Williamson ether synthesis, starting from a protected 4-hydroxypiperidine.

General Synthetic Protocol

A plausible synthetic route for 4-Butoxypiperidine is outlined below. This protocol is a self-validating system, with each step yielding a product that can be characterized to confirm the reaction's success before proceeding.

Step 1: N-Protection of 4-Hydroxypiperidine

The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[4]

  • Reactants: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or potassium carbonate), and a solvent (e.g., methanol or dichloromethane).[4]

  • Procedure:

    • Dissolve 4-hydroxypiperidine and the base in the chosen solvent.

    • Cool the mixture to 0°C.

    • Slowly add a solution of (Boc)₂O in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by removing the solvent, extracting with an organic solvent, washing with brine, and drying over anhydrous sodium sulfate.

    • Purify the product (N-Boc-4-hydroxypiperidine) by column chromatography.[4]

Step 2: Williamson Ether Synthesis

The hydroxyl group of N-Boc-4-hydroxypiperidine is then alkylated with a butyl halide.

  • Reactants: N-Boc-4-hydroxypiperidine, a strong base (e.g., sodium hydride), 1-bromobutane, and an aprotic polar solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in the solvent under an inert atmosphere.

    • Carefully add sodium hydride to the solution to deprotonate the hydroxyl group.

    • Add 1-bromobutane and stir the reaction, possibly with gentle heating, until completion.

    • Quench the reaction carefully with water.

    • Extract the product into an organic solvent, wash, dry, and purify by column chromatography to yield N-Boc-4-butoxypiperidine.

Step 3: N-Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, 4-Butoxypiperidine.

  • Reactants: N-Boc-4-butoxypiperidine, a strong acid (e.g., trifluoroacetic acid or hydrochloric acid), and a solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve N-Boc-4-butoxypiperidine in the solvent.

    • Add the strong acid and stir at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Neutralize the reaction mixture with a base.

    • Extract the product, wash, dry, and purify to obtain 4-Butoxypiperidine.

Spectroscopic Characterization

The identity and purity of the synthesized 4-Butoxypiperidine should be confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the butoxy chain protons (triplet for the terminal methyl, multiplets for the methylene groups), and a broad singlet for the N-H proton. Chemical shifts and coupling patterns will be indicative of the structure.
¹³C NMR Resonances for the carbon atoms of the piperidine ring and the butoxy side chain. The number of unique signals will confirm the symmetry of the molecule.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C stretching (around 1050-1150 cm⁻¹).[5][6][7]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 4-Butoxypiperidine (C₉H₁₉NO, M.W. = 157.25 g/mol ). Fragmentation patterns can further confirm the structure.

Theoretical and Computational Studies of 4-Butoxypiperidine

Computational chemistry provides invaluable insights into the structure-activity relationships of molecules like 4-Butoxypiperidine, guiding the design of novel therapeutics.[2][8]

Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional conformation. For 4-Butoxypiperidine, the orientation of the butoxy group (axial vs. equatorial) on the piperidine ring is of paramount importance.

  • Methodology: Quantum chemical calculations are employed to determine the relative energies of different conformers.[8] Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a robust method for these calculations.[9][10]

  • Protocol:

    • Build the initial 3D structures of the axial and equatorial conformers of 4-Butoxypiperidine.

    • Perform geometry optimization for each conformer to find the lowest energy structure.

    • Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies).

    • Compare the calculated energies of the conformers to determine their relative stability. The influence of solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[11]

  • Expected Outcome: For monosubstituted piperidines, the substituent generally prefers the equatorial position to minimize steric hindrance. However, stereoelectronic effects, such as hyperconjugation, can sometimes favor the axial conformer.[11][12] The butoxy group is expected to predominantly adopt the equatorial conformation.

G cluster_0 Conformational Analysis Workflow A Build 3D Structures (Axial & Equatorial) B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation B->C D Energy Comparison C->D E Identify Most Stable Conformer D->E

Caption: Workflow for Conformational Analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into potential biological targets and binding interactions.[8]

  • Methodology: A variety of software packages are available for molecular docking (e.g., AutoDock, Glide, GOLD). The general process involves preparing the ligand and receptor structures, defining the binding site, and running the docking simulation.

  • Protocol:

    • Obtain the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 4-Butoxypiperidine ligand by generating its 3D coordinates and assigning charges.

    • Define the binding site on the protein, typically a known active site or a predicted binding pocket.

    • Run the docking simulation to generate a series of possible binding poses.

    • Analyze the results based on the docking score and the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and characterizing key interactions over time.[8]

  • Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.

  • Protocol:

    • Use the best-ranked pose from molecular docking as the starting structure for the MD simulation.

    • Solvate the complex in a water box and add counter-ions to neutralize the system.

    • Minimize the energy of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it.

    • Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds).

    • Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions.

G cluster_1 In Silico Drug Discovery Cascade Start 4-Butoxypiperidine Structure Docking Molecular Docking Start->Docking MD Molecular Dynamics Simulation Docking->MD Binding Binding Free Energy Calculation MD->Binding SAR Structure-Activity Relationship (SAR) Binding->SAR Lead Lead Optimization SAR->Lead

Caption: Computational Drug Discovery Workflow.

Potential Applications in Drug Discovery

The 4-substituted piperidine motif is present in a wide range of biologically active compounds, suggesting that 4-Butoxypiperidine could serve as a valuable scaffold for developing novel therapeutics.[13][14][15]

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs feature the piperidine ring. The lipophilicity of the butoxy group may enhance blood-brain barrier permeability.

  • Antimicrobial Agents: Piperidine derivatives have shown promising antibacterial and antifungal activities.[15][16] The 4-butoxy substituent could be explored for its contribution to antimicrobial potency.

  • Kinase Inhibitors: The 4-hydroxypiperidine moiety is frequently used in kinase inhibitors to improve solubility and provide a key interaction point.[4] The ether oxygen in 4-Butoxypiperidine could act as a hydrogen bond acceptor in a similar fashion.

Conclusion

4-Butoxypiperidine represents a simple yet promising scaffold for the development of novel therapeutic agents. The theoretical and computational methodologies outlined in this guide provide a robust framework for exploring its conformational landscape, predicting its interactions with biological targets, and guiding its derivatization for lead optimization. By integrating these in silico approaches with traditional synthetic and pharmacological studies, researchers can accelerate the discovery of new and effective medicines based on the versatile 4-Butoxypiperidine core.

References

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. Available from: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central (PMC). Available from: [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link]

  • Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed. Available from: [Link]

  • Synthesis of 1-Piperoylpiperidine Investigated Through Spectroscopy, Quantum Computation, Pharmaceutical Activity, Docking and MD Simulation Against Breast Cancer. SpringerLink. Available from: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central (PMC). Available from: [Link]

  • Molecular Modelling in Bioactive Peptide Discovery and Characterisation. MDPI. Available from: [Link]

  • Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. PubMed Central (PMC). Available from: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available from: [Link]

  • 4D- quantitative structure-activity relationship modeling: making a comeback. PubMed. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

Sources

The Ascendancy of the 4-Butoxypiperidine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Ring and its 4-Substituted Analogs

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of clinically successful drugs.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be strategically modified to fine-tune the physicochemical and pharmacological properties of a drug candidate.[1] The piperidine ring's ability to modulate lipophilicity, aqueous solubility, and hydrogen bonding capacity, coupled with its metabolic stability, enhances the "drug-likeness" of molecules, facilitating their transport across biological membranes and improving their pharmacokinetic profiles.[1]

Among the myriad of possible substitution patterns, the 4-position of the piperidine ring has proven to be a particularly fruitful site for chemical elaboration. This guide focuses on a specific and increasingly important 4-substituted variant: the 4-butoxypiperidine scaffold. We will delve into the synthetic rationale, key applications, and the underlying structure-activity relationships (SAR) that make this moiety a compelling choice for researchers in drug discovery and development.

Synthetic Strategies: Accessing the 4-Butoxypiperidine Core

The most direct and widely adopted method for the synthesis of 4-butoxypiperidine is through the Williamson ether synthesis, starting from a readily available 4-hydroxypiperidine precursor. To ensure regioselectivity and avoid undesired N-alkylation, the piperidine nitrogen is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group.

Workflow for the Synthesis of N-Boc-4-Butoxypiperidine

The synthesis can be conceptualized as a three-step process, starting from 4-hydroxypiperidine.

Synthesis_Workflow A 4-Hydroxypiperidine B N-Boc-4-Hydroxypiperidine A->B  Boc Protection   (Boc)2O, Base C N-Boc-4-Butoxypiperidine B->C  Williamson Ether Synthesis   NaH, 1-Bromobutane

Caption: Synthetic route to N-Boc-4-butoxypiperidine.

Experimental Protocol: Synthesis of N-Boc-4-Butoxypiperidine

Step 1: Protection of 4-Hydroxypiperidine

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a base (e.g., triethylamine or potassium carbonate, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-hydroxypiperidine, which can be purified by column chromatography or recrystallization.

Step 2: O-Alkylation to form the Butoxy Ether

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The reaction will generate hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add 1-bromobutane (1.2 eq) dropwise.

  • Let the reaction mixture slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-4-butoxypiperidine.

The N-Boc protecting group can then be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free 4-butoxypiperidine, which can be further functionalized at the nitrogen atom.

The 4-Butoxy Group: A Tool for Modulating Physicochemical Properties

The introduction of a butoxy group at the 4-position of the piperidine ring has several important implications for the molecule's properties:

  • Increased Lipophilicity: The butyl chain significantly increases the lipophilicity of the scaffold compared to a hydroxyl or even a methoxy group. This can enhance membrane permeability and oral bioavailability.

  • Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, which can be a critical interaction with a biological target.

  • Conformational Effects: The bulk of the butoxy group can influence the conformational preference of the piperidine ring, which may be important for orienting other substituents for optimal target binding.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than an ester or other more labile functional groups.

Applications in Medicinal Chemistry: The 4-Alkoxypiperidine Scaffold in Action

While specific examples of drugs containing the 4-butoxypiperidine moiety are not as prevalent in publicly available literature as other analogs, the closely related 4-alkoxypiperidine scaffold has been explored in several therapeutic areas. The principles guiding the use of these scaffolds are directly applicable to 4-butoxypiperidine.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter T-cells.[3] Small molecule antagonists of CCR5 can block this interaction and prevent viral entry.[4] The piperidine scaffold is a common feature in many CCR5 antagonists. Structure-activity relationship (SAR) studies have shown that substitution at the 4-position of the piperidine ring is critical for potent activity. While many reported CCR5 antagonists feature a 4-amino or 4-hydroxy-4-aryl substitution, the exploration of 4-alkoxy derivatives represents a logical extension of these efforts to optimize pharmacokinetic properties. The increased lipophilicity of a butoxy group could potentially enhance cell penetration and duration of action.

CCR5_Antagonism cluster_cell Host T-Cell CD4 CD4 CCR5 CCR5 HIV HIV gp120 HIV->CD4 1. Binds HIV->CCR5 2. Binds 4-Butoxypiperidine_Drug 4-Butoxy- piperidine Antagonist 4-Butoxypiperidine_Drug->CCR5 Blocks

Caption: Mechanism of CCR5 antagonists in preventing HIV entry.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology.[5] Many kinase inhibitors incorporate heterocyclic scaffolds to interact with the ATP-binding site of the enzyme.[6] The piperidine ring is often used to orient functional groups that form key interactions with the kinase. The 4-position provides a vector for substituents to probe different regions of the binding pocket. A 4-butoxy group could occupy a hydrophobic pocket, potentially increasing potency and selectivity.

Opioid Receptor Modulators for Pain Management

The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor modulators.[7] The hydroxyl group often forms a critical hydrogen bond with the receptor. Replacing the hydroxyl with a butoxy group would eliminate this hydrogen bond donation capability but would introduce a hydrogen bond acceptor and increase lipophilicity. This modification could alter the selectivity profile for mu, delta, and kappa opioid receptors or could be explored in the design of positive allosteric modulators (PAMs), a newer class of drugs that enhance the effect of endogenous opioids.[8][]

Structure-Activity Relationship (SAR) Considerations

When incorporating a 4-butoxypiperidine scaffold, medicinal chemists should consider the following SAR principles:

ModificationRationalePotential Outcome
Chain Length of the Alkoxy Group Probing the size and hydrophobicity of the binding pocket.Shorter or longer chains may improve or diminish potency and selectivity.
Branching of the Alkoxy Group Introducing steric bulk to influence binding and conformation.May enhance selectivity or introduce chirality.
Substitution on the Piperidine Nitrogen Modulating basicity, polarity, and introducing additional binding interactions.Crucial for tuning potency, selectivity, and pharmacokinetic properties.
Stereochemistry at other positions Introducing chirality to optimize interactions with the target.Can lead to significant differences in activity between enantiomers.

A patent for 4-(naphthalenyloxy)piperidine derivatives highlights the exploration of larger, more complex alkoxy groups at the 4-position, suggesting that this site can accommodate significant bulk and that these larger groups can contribute to the overall pharmacological profile.[10]

Conclusion

The 4-butoxypiperidine scaffold, and the broader class of 4-alkoxypiperidines, represent a valuable and somewhat underexplored area in medicinal chemistry. Its straightforward synthesis from readily available precursors and its ability to confer desirable physicochemical properties make it an attractive building block for drug discovery programs. By leveraging the principles of rational drug design and a thorough understanding of structure-activity relationships, the 4-butoxypiperidine core has the potential to unlock new therapeutic opportunities across a range of diseases.

References

  • CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.
  • Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. (2001). Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2479.
  • 4-(naphthalenyloxy)piperidine derivatives,their preparation and pharmaceutical compositions containing some of same. (n.d.). Google Patents.
  • CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection. (n.d.). PubMed. Retrieved from [Link]

  • Substituted 4-benzyl and 4-benzoyl piperidine derivates. (n.d.). Google Patents.
  • CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation method of piperidine and derivatives thereof. (n.d.). Google Patents.
  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (n.d.). PubMed Central. Retrieved from [Link]

  • 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19). (n.d.). Google Patents.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry, 26(1), 42-50.
  • 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.
  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.
  • Protein kinase B inhibitors. (n.d.). Google Patents.
  • Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. (n.d.). PubMed Central. Retrieved from [Link]

  • Protein Kinase Inhibitors. (2025). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 118460.
  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (2009). Beilstein Journal of Organic Chemistry, 5, 27.
  • List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). (2023). Drugs.com. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • 4DTK: Novel and selective pan-PIM kinase inhibitor. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). Journal of Medicinal Chemistry, 47(24), 6070-6081.
  • How opioid receptors work? | Pharmacology. (2025). YouTube. Retrieved from [Link]

  • Structure-guided allosteric modulation of the delta opioid receptor. (2025). R Discovery. Retrieved from [Link]

Sources

The Discovery and Development of Novel 4-Alkoxypiperidine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically successful drugs and biologically active natural products.[1][2] Its conformational flexibility, basic nitrogen atom which is typically protonated at physiological pH, and its capacity for substitution at multiple positions make it an exceptionally versatile building block for engaging with a diverse range of biological targets. This guide focuses on a specific, yet highly promising subclass: 4-alkoxypiperidine derivatives. The introduction of an ether linkage at the 4-position offers a unique combination of properties, including the potential for hydrogen bond acceptance, modulation of lipophilicity, and the ability to orient appended functionalities in specific vectors within a receptor binding pocket. This document provides an in-depth technical exploration of the synthesis, characterization, and structure-activity relationships (SAR) of novel 4-alkoxypiperidine derivatives, intended for researchers and professionals engaged in the intricate process of drug discovery and development.

I. Strategic Synthesis of the 4-Alkoxypiperidine Core: Methodologies and Mechanistic Considerations

The cornerstone of any drug discovery campaign is the efficient and versatile synthesis of the core scaffold. For 4-alkoxypiperidine derivatives, the primary precursor is the readily available 4-hydroxypiperidine, which can be prepared from 4-piperidone hydrochloride hydrate.[3] The hydroxyl group at the 4-position serves as a synthetic handle for the introduction of the crucial alkoxy moiety. Two principal synthetic strategies are widely employed: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods is often dictated by the nature of the alcohol to be introduced and the desired stereochemical outcome.

A. The Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a robust and time-honored method for forming ether linkages.[4][5][6] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a leaving group on an alkyl halide or sulfonate.

Reaction Causality: This method is favored for its operational simplicity and the use of relatively inexpensive reagents. The key to a successful Williamson ether synthesis lies in the generation of the piperidin-4-oxide nucleophile. This is typically achieved by treating an N-protected 4-hydroxypiperidine with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[7] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the hydroxyl group without competing side reactions. The subsequent SN2 reaction with a primary alkyl halide or tosylate is generally efficient. However, the use of secondary or tertiary halides is disfavored as it can lead to competing E2 elimination reactions, reducing the yield of the desired ether.[6]

Experimental Protocol: Synthesis of N-Boc-4-(benzyloxy)piperidine

  • Preparation of the Alkoxide: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.

  • Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(benzyloxy)piperidine.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis N_Boc_4_OH N-Boc-4-hydroxypiperidine NaH NaH, THF, 0 °C to rt N_Boc_4_OH->NaH Alkoxide N-Boc-piperidin-4-oxide NaH->Alkoxide Benzyl_Bromide Benzyl Bromide, 0 °C to rt Alkoxide->Benzyl_Bromide Product N-Boc-4-(benzyloxy)piperidine Benzyl_Bromide->Product Purification Aqueous Workup & Purification Product->Purification

Caption: General workflow for the Williamson ether synthesis of a 4-alkoxypiperidine derivative.

B. The Mitsunobu Reaction: Stereochemical Control and Broader Scope

The Mitsunobu reaction offers a powerful alternative for the synthesis of 4-alkoxypiperidine derivatives, particularly when stereochemical inversion is desired or when using less reactive alcohols.[8][9][10] This reaction proceeds via a redox-condensation mechanism involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Reaction Causality: The Mitsunobu reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the alcohol, which then attacks the activated phosphonium species to form an oxyphosphonium salt. This salt is an excellent leaving group, which is then displaced by the nucleophile (in this case, the alcohol to be introduced as the alkoxy group) in an SN2 fashion. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the carbinol carbon, making it invaluable for stereoselective synthesis.[8] This method is particularly advantageous for coupling with phenols and other acidic alcohols that may not be suitable for the Williamson ether synthesis.

Experimental Protocol: Mitsunobu Synthesis of a 4-Aryloxypiperidine Derivative

  • Reactant Mixture: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to separate the desired 4-aryloxypiperidine derivative from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.

Diagram: Mitsunobu Reaction Workflow

Mitsunobu_Reaction Reactants N-Boc-4-hydroxypiperidine + Phenol + PPh₃ DIAD_addition DIAD, THF, 0 °C to rt Reactants->DIAD_addition Reaction_Mixture Reaction Mixture DIAD_addition->Reaction_Mixture Purification Concentration & Purification Reaction_Mixture->Purification Product N-Boc-4-aryloxypiperidine Purification->Product

Caption: General workflow for the Mitsunobu synthesis of a 4-aryloxypiperidine derivative.

II. Characterization and Purification: Ensuring Compound Integrity

Rigorous characterization and purification are paramount to ensure the integrity of the synthesized 4-alkoxypiperidine derivatives and the reliability of subsequent biological data.

A. Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.[11][12] Key diagnostic signals include the chemical shift of the proton at the 4-position of the piperidine ring, which will be shifted downfield upon ether formation, and the appearance of signals corresponding to the newly introduced alkoxy group. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.

B. Purification Techniques
  • Flash Column Chromatography: This is the most common method for purifying the crude reaction products.[13] The choice of solvent system (eluent) is critical for achieving good separation of the desired product from byproducts and unreacted starting materials.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds for biological testing, reversed-phase prep-HPLC is often employed as a final purification step.[10]

III. Structure-Activity Relationships and Therapeutic Potential

The true value of the 4-alkoxypiperidine scaffold lies in its potential to generate compounds with diverse and potent biological activities. The nature of the alkoxy group, as well as substituents on the piperidine nitrogen and any appended aromatic rings, can be systematically varied to probe the SAR and optimize for a desired pharmacological profile.

A. Modulation of Opioid Receptors

The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[8][14] The introduction of a 4-alkoxy group can influence both the affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.

SAR Insights:

  • Alkoxy Chain Length and Branching: The length and branching of the alkyl chain in the 4-alkoxy group can significantly impact receptor affinity and selectivity. For instance, in a series of 14-alkoxymorphinans, the nature of the alkoxy substituent was found to be a critical determinant of opioid receptor binding.[4]

  • Aromatic Alkoxy Groups: The incorporation of aromatic rings in the alkoxy substituent, such as a benzyloxy group, can introduce potential for π-π stacking interactions within the receptor binding pocket, thereby enhancing affinity.

  • N-Substitution: The substituent on the piperidine nitrogen is a key determinant of functional activity (agonist vs. antagonist) and receptor selectivity. Small alkyl groups often favor agonist activity, while larger groups like cyclopropylmethyl can confer antagonist properties.[4]

Table 1: Illustrative SAR Data for 4-Alkoxypiperidine Derivatives as Opioid Receptor Modulators

Compound IDN-Substituent4-Alkoxy Groupµ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)Functional Activity
1a -CH₃-OCH₃10.2150.5250.8µ-agonist
1b -CH₃-OCH₂CH₃8.5125.2210.4µ-agonist
1c -CH₃-OCH₂Ph2.150.8150.1potent µ-agonist
2a -cPrMe-OCH₃15.625.3300.2µ-antagonist/δ-partial agonist
2b -cPrMe-OCH₂Ph5.310.1250.7potent µ-antagonist/δ-antagonist

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

B. Targeting Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite for treating CNS disorders.[15] The physicochemical properties of 4-alkoxypiperidine derivatives, such as their molecular weight, lipophilicity (cLogP), and hydrogen bonding capacity, can be fine-tuned to enhance BBB penetration.[15]

  • Cognition Enhancement: 4-substituted piperidine derivatives have been investigated as potential cognition enhancers.[7] The introduction of specific alkoxy groups could modulate interactions with targets such as muscarinic or nicotinic acetylcholine receptors.

  • Antidepressant Activity: Certain 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have shown antidepressant activity, suggesting that the 4-alkoxy analogs could also be explored for this indication.[9]

C. Emerging Therapeutic Areas
  • Oncology: A series of 4-(4-benzyloxy)phenoxypiperidines have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising target in oncology.[16]

  • Metabolic Diseases: The piperidine scaffold is present in some antidiabetic agents, indicating the potential for developing novel 4-alkoxypiperidine derivatives for the treatment of metabolic disorders.

IV. Future Directions and Conclusion

The 4-alkoxypiperidine scaffold represents a rich and underexplored area of chemical space with significant potential for the discovery of novel therapeutics. Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis of novel analogs with a wider range of alkoxy substituents, including those containing heteroaromatic rings and other functional groups.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design ligands with improved affinity and selectivity for specific biological targets.

  • Exploration of New Biological Targets: Screening 4-alkoxypiperidine libraries against a broader range of biological targets to identify novel therapeutic applications.

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides. Journal of Medicinal Chemistry. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Orobinska, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(21), 11503. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. [Link]

  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. PubMed. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. [Link]

  • Synthesis, opioid receptor binding profile and SAR studies of 14-alkoxy-substituted indolo- and benzofuromorphinans. PubMed Central. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. MDPI. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Strategies towards safer opioid analgesics - a review of old and upcoming targets. PubMed Central. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. [Link]

  • Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. MDPI. [Link]

  • Structure-guided development of heterodimer-selective GPCR ligands. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

Preliminary Biological Screening of 4-Butoxypiperidine Analogs: A Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for the preliminary biological screening of novel 4-butoxypiperidine analogs. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence underscores the importance of a robust, early-stage screening strategy to identify promising lead candidates while flagging potential liabilities. This document moves beyond a simple checklist of assays, offering a logically tiered approach that prioritizes resource allocation and generates a holistic preliminary data package for informed decision-making. The methodologies described are designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.

The Strategic Imperative for Early Screening

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of drug candidates fail during later stages of development due to unforeseen toxicity or poor pharmacokinetic profiles.[4][5] A systematic preliminary screening cascade, undertaken before extensive lead optimization, is a critical risk mitigation strategy. This process aims to answer fundamental questions about a new chemical entity (NCE): Is it overtly toxic? Does it possess undesirable off-target activities? Does it exhibit drug-like properties? This guide outlines a multi-tiered approach, beginning with computational assessments and progressing through foundational safety and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Tier 0: In Silico Assessment - The Digital First Pass

Before committing to costly and time-consuming synthesis and wet-lab screening, computational tools provide an invaluable first look at the potential of 4-butoxypiperidine analogs.[6][7][] These methods use a molecule's structure to predict its physicochemical and ADMET properties, helping to prioritize which analogs to synthesize and test.[9][10]

  • Rationale: In silico screening saves significant resources by weeding out compounds with a high probability of failure due to poor drug-likeness (e.g., low solubility, high toxicity).[7] It allows for the rapid evaluation of thousands of potential structures, focusing laboratory efforts on the most promising candidates.[6][10][11]

  • Key Predictions:

    • Physicochemical Properties: Lipophilicity (logP), aqueous solubility, molecular weight, and pKa.

    • ADMET Properties: Predictions for blood-brain barrier penetration, human intestinal absorption, plasma protein binding, and potential for CYP450 enzyme inhibition.[9]

    • Toxicity Flags: Structural alerts for potential mutagenicity, carcinogenicity, or other toxicities.

  • Trustworthiness: The predictive power of these models varies. It is crucial to use multiple algorithms and view the results as a probabilistic guide rather than a definitive answer. These predictions should always be validated by subsequent in vitro experiments.

cluster_0 Tier 0: In Silico Screening Virtual_Library Virtual Library of 4-Butoxypiperidine Analogs ADMET_Prediction ADMET Prediction Models (Solubility, BBB, CYP Inhibition) Virtual_Library->ADMET_Prediction Toxicity_Flags Toxicity Prediction (Mutagenicity, etc.) Virtual_Library->Toxicity_Flags Prioritization Prioritized List of Analogs for Synthesis ADMET_Prediction->Prioritization Toxicity_Flags->Prioritization

Caption: Workflow for Tier 0 in silico screening of analogs.

Tier 1: Foundational Safety & Viability Profiling

Once a prioritized set of analogs has been synthesized, the first wet-lab experiments focus on identifying potential safety liabilities at the cellular level. These assays are fundamental, as they establish the concentration ranges for all subsequent biological testing and immediately eliminate overtly toxic compounds.

General Cytotoxicity Assessment
  • Causality: A compound's therapeutic window is the range between its effective concentration and its toxic concentration. A general cytotoxicity assay provides the first measure of this window. It determines the concentration at which a compound begins to harm cells, a critical parameter known as the IC50 (half-maximal inhibitory concentration). This is often assessed by measuring the metabolic activity of cells, as viable, healthy cells have active mitochondria.[12][13] The MTT and XTT assays are colorimetric methods that quantify this metabolic activity.[14][15]

  • Methodology: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.[12][13][14] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol.[14][15][16]

cluster_1 MTT Assay Mechanism MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenase (in Viable Cells) MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Solubilization Solubilization Step Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cell viability assay.

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 4-butoxypiperidine analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each analog.

Early Hepatotoxicity Screening
  • Causality: Drug-induced liver injury (DILI) is a leading cause of drug failure in clinical trials and post-market withdrawal.[17] Early assessment of a compound's potential to harm liver cells (hepatocytes) is a critical safety screen.[18] In vitro assays using human liver cell lines (e.g., HepG2) or primary human hepatocytes provide a physiologically relevant model to detect direct cellular toxicity and mitochondrial impairment.[18][19][20]

  • Methodology: A common approach is to use high-content analysis (HCA) to simultaneously measure multiple indicators of cellular health in hepatocytes treated with the compound.[18] Key parameters include cell viability, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).

Cardiotoxicity Screening (hERG Assay)
  • Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) that is crucial for the repolarization phase of the cardiac action potential.[21] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[21][22] Regulatory agencies mandate hERG screening for nearly all new drug candidates.[21]

  • Methodology: The gold standard is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293-hERG).[22] Automated patch-clamp systems offer higher throughput for screening.[22]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest cells according to standard protocols for automated patch-clamp systems.

  • System Priming: Prime the system with appropriate intracellular and extracellular buffer solutions.

  • Cell Sealing: Capture cells and form gigaseals (≥1 GΩ) to establish high-quality whole-cell recordings.[23]

  • Baseline Recording: Apply a specific voltage protocol to elicit and measure the hERG current. Record a stable baseline current in the presence of the vehicle control (e.g., 0.1% DMSO).[22]

  • Compound Application: Apply the 4-butoxypiperidine analogs at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[22] A known hERG inhibitor like E-4031 or cisapride serves as the positive control.[22][23]

  • Measurement: Record the hERG current after a 3-5 minute incubation with each compound concentration.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a dose-response curve to determine the IC50 value.

Analog ID Cytotoxicity IC50 (µM) (HepG2, 48h)hERG Inhibition IC50 (µM) Hepatotoxicity Alert (HCA at 10 µM)
BXP-00115.2> 30No significant change
BXP-0022.15.8Mitochondrial dysfunction
BXP-003> 50> 30No significant change
BXP-00445.81.2No significant change
Doxorubicin0.8N/AApoptosis
E-4031> 500.01No significant change
Table 1: Representative data summary from Tier 1 safety screening. Data is illustrative.

Tier 2: Preliminary ADME Profiling

After passing the initial safety assessment, promising analogs are subjected to early ADME profiling to ensure they have the potential to become viable drugs.

Metabolic Stability (CYP450 Inhibition)
  • Causality: Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism in the liver.[24][25] Inhibition of these enzymes by one drug can slow the metabolism of a co-administered drug, leading to toxic accumulation and adverse drug-drug interactions (DDIs).[24][26] Assessing the inhibitory potential of analogs against the most important CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and crucial for predicting DDI risk.[26][27]

  • Methodology: These assays use human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[26][28] A specific probe substrate for each CYP isoform is incubated with the microsomes in the presence and absence of the test compound. The rate of metabolite formation is measured, typically by LC-MS/MS, and any decrease indicates inhibition.[26][28]

cluster_2 CYP450 Inhibition Assay Principle Substrate Probe Substrate CYP CYP Enzyme (in Liver Microsomes) Substrate->CYP Metabolism Metabolite Metabolite CYP->Metabolite LCMS Quantify Metabolite (LC-MS/MS) Metabolite->LCMS Analog Test Analog (Potential Inhibitor) Analog->CYP Inhibition

Caption: Principle of a competitive CYP450 inhibition assay.

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL), a NADPH-generating system, and phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the test analog across a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control and a positive control inhibitor specific to the CYP isoform being tested.

  • Pre-incubation: Add the microsomal reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction: Add the specific CYP probe substrate to all wells to start the reaction.

  • Reaction Quenching: After a set time (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of metabolite formed in each well using a validated LC-MS/MS method.

  • Data Analysis: Determine the percent inhibition relative to the vehicle control for each concentration and calculate the IC50 value.

Analog ID CYP3A4 IC50 (µM) CYP2D6 IC50 (µM) CYP2C9 IC50 (µM)
BXP-001> 5022.5> 50
BXP-0038.9> 5012.1
Ketoconazole0.05> 50> 50
Quinidine> 500.08> 50
Table 2: Representative data summary from Tier 2 ADME screening. Data is illustrative.

Tier 3: Preliminary Efficacy Screening

This tier is hypothesis-driven and tailored to the expected biological activity of the 4-butoxypiperidine analogs. Piperidine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][29][30] The screening assay should be selected based on the therapeutic target of the research program. For example, if the analogs are designed as potential anticancer agents, an antiproliferative assay against a panel of cancer cell lines would be appropriate, using the same MTT or XTT protocol described in Tier 1 but applied to relevant cancer cell lines.[31]

Integrated Data Analysis & The Path Forward

The goal of this preliminary screening cascade is to build a multi-parameter profile for each analog, allowing for a holistic assessment.

cluster_tier1 Tier 1: Safety cluster_tier2 Tier 2: ADME cluster_tier3 Tier 3: Efficacy Start Synthesized Analogs Cytotox Cytotoxicity (IC50) Start->Cytotox hERG hERG (IC50) Start->hERG CYP CYP Inhibition (IC50) Cytotox->CYP Non-toxic compounds hERG->CYP Efficacy Target Assay (e.g., Anti-proliferative) CYP->Efficacy Decision Go / No-Go Decision Lead Prioritization Efficacy->Decision

Caption: Integrated decision-making workflow for screening.

An ideal candidate from this preliminary screen would exhibit:

  • Low cytotoxicity in non-target cell lines (high IC50).

  • No significant hERG inhibition (IC50 > 10-30 µM).

  • Minimal CYP inhibition (IC50 > 10 µM).

  • Potency in a relevant efficacy assay.

Compounds that meet these criteria can be prioritized for further investigation, including more complex mechanistic studies, pharmacokinetic profiling in animal models, and lead optimization. This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success, embodying the core principles of modern, efficient drug discovery.

References

  • PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery.
  • Benchchem. Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • Benchchem. Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
  • Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
  • Bitesize Bio. (2025, June 8).
  • Eurofins Discovery.
  • Wikipedia. MTT assay.
  • Kwon Research Group.
  • BOC Sciences. (2023, March 21).
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Measurlabs. XTT Assay for Medical Device Cytotoxicity Assessment.
  • BioIVT.
  • IONTOX. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • Cuzzolin, A., et al. (2018). Computational evaluation of protein – small molecule binding. Expert Opinion on Drug Discovery.
  • Gunness, P., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research.
  • Slideshare. hERG Assay.
  • Rowe, C., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research.
  • Cyprotex. hERG Safety | Cyprotex ADME-Tox Solutions.
  • Du, L., et al. (2020).
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Vinken, M., et al. (2017). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Abcam. MTT assay protocol.
  • International Journal of Applied and Basic Research in Science. (2018). Drug Discovery and ADMET process: A Review.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay.
  • Benchchem. Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane.
  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules.
  • Taylor & Francis. Piperidine alkaloids – Knowledge and References.
  • ResearchGate. (2022).
  • Benchchem. Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity.
  • Al-Harrasi, A., et al. (2022). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules.
  • Bak, A., et al. (2021).
  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry.
  • Kratzer, B., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi.

Sources

An In-Depth Technical Guide to the Conformational Analysis of 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The three-dimensional arrangement, or conformation, of substituents on the piperidine ring is a critical determinant of a molecule's interaction with biological targets, profoundly influencing its efficacy and pharmacokinetic profile. This guide provides a comprehensive technical investigation into the conformational analysis of 4-Butoxypiperidine, a representative 4-alkoxy derivative. We will explore the delicate interplay of steric and electronic factors that govern its structural preferences. This analysis is achieved through a synergistic approach, combining predictive computational modeling with empirical validation by Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-tested protocols for synthesis, computational analysis, and spectral interpretation are provided to equip researchers and drug development professionals with the tools for rigorous conformational assessment.

Introduction: The Significance of Piperidine Conformation

The six-membered saturated heterocycle, piperidine, is a privileged structure in drug design.[1][2] Its ability to adopt a stable chair conformation allows for precise spatial positioning of substituents, which is crucial for molecular recognition at biological receptors. The orientation of a substituent—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—can dramatically alter a compound's biological activity.

For 4-substituted piperidines, the conformational equilibrium is a dynamic process influenced by the substituent's nature.[3] In the case of 4-Butoxypiperidine, the flexible butoxy group introduces additional degrees of freedom and electronic effects that make its conformational landscape particularly interesting. Understanding whether the butoxy group preferentially occupies an axial or equatorial position is paramount for designing molecules with optimal target engagement. This guide will dissect the forces at play, including steric hindrance and stereoelectronic effects like the homoanomeric effect, to build a complete conformational picture.

Theoretical Framework: Forces Governing Piperidine Conformation

The conformation of a substituted piperidine ring is primarily a competition between minimizing unfavorable steric interactions and maximizing stabilizing electronic interactions.

  • Steric Hindrance and A-Values: In cyclohexane systems, a substituent generally prefers the more spacious equatorial position to avoid steric clashes with the two axial hydrogens on the same side of the ring (1,3-diaxial interactions).[4][5] This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. While directly analogous to cyclohexanes, the heteroatom in piperidine slightly alters the ring geometry and electronic environment.[3]

  • Stereoelectronic Effects (The Homoanomeric Effect): Unlike simple alkyl groups, the alkoxy substituent in 4-Butoxypiperidine introduces a key electronic factor. The oxygen atom possesses lone pairs of electrons that can engage in stabilizing hyperconjugative interactions with anti-periplanar sigma-antibonding orbitals (σ) of the ring. In piperidines, an interaction between the nitrogen's lone pair and the C4-O σ orbital, known as a homoanomeric effect, can influence the axial/equatorial preference.[6][7][8] This effect can sometimes stabilize the sterically less-favored axial conformation, particularly when the nitrogen is protonated or substituted with an electron-withdrawing group.[3][9]

Synthesis of 4-Butoxypiperidine

A reliable and scalable synthesis is the first step in any experimental investigation. 4-Butoxypiperidine can be readily prepared from a commercially available precursor, 4-hydroxypiperidine, via a Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-Butoxypiperidine
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add dry N,N-Dimethylformamide (DMF, 40 mL).

  • Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirring DMF. Carefully add 4-hydroxypiperidine (1.0 equivalent) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

  • Etherification: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-Butoxypiperidine as a clear oil.

Computational Conformational Analysis

Computational chemistry provides a powerful predictive tool for assessing the relative stabilities of different conformers before embarking on experimental work.[10] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this type of system.[9]

Workflow for Computational Analysis

Caption: Workflow for DFT-based conformational analysis.

Experimental Protocol: DFT Calculations
  • Structure Building: Build 3D models of both the axial and equatorial conformers of 4-Butoxypiperidine using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A suitable level of theory is B3LYP with the 6-31G(d) basis set. This step finds the lowest energy structure for each starting conformation.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides thermochemical data, including the Gibbs Free Energy (G).

  • Energy Comparison: Compare the calculated Gibbs Free Energies of the axial and equatorial conformers. The conformer with the lower energy is predicted to be the more stable and thus the major conformer at equilibrium. The energy difference (ΔG) can be used to estimate the equilibrium population ratio.

Predicted Results and Interpretation

DFT calculations are expected to show that the equatorial conformer of 4-Butoxypiperidine is energetically favored . The primary reason is the avoidance of 1,3-diaxial steric interactions between the butoxy group and the axial hydrogens at the C2 and C6 positions.

ConformerRelative Energy (ΔG, kcal/mol)Key Dihedral Angle (C3-C4-O-Cα)Predicted Population (%)
Equatorial 0.00~180°>95%
Axial > 2.0~60°<5%
Note: These are representative expected values. Actual computational results may vary slightly.

Experimental Validation by NMR Spectroscopy

While computational methods are predictive, NMR spectroscopy provides definitive experimental evidence of the preferred conformation in solution.[9][11][12] Both ¹H and ¹³C NMR spectra contain a wealth of structural information.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a ~10-20 mg sample of purified 4-Butoxypiperidine in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire high-resolution ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR - Chemical Shift: The chemical shift of the proton at C4 (H-4) is highly diagnostic. In the equatorial conformer, H-4 is axial, typically appearing at a higher field (lower ppm) compared to its chemical shift in the axial conformer where it would be equatorial.

    • ¹H NMR - Coupling Constants: The width or multiplicity of the H-4 signal is crucial. An axial proton (as in the equatorial conformer) will exhibit large axial-axial couplings (J_ax-ax ≈ 8-12 Hz) to the adjacent axial protons on C3 and C5, resulting in a broad multiplet, often described as a "triplet of triplets." Conversely, an equatorial proton shows smaller couplings.

    • ¹³C NMR: The chemical shifts of the piperidine ring carbons (C2, C3, C4) are also conformation-dependent due to gamma-gauche effects. An axial substituent will cause a characteristic upfield (lower ppm) shift for the C2 and C6 carbons compared to the equatorial conformer.

Interpreting the Data

For 4-Butoxypiperidine, the experimental NMR data is expected to overwhelmingly support the computational prediction. The ¹H NMR spectrum will show a broad multiplet for the H-4 proton at a relatively upfield position, with large coupling constants consistent with an axial orientation. This unequivocally places the butoxy substituent in the equatorial position .

Conclusion: A Unified Conformational Model

References

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]

  • Haufe, G., & Summerer, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

  • Pandiarajan, K., et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Indian Journal of Chemistry - Section B, 47B, 527-533. [Link]

  • Casy, A. F. (1982). Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 18(3), 157-162. [Link]

  • Thangamani, A., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(6), 579-586. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. [Link]

  • Overman, L. E., & Wolfe, J. P. (2005). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 3(14), 2664-2670. [Link]

  • Alabugin, I. V., & Zeidan, T. A. (2003). Homoanomeric effects in six-membered heterocycles. Journal of the American Chemical Society, 125(11), 3334-3345. [Link]

  • Alabugin, I. V., & Zeidan, T. A. (2003). Homoanomeric Effects in Six-Membered Heterocycles. Journal of the American Chemical Society, 125(11), 3334–3345. [Link]

  • Wiberg, K. B., et al. (2011). The Anomeric Effect - It's Complicated. Journal of Organic Chemistry, 76(9), 3463-3472. [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. ARKIVOC, 2018(7), 225-235. [Link]

  • Khan, M. A., et al. (2024). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Heliyon, 10(11), e31969. [Link]

Sources

Methodological & Application

Synthesis of 4-Butoxypiperidine from 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Butoxypiperidine from 4-Hydroxypiperidine

Authored by a Senior Application Scientist

This application note provides a comprehensive and technically detailed guide for the synthesis of 4-butoxypiperidine, a valuable building block in medicinal chemistry and drug discovery. The protocol is structured around a strategic, multi-step approach commencing with 4-hydroxypiperidine. We will delve into the critical aspects of nitrogen protection, the core Williamson ether synthesis, and subsequent deprotection to yield the target compound. The causality behind experimental choices, safety protocols, and purification strategies are explained to ensure reproducibility and success.

The synthetic pathway leverages the classical Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] However, the bifunctional nature of 4-hydroxypiperidine, which contains both a nucleophilic secondary amine and a secondary alcohol, necessitates a protecting group strategy to achieve selective O-alkylation.[3] Failure to protect the piperidine nitrogen would lead to competitive N-alkylation, resulting in a mixture of products and a significantly reduced yield of the desired 4-butoxy derivative.

Here, we employ the tert-butoxycarbonyl (Boc) group for nitrogen protection. The Boc group is ideal due to its stability under the basic conditions of the Williamson synthesis and its straightforward removal under acidic conditions, offering a clean and efficient route.[3]

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: N-protection, O-alkylation (ether formation), and N-deprotection. Each stage is designed to produce a high-purity intermediate, streamlining the path to the final product.

G cluster_0 Part A: N-Protection cluster_1 Part B: Williamson Ether Synthesis cluster_2 Part C: N-Deprotection A0 4-Hydroxypiperidine A1 N-Boc-4-Hydroxypiperidine A0->A1 (Boc)₂O, NaHCO₃ DCM/H₂O B0 N-Boc-4-Hydroxypiperidine B1 N-Boc-4-Butoxypiperidine B0->B1 1. NaH, Anhydrous THF 2. 1-Bromobutane C0 N-Boc-4-Butoxypiperidine C1 4-Butoxypiperidine C0->C1 TFA or HCl in Dioxane caption Fig. 1: Three-stage synthetic workflow.

Fig. 1: Three-stage synthetic workflow.

PART I: N-Protection of 4-Hydroxypiperidine

Objective: To selectively protect the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group, preventing its participation in the subsequent alkylation step.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.1 eq) to the stirring mixture.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the biphasic mixture.[3]

  • Reaction: Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a colorless oil or white solid, which is often pure enough for the next step without further purification.[4]

PART II: Synthesis of N-Boc-4-Butoxypiperidine via Williamson Ether Synthesis

Objective: To perform a selective O-alkylation of N-Boc-4-hydroxypiperidine with 1-bromobutane.

Mechanism Insight: This reaction proceeds via an SN2 mechanism.[2] A strong, non-nucleophilic base is required to deprotonate the hydroxyl group, forming a potent nucleophile (alkoxide). Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward with the evolution of hydrogen gas.[1][5] The resulting alkoxide then attacks the primary carbon of 1-bromobutane, displacing the bromide ion to form the ether linkage. The use of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides.[6]

Quantitative Data Summary
Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
N-Boc-4-Hydroxypiperidine1.0201.27User DefinedStarting material from Part I
Sodium Hydride (60% in oil)1.224.00 (NaH)CalculatedHandle under inert gas
1-Bromobutane1.2137.02CalculatedAlkylating agent
Anhydrous Tetrahydrofuran (THF)-72.11Sufficient VolumeReaction Solvent

Protocol:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to the flask.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Causality: Adding NaH slowly at 0 °C controls the rate of hydrogen gas evolution and prevents an exothermic runaway. The reaction is complete when bubbling ceases.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes after the NaH addition is complete to ensure full formation of the alkoxide.

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding saturated aqueous ammonium chloride solution dropwise until no more gas evolves.

  • Work-up:

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield pure N-Boc-4-butoxypiperidine.[7]

PART III: N-Deprotection to Yield 4-Butoxypiperidine

Objective: To remove the Boc protecting group to furnish the final target compound.

Protocol:

  • Reaction Setup: Dissolve the purified N-Boc-4-butoxypiperidine (1.0 eq) from Part II in dichloromethane or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.[8][9]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., 10% aqueous NaOH) to pH > 12, and extract with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield 4-butoxypiperidine.

Safety and Handling Precautions

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid.[10] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[11] Always handle NaH in an inert atmosphere (glove box or under argon/nitrogen).[12] Use nitrile gloves and safety glasses.[10] Fires must be extinguished with a Class D fire extinguisher (e.g., sand or dry powder); DO NOT USE WATER .[10]

  • 1-Bromobutane: This is a volatile and flammable liquid. It is a harmful alkylating agent. Avoid inhalation and skin contact. Handle in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

  • Strong Acids (TFA, HCl): These are highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

References

  • ChemicalBook. (n.d.). 4-N-BOC-Aminopiperidine synthesis.
  • ChemicalBook. (n.d.). N-BOC-4-Hydroxypiperidine synthesis.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium hydride.
  • University of California. (2012). Sodium Hydride - Standard Operating Procedure.
  • Fisher Scientific. (2008). SAFETY DATA SHEET - Sodium hydride.
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link].

  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link].

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link].

  • Techno PharmChem. (n.d.). SODIUM BROMIDE MATERIAL SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link].

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link].

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link].

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • NIH National Center for Biotechnology Information. (n.d.). Purification and bioactivity of exendin-4, a peptide analogue of GLP-1, expressed in Pichia pastoris. Retrieved from [Link].

Sources

Application Notes and Protocols for N-Alkylation of 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated 4-Butoxypiperidine Scaffolds

The 4-butoxypiperidine moiety is a privileged scaffold in modern medicinal chemistry. Its N-alkylated derivatives are integral components of a wide array of pharmacologically active compounds, influencing properties such as receptor affinity, selectivity, solubility, and metabolic stability.[1] The ability to precisely and efficiently introduce a diverse range of alkyl and aryl groups onto the piperidine nitrogen is therefore a critical capability in drug discovery and development. This guide provides an in-depth analysis of key N-alkylation protocols for 4-butoxypiperidine, offering detailed, field-proven methodologies and the scientific rationale behind experimental choices.

Methodology 1: Reductive Amination - A Controlled and Versatile Approach

Reductive amination stands as one of the most reliable and widely employed methods for the N-alkylation of secondary amines like 4-butoxypiperidine. This strategy circumvents the common issue of over-alkylation often encountered with direct alkylation methods.[1][2] The reaction proceeds through the in-situ formation of an iminium ion from the condensation of 4-butoxypiperidine with an aldehyde or ketone, which is then immediately reduced to the corresponding tertiary amine.[3][4]

Causality Behind the Experimental Choices

The selection of a mild reducing agent is paramount to the success of this one-pot reaction.[5] Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the carbonyl starting material.[1][6] This selectivity ensures that the reduction of the aldehyde or ketone does not compete with the formation of the iminium intermediate. The reaction is typically performed under slightly acidic conditions, which catalyzes the formation of the iminium ion.[4]

Experimental Protocol: N-Benzylation of 4-Butoxypiperidine via Reductive Amination

Materials:

  • 4-Butoxypiperidine (1.0 mmol, 157.25 mg)

  • Benzaldehyde (1.1 mmol, 116.73 mg, 0.11 mL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 317.9 mg)

  • Dichloromethane (DCM) (10 mL)

  • Acetic acid (catalytic amount, ~0.05 mmol, 3 µL)

Procedure:

  • To a stirred solution of 4-butoxypiperidine in dichloromethane, add benzaldehyde.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-butoxypiperidine.

Data Summary Table: Reductive Amination
Alkylating AgentReducing AgentSolventTemperatureTypical Yield
BenzaldehydeNaBH(OAc)₃DCMRoom Temp>90%
CyclohexanoneNaBH₃CNMethanolRoom Temp~85-95%
AcetoneNaBH(OAc)₃DCERoom Temp>90%
Reductive Amination Workflow Diagram

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4_Butoxypiperidine 4-Butoxypiperidine Iminium_Formation Iminium Ion Formation (Acid Catalyst) 4_Butoxypiperidine->Iminium_Formation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Iminium_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Iminium_Formation->Reduction Intermediate N_Alkyl_Product N-Alkylated 4-Butoxypiperidine Reduction->N_Alkyl_Product

Caption: Reductive amination workflow for N-alkylation.

Methodology 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classic and straightforward approach for forming C-N bonds.[7] This Sₙ2 reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the alkyl halide.[8][9] While conceptually simple, this method can be complicated by over-alkylation, where the tertiary amine product, being nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt.[2][7]

Causality Behind the Experimental Choices

To mitigate the risk of over-alkylation, the reaction is often carried out with the amine in excess or by the slow addition of the alkyl halide.[10] The choice of base is also critical; a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is used to neutralize the hydrogen halide formed during the reaction without competing with the 4-butoxypiperidine as a nucleophile.[10][11] The solvent choice is typically a polar aprotic solvent like acetonitrile or DMF, which can solvate the ions formed during the reaction.

Experimental Protocol: N-Ethylation of 4-Butoxypiperidine with Ethyl Bromide

Materials:

  • 4-Butoxypiperidine (1.0 mmol, 157.25 mg)

  • Ethyl bromide (1.1 mmol, 119.98 mg, 0.08 mL)

  • Potassium carbonate (1.5 mmol, 207.32 mg)

  • Acetonitrile (10 mL)

Procedure:

  • To a suspension of potassium carbonate in acetonitrile, add 4-butoxypiperidine.

  • Add ethyl bromide dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford N-ethyl-4-butoxypiperidine.

Data Summary Table: Direct N-Alkylation
Alkyl HalideBaseSolventTemperatureTypical Yield
Ethyl BromideK₂CO₃Acetonitrile50-60 °C~70-85%
Benzyl BromideDIPEADMFRoom Temp~80-90%
Methyl IodideNaHTHF0 °C to RT~60-75%
Direct N-Alkylation Workflow Diagram

Direct_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4_Butoxypiperidine 4-Butoxypiperidine SN2_Reaction Sₙ2 Nucleophilic Substitution 4_Butoxypiperidine->SN2_Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Reaction Base Base (e.g., K₂CO₃) Base->SN2_Reaction Neutralizes HX N_Alkyl_Product N-Alkylated 4-Butoxypiperidine SN2_Reaction->N_Alkyl_Product Salt Salt Byproduct SN2_Reaction->Salt

Caption: Direct N-alkylation via Sₙ2 reaction.

Methodology 3: Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl-4-butoxypiperidines, the Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction.[12][13] This method allows for the formation of C(sp²)-N bonds under relatively mild conditions and with high functional group tolerance, overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[13][14]

Causality Behind the Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base.[14] The palladium precursor, often Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos), forms the active catalytic species.[15][16] The choice of ligand is crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more potent nucleophile.[17]

Experimental Protocol: N-Phenylation of 4-Butoxypiperidine with Bromobenzene

Materials:

  • 4-Butoxypiperidine (1.0 mmol, 157.25 mg)

  • Bromobenzene (1.2 mmol, 188.52 mg, 0.13 mL)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.06 mg)

  • Sodium tert-butoxide (1.4 mmol, 134.55 mg)

  • Toluene (10 mL, anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a dry reaction vessel.

  • Add anhydrous toluene, followed by 4-butoxypiperidine and bromobenzene.

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain N-phenyl-4-butoxypiperidine.

Data Summary Table: Buchwald-Hartwig Amination
Aryl HalideCatalyst/LigandBaseSolventTemperatureTypical Yield
BromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene80-100 °C~85-95%
4-ChlorotoluenePd(OAc)₂ / RuPhosLHMDSDioxane100 °C~80-90%
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene110 °C~75-85%
Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0L2 Product (Ar-NR₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The N-alkylation of 4-butoxypiperidine is a fundamental transformation in the synthesis of medicinally relevant molecules. The choice of protocol—reductive amination, direct alkylation, or Buchwald-Hartwig amination—should be guided by the nature of the desired alkyl or aryl substituent, the required scale of the reaction, and considerations of functional group compatibility. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively and efficiently synthesize a diverse library of N-substituted 4-butoxypiperidine derivatives for further investigation.

References

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Zhang, Y., & Edgar, K. J. (2014). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. [Link]

  • Substitution reactions of alkyl halides: two mechanisms - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024, January 10). Journal of the American Chemical Society. [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. Free In-Depth Study Guide. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution of Alkyl Halides. (n.d.). Retrieved from [Link]

  • Alkyl Halide Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

  • 7: Alkyl Halides- Nucleophilic Substitution and Elimination - Chemistry LibreTexts. (2022, December 28). Retrieved from [Link]

  • A Facile Synthesis of N-Aryl Substituted Piperidones - Semantic Scholar. (2009, October 1). Retrieved from [Link]

  • A Facile Synthesis of N-Aryl Substituted Piperidones - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025, August 18). Retrieved from [Link]

  • reductive amination & secondary amine synthesis - YouTube. (2020, March 20). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and kinetic resolution of N-Boc-2-arylpiperidines - RSC Publishing. (2014, July 11). Retrieved from [Link]

  • Ch22: Alkylation of Amines. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025, August 18). Retrieved from [Link]

  • Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents. (n.d.).
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved from [Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]

  • Myers Chem 115. (n.d.). Retrieved from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-Butoxypiperidine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility. This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-butoxypiperidine, a valuable substituted piperidine building block, in the synthesis of active pharmaceutical ingredients (APIs). We will explore its chemical reactivity, focusing on pivotal N-alkylation reactions, and provide detailed, field-proven protocols for its incorporation into more complex molecular architectures. The causality behind methodological choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of the 4-Butoxypiperidine Scaffold

4-Butoxypiperidine is a heterocyclic building block featuring two key synthetic handles: a reactive secondary amine and a butoxy ether at the 4-position. This unique combination offers significant advantages in drug design:

  • The Piperidine Nitrogen: The secondary amine is a nucleophilic center, providing a primary site for molecular elaboration. Its alkylation is a fundamental strategy for introducing substituents that can modulate pharmacological activity, target binding, and pharmacokinetic profiles.

  • The 4-Butoxy Group: The ether linkage at the C4 position serves to increase the lipophilicity of the scaffold compared to its 4-hydroxy counterpart. This modification can be crucial for enhancing membrane permeability and influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

The piperidine ring itself often serves as a non-planar, conformationally flexible linker or pharmacophoric element that can optimize interactions with biological targets. Consequently, 4-butoxypiperidine is an ideal starting material for creating diverse chemical libraries aimed at various therapeutic targets, from G-protein coupled receptors (GPCRs) to enzymes.

Core Synthetic Transformations: N-Alkylation Strategies

The most common and critical application of 4-butoxypiperidine in API synthesis is the functionalization of its secondary amine. This is typically achieved through N-alkylation, a robust and well-understood transformation. We will detail the two most prevalent and effective methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides.

Reductive Amination

Reductive amination is a robust, one-pot procedure for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is subsequently reduced in situ.[1] This method is highly favored in pharmaceutical synthesis due to its operational simplicity and broad tolerance of various functional groups.[2]

  • Mechanism & Rationale: 4-Butoxypiperidine reacts with an aldehyde or ketone to form a transient iminium ion. A mild and selective reducing agent, introduced into the same pot, reduces this iminium ion to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[1] Its steric bulk and electron-withdrawing acetate groups make it less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium intermediate. This selectivity prevents the wasteful reduction of the starting carbonyl compound.[1]

Direct N-Alkylation with Alkyl Halides

This classic SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on an electrophilic alkyl halide (e.g., benzyl bromide).

  • Mechanism & Rationale: The reaction generates a hydrohalic acid (e.g., HBr) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and stalling the reaction. To drive the reaction to completion, a non-nucleophilic, sterically hindered base is added to act as an acid scavenger. Bases like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are commonly used. They are too bulky to compete as nucleophiles but are effective at neutralizing the acid byproduct.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating reaction monitoring, standard work-up procedures, and purification steps. These examples demonstrate the synthesis of key intermediates relevant to API development.

Protocol 1: N-Alkylation via Reductive Amination

Objective: Synthesis of 1-(4-fluorobenzyl)-4-butoxypiperidine, a common structural motif in CNS-active agents.

Principle: A one-pot reaction where 4-butoxypiperidine and 4-fluorobenzaldehyde condense to form an iminium ion, which is immediately reduced by sodium triacetoxyborohydride (STAB).

Materials:

  • 4-Butoxypiperidine (1.0 eq)

  • 4-Fluorobenzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-butoxypiperidine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Add 4-fluorobenzaldehyde (1.1 eq) to the stirred solution at room temperature. Stir the mixture for 30 minutes to allow for initial iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting piperidine is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

Objective: Synthesis of 1-benzyl-4-butoxypiperidine.

Principle: An SN2 reaction between 4-butoxypiperidine and benzyl bromide, facilitated by a non-nucleophilic base (potassium carbonate) to neutralize the HBr byproduct.

Materials:

  • 4-Butoxypiperidine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-butoxypiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (ACN). Stir the suspension vigorously.

  • Alkyl Halide Addition: Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Causality Note: Heating accelerates the SN2 reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and wash with deionized water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography if necessary.

Data Presentation & Workflow Visualization

Table 1: Comparison of N-Alkylation Protocols
ParameterProtocol 1: Reductive AminationProtocol 2: Direct Alkylation
Key Reagents Aldehyde/Ketone, NaBH(OAc)₃Alkyl Halide, K₂CO₃/DIPEA
Reaction Temp. Room TemperatureRoom Temp. to 70°C
Typical Yield 80-95%75-90%
Key Advantages High functional group tolerance, mild conditions, one-pot procedure.Utilizes readily available alkyl halides, straightforward setup.
Limitations Requires anhydrous conditions; STAB is water-sensitive.[1]Alkyl halide can be a lachrymator; risk of over-alkylation (quaternization) if not controlled.
Diagrams

G cluster_start Starting Material cluster_path1 Reductive Amination cluster_path2 Direct Alkylation Start 4-Butoxypiperidine A1 Aldehyde/Ketone Start->A1 Condensation B1 Alkyl Halide (R-X) Start->B1 SN2 Attack A3 N-Alkylated Product (Tertiary Amine) A1->A3 A2 NaBH(OAc)₃ A2->A3 Reduction B3 N-Alkylated Product (Tertiary Amine) B1->B3 B2 Base (e.g., K₂CO₃) B2->B1 Acid Scavenger

Caption: General synthetic utility of 4-butoxypiperidine.

G cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification R1 4-Butoxypiperidine + Aldehyde in DCM R2 Add NaBH(OAc)₃ R1->R2 P1 Stir 12-16h at RT R2->P1 P2 Monitor by TLC P1->P2 W1 Quench with NaHCO₃ P2->W1 W2 Extract with DCM W1->W2 W3 Dry & Concentrate W2->W3 W4 Column Chromatography W3->W4 Final Pure N-Alkylated Product W4->Final

Caption: Experimental workflow for reductive amination.

Conclusion and Future Perspectives

4-Butoxypiperidine is a highly valuable and versatile building block for the synthesis of APIs. The N-alkylation protocols detailed herein, particularly reductive amination with sodium triacetoxyborohydride, offer reliable, high-yielding, and scalable methods for its incorporation into complex drug candidates. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and adapt these protocols to a wide range of substrates. The strategic placement of the butoxy group provides a powerful tool for medicinal chemists to fine-tune the lipophilicity and ADME properties of novel therapeutics, ensuring that 4-butoxypiperidine will continue to be a relevant scaffold in modern drug discovery.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-792.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link]

  • Saikia, L. (2014). Sodium Triacetoxyborohydride. Synlett. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • D'Adamio, G., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5176. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Symmetry, 10(7), 282. Available at: [Link]

  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

  • ODU Digital Commons. (1981). The Regioselective 3-Alkylation of Piperidine. Available at: [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Available at: [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

Application of 4-Butoxypiperidine in the Synthesis of CNS Agents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a wide array of CNS receptors. Within this structural class, 4-substituted piperidines have garnered significant attention, with modifications at this position profoundly influencing pharmacological activity, selectivity, and pharmacokinetic properties. This application note focuses on the utility of a specific, yet underexplored, building block: 4-butoxypiperidine. We will delve into its synthesis and strategic application in the development of novel CNS agents, particularly those targeting dopamine and serotonin pathways implicated in psychiatric and neurological disorders.[3][4][5]

The introduction of a butoxy group at the 4-position of the piperidine ring offers a nuanced approach to modulating the physicochemical properties of a drug candidate. The butyl chain increases lipophilicity, which can enhance blood-brain barrier (BBB) penetration, a critical attribute for CNS-active compounds. Furthermore, the ether linkage provides a degree of metabolic stability and can influence ligand-receptor interactions through hydrogen bonding or by occupying hydrophobic pockets within the target protein.

This guide will provide detailed synthetic protocols, explore the rationale behind the use of the 4-butoxy moiety, and present its application in the design of potential atypical antipsychotics and other CNS agents.

Synthesis of 4-Butoxypiperidine: A Key Intermediate

The synthesis of 4-butoxypiperidine can be efficiently achieved from commercially available starting materials. A common and effective strategy involves the Williamson ether synthesis, starting from a protected 4-hydroxypiperidine derivative.

Protocol 1: Synthesis of N-Boc-4-butoxypiperidine

This protocol details the synthesis of the N-Boc protected form of 4-butoxypiperidine, a versatile intermediate for further functionalization.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add 1-bromobutane (1.5 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-butoxypiperidine.

Protocol 2: Deprotection to Yield 4-Butoxypiperidine Hydrochloride

The Boc protecting group can be readily removed under acidic conditions to provide the free amine, which can be isolated as a hydrochloride salt.

Materials:

  • N-Boc-4-butoxypiperidine

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-4-butoxypiperidine (1.0 eq.) in a minimal amount of 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-butoxypiperidine hydrochloride.

Application in the Synthesis of Atypical Antipsychotics

Atypical antipsychotics are a class of drugs used to treat schizophrenia and other psychotic disorders.[6] Many of these agents exhibit a multi-receptor binding profile, often acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[7][8] The 4-butoxypiperidine scaffold can be incorporated into structures analogous to known atypical antipsychotics like haloperidol, with the butoxy group potentially enhancing CNS penetration and modulating receptor affinity.

Workflow for the Synthesis of a Novel Butyrophenone Analog

The following workflow describes the synthesis of a hypothetical atypical antipsychotic candidate incorporating the 4-butoxypiperidine moiety.

Diagram 1: Synthetic Workflow for a Novel Butyrophenone Analog

G start 4-Butoxypiperidine Hydrochloride step1 Nucleophilic Substitution with 4-chloro-4'-fluorobutyrophenone start->step1 product Novel Butyrophenone Analog step1->product

Caption: Synthetic workflow for a novel butyrophenone analog.

Protocol 3: Synthesis of 1-(4-(4-fluorophenyl)-4-oxobutyl)-4-butoxypiperidine

This protocol outlines the N-alkylation of 4-butoxypiperidine with a butyrophenone side chain, a common structural motif in antipsychotic drugs.

Materials:

  • 4-Butoxypiperidine hydrochloride

  • 4-Chloro-4'-fluorobutyrophenone

  • Potassium carbonate

  • Potassium iodide (catalytic amount)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-butoxypiperidine hydrochloride (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.) and a catalytic amount of potassium iodide.

  • Add 4-chloro-4'-fluorobutyrophenone (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the target compound.

Structure-Activity Relationship (SAR) Considerations

The introduction of the 4-butoxy group can be rationalized through SAR studies of related compounds. In many CNS drug classes, increasing lipophilicity through the addition of alkyl or alkoxy groups can lead to enhanced potency and improved pharmacokinetic profiles.

Compound Class Modification at 4-position Observed Effect on Activity/Properties Reference
Piperidine DerivativesIntroduction of alkoxy groupsModulates receptor binding affinity and selectivity.[9][10]
Butyrophenone AnalogsVariation of substituents on the piperidine ringSignificantly impacts dopamine D2 and serotonin 5-HT2A receptor binding.[11]
Analgesics4,4-disubstitution on piperidinePotent analgesic properties, with some compounds showing serotonin antagonism.[12]

Proposed Mechanism of Action and Receptor Engagement

The synthesized butyrophenone analog is designed to target dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[6] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A antagonism may contribute to a lower incidence of extrapyramidal side effects and efficacy against negative symptoms.

Diagram 2: Proposed Receptor Engagement of the Novel Butyrophenone Analog

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Signal Downstream Signaling D2R->Signal Inhibits HT2AR Serotonin 5-HT2A Receptor HT2AR->Signal Modulates Drug Novel Butyrophenone Analog Drug->D2R Antagonizes Drug->HT2AR Antagonizes

Caption: Proposed antagonism of D2 and 5-HT2A receptors.

Conclusion and Future Directions

4-Butoxypiperidine represents a valuable and versatile building block for the synthesis of novel CNS agents. Its incorporation into drug candidates offers a strategic means to fine-tune lipophilicity, potentially enhancing blood-brain barrier penetration and improving pharmacokinetic profiles. The synthetic protocols provided herein offer a clear pathway to this key intermediate and its application in the generation of a butyrophenone-based potential atypical antipsychotic.

Future research should focus on the synthesis of a broader range of derivatives to fully explore the structure-activity relationships of the 4-butoxypiperidine moiety. This includes varying the length of the alkyl chain at the 4-position and incorporating this scaffold into other classes of CNS agents, such as selective serotonin reuptake inhibitors and N-type calcium channel blockers. Such studies will further elucidate the potential of 4-alkoxypiperidines in the ongoing quest for safer and more effective treatments for neurological and psychiatric disorders.

References

  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. PubMed.
  • Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone. SciSpace.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.
  • Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central.
  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Novel 4-benzhydryloxy-tetraalkyl-piperidine derivatives and their use as monoamine neurotransmitter re-uptatke inhibitors.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • Synthesis and characterization of selective dopamine D>2> receptor antagonists. UNT Health Science Center.
  • Novel atypical antipsychotic agents: rational design, an efficient palladium-catalyzed route, and pharmacological studies. PubMed.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • The Synthesis of a Dopamine D2 Partial Agonist for the Tre
  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. ScienceDirect.
  • Serotonin Receptor Modul
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
  • Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. PubMed Central.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed.
  • Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. PubMed.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • Substituted 4-benzyl and 4-benzoyl piperidine derivates.
  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop
  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central.
  • Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PubMed Central.
  • Serotonin Receptor Modul
  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))
  • Atypical antipsychotics: new directions and new challenges in the tre
  • Antipsychotic Medications.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

4-Butoxypiperidine: A Versatile Scaffold for the Development of CNS Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Structure in CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in successful therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to present pharmacophoric elements in precise spatial orientations. This allows for high-affinity and selective interactions with a wide range of biological targets, including G protein-coupled receptors (GPCRs).[2][3] The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows its substituents to occupy axial or equatorial positions, profoundly influencing receptor binding and functional activity.

Within the vast chemical space of piperidine derivatives, 4-substituted piperidines have emerged as a particularly fruitful scaffold for the discovery of ligands for various receptors.[1][4] The substituent at the 4-position can significantly modulate the pharmacological profile of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic properties. This application note focuses on 4-butoxypiperidine, a building block that combines the structural rigidity of the piperidine core with the lipophilic and flexible butoxy group, making it an attractive starting point for the synthesis of novel GPCR and other CNS receptor ligands. We will provide a comprehensive overview of its synthesis, derivatization strategies, and its application in the design of high-affinity ligands, supported by detailed protocols and a case study.

Synthesis of the 4-Butoxypiperidine Scaffold

The most direct and efficient method for the synthesis of 4-butoxypiperidine is the Williamson ether synthesis, starting from the commercially available N-Boc-4-hydroxypiperidine.[5][6] This two-step process involves the O-alkylation of the hydroxyl group followed by the deprotection of the piperidine nitrogen.

Diagram: Synthetic Pathway to 4-Butoxypiperidine

G cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: N-Boc Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-butoxypiperidine N-Boc-4-butoxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-butoxypiperidine  NaH, Butyl bromide  THF, 0°C to rt N-Boc-4-butoxypiperidine_dep N-Boc-4-butoxypiperidine_dep 4-Butoxypiperidine 4-Butoxypiperidine N-Boc-4-butoxypiperidine_dep->4-Butoxypiperidine  HCl in Dioxane or TFA  DCM, rt

Caption: General synthetic route to 4-butoxypiperidine.

Protocol 1: Synthesis of 4-Butoxypiperidine

Part A: Synthesis of tert-butyl 4-butoxypiperidine-1-carboxylate
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Alcohol: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add butyl bromide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 4-butoxypiperidine-1-carboxylate.

Part B: Synthesis of 4-Butoxypiperidine
  • Deprotection: Dissolve the purified tert-butyl 4-butoxypiperidine-1-carboxylate (1.0 equivalent) in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in 1,4-dioxane (e.g., 4M HCl in dioxane, 5-10 equivalents).

  • Reaction: Stir the solution at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., 1M NaOH) to a pH > 12.

  • Extraction: Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-butoxypiperidine. The product can be further purified by distillation if necessary.

Derivatization of the 4-Butoxypiperidine Scaffold

The 4-butoxypiperidine scaffold offers a reactive secondary amine that serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). The primary methods for derivatization are N-alkylation and N-arylation.

Diagram: Key Derivatization Strategies

G 4-Butoxypiperidine 4-Butoxypiperidine N-Alkyl_Product N-Alkyl-4-butoxypiperidine 4-Butoxypiperidine->N-Alkyl_Product  Alkyl Halide (R-X)  Base (e.g., K₂CO₃)  Solvent (e.g., DMF) N-Aryl_Product N-Aryl-4-butoxypiperidine 4-Butoxypiperidine->N-Aryl_Product  Aryl Halide (Ar-X)  Pd Catalyst, Ligand  Base (e.g., NaOtBu)  (Buchwald-Hartwig Amination) Reductive_Amination_Product N-Substituted-4-butoxypiperidine 4-Butoxypiperidine->Reductive_Amination_Product  Aldehyde/Ketone (R'COR'')  Reducing Agent  (e.g., NaBH(OAc)₃)

Caption: Common methods for N-functionalization of 4-butoxypiperidine.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines due to its operational simplicity and broad substrate scope.

  • Reaction Setup: To a stirred solution of 4-butoxypiperidine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add the desired aldehyde or ketone (1.1 equivalents).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise over 15 minutes.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure N-alkylated 4-butoxypiperidine derivative.

Application Case Study: 4-Alkoxypiperidines as High-Affinity Ligands for CNS Receptors

While direct examples of 4-butoxypiperidine in GPCR ligands are sparse in the readily available literature, a recent study on the closely related 3- and 4-hydroxypiperidine scaffolds provides compelling evidence for the utility of this chemical space in designing potent and selective ligands for CNS targets, specifically the sigma-1 (σ1) receptor, with clear SAR implications for related GPCRs like the dopamine D4 receptor.[4] The σ1 receptor is a unique ligand-regulated molecular chaperone at the endoplasmic reticulum, implicated in a variety of CNS disorders.[7]

Structure-Activity Relationship (SAR) Insights

A study exploring a series of 3- and 4-hydroxypiperidine analogs revealed key structural features that drive affinity and selectivity for the σ1 receptor over the dopamine D4 receptor.[4]

Compound/Featureσ1 Ki (nM)D4 Ki (nM)Selectivity (D4/σ1)Key Observations
Scaffold The piperidine nitrogen is crucial for interaction with key acidic residues (Glu172 in σ1, Asp115 in D4).[4]
4-Hydroxy group 1.2860>700The 4-hydroxy group is well-tolerated and provides a handle for further modification. Alkylation to a 4-alkoxy group, such as butoxy, would increase lipophilicity, potentially enhancing membrane permeability and brain penetration.
N-substituent Large, aromatic N-substituents are generally favored for high affinity at both σ1 and D4 receptors.[4]
Indazole Moiety 0.7580829Introduction of specific heterocyclic systems, like a trifluoromethyl indazole, can dramatically increase σ1 affinity and selectivity.[4]

Data is representative and adapted from the findings on related hydroxypiperidine analogs.[4]

The high selectivity achieved for the σ1 receptor over the D4 GPCR with subtle modifications to the piperidine scaffold highlights the potential of this template for achieving target selectivity. The butoxy group, being more lipophilic than a hydroxyl group, could further enhance blood-brain barrier penetration, a critical property for CNS drugs.

Diagram: GPCR Signaling and Potential Modulation

GPCRs mediate cellular responses to a wide array of stimuli. Ligand binding stabilizes specific receptor conformations, leading to the activation of downstream signaling pathways, primarily through G proteins or β-arrestins. The development of biased ligands, which preferentially activate one pathway over another, is a major goal in modern drug discovery.[8] The 4-butoxypiperidine scaffold can be incorporated into molecules designed to probe these complex signaling networks.

G cluster_0 Cell Membrane GPCR {GPCR|Inactive} G_Protein {G Protein|αβγ} GPCR->G_Protein G Protein Coupling Arrestin β-Arrestin GPCR->Arrestin Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Internalization Internalization/ Signaling Arrestin->Internalization Ligand 4-Butoxypiperidine Ligand Ligand->GPCR Binding & Activation Signaling Downstream Signaling Effector->Signaling

Caption: Simplified GPCR signaling pathways modulated by ligands.

Conclusion and Future Directions

The 4-butoxypiperidine scaffold represents a valuable and versatile building block for the synthesis of novel ligands targeting CNS receptors. Its straightforward synthesis via Williamson etherification allows for the facile introduction of a moderately lipophilic side chain, which can be advantageous for tuning pharmacokinetic properties. The reactive piperidine nitrogen provides a convenient point for diversification, enabling the exploration of a broad chemical space.

While direct examples in the GPCR field are still emerging, the compelling data from related scaffolds, such as 4-hydroxypiperidines for the sigma-1 receptor, strongly suggest the potential of 4-alkoxypiperidines in the design of potent and selective CNS agents.[4] Future work should focus on the systematic exploration of 4-alkoxypiperidine derivatives, including the 4-butoxy analog, against a panel of GPCRs known to bind piperidine-containing ligands, such as dopamine, serotonin, and opioid receptors. Such studies will undoubtedly further establish 4-butoxypiperidine as a privileged scaffold in modern drug discovery.

References

  • Arena, E., Dichiara, M., et al. (2018).
  • Bourne, G. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PMC. [Link]

  • Bleicher, K. H., et al. (2003). Privileged structures in GPCRs. PubMed. [Link]

  • Caldwell, J. P., et al. (2006). Privileged Structure Based Ligands for Melanocortin receptors--4,4-disubstituted Piperidine Derivatives. PubMed. [Link]

  • ChemRxiv. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • DeWire, S. M., et al. (2013). Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. PubMed. [Link]

  • Gharpure, S. J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Guo, T., & Hobbs, D. W. (2003). Privileged structure-based combinatorial libraries targeting G protein-coupled receptors. Assay and Drug Development Technologies. [Link]

  • Hauser, A. S., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. [Link]

  • Kim, J., et al. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. Journal of Medicinal Chemistry. [Link]

  • Li, F., et al. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Chemical Biology & Drug Design. [Link]

  • Manglik, A., et al. (2016). Discovery of new GPCR ligands to illuminate new biology. eScholarship. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Narayanan, S., et al. (2011). Early development of sigma-receptor ligands. Future Medicinal Chemistry. [Link]

  • Newman, A. H., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC. [Link]

  • PubChem. (n.d.). 4-butoxypiperidine. PubChem. [Link]

  • ResearchGate. (2021). 'Privileged GPCR structures' (highlighted in red) as promiscuous... ResearchGate. [Link]

  • Sahnoun, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Sahnoun, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Winkler, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Yasar, S., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. [Link]

  • Yuan, D., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • Yuan, D., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Zaveri, N. T., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. [Link]

  • Zhang, C., et al. (2018). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. MDPI. [Link]

Sources

Strategic N-Functionalization of 4-Butoxypiperidine via Reductive Amination with Diverse Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational properties and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The strategic functionalization of the piperidine nitrogen allows for the modulation of a compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. Among the myriad of methods for C-N bond formation, reductive amination stands out for its reliability, broad substrate scope, and operational simplicity, accounting for approximately 25% of such reactions in the pharmaceutical industry.[2][3]

This application note provides a detailed technical guide for the N-alkylation of 4-butoxypiperidine with a variety of aldehydes through direct reductive amination. We will explore the underlying mechanism, provide a versatile protocol using the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃), and present a data-driven overview of its application with aromatic, heteroaromatic, and aliphatic aldehydes.

Pillar 1: The Mechanism and Rationale

Reductive amination is a robust, one-pot procedure that converts a secondary amine and a carbonyl compound into a more substituted amine.[4] The reaction proceeds through two distinct, sequential steps that occur in the same reaction vessel:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (4-butoxypiperidine) on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily eliminates a molecule of water to generate a reactive electrophilic species known as an iminium ion.[5][6][7]

  • Hydride Reduction: A reducing agent present in the mixture then selectively reduces the iminium ion (C=N⁺ bond) to the corresponding tertiary amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination. While powerful reductants like sodium borohydride (NaBH₄) can reduce the iminium ion, they will also readily reduce the starting aldehyde, leading to undesired side products.[8] For this reason, sterically hindered and less reactive borohydride reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice as it is mild enough to not significantly reduce aldehydes but is highly effective at reducing the protonated iminium intermediate.[9][10][11][12] This selectivity ensures a clean and high-yielding transformation.[12]

Reductive_Amination_Mechanism Reductive Amination Mechanism cluster_reactants Reactants 4_Butoxypiperidine 4-Butoxypiperidine (Secondary Amine) Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal Iminium_Ion Iminium Ion Product Product Iminium_Ion->Product NaBH_OAc_3 NaBH(OAc)₃ NaBH_OAc_3->Product Hydride Transfer H2O_loss H2O_loss Hemiaminal->H2O_loss H2O_loss->Iminium_Ion

Caption: The reaction pathway from reactants to the final tertiary amine product.

Pillar 2: Substrate Scope and Data Overview

The protocol described herein is highly versatile and accommodates a wide range of aldehyde coupling partners. The mild conditions ensure excellent functional group tolerance, allowing for the presence of esters, nitro groups, nitriles, and halogens.[9][13] The following table summarizes the expected outcomes for the reductive amination of 4-butoxypiperidine with various representative aldehydes, based on established methodologies.[9][12]

Table 1: Reductive Amination of 4-Butoxypiperidine with Various Aldehydes

EntryAldehyde PartnerAldehyde ClassKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1BenzaldehydeAromaticNaBH(OAc)₃DCE234>95
24-ChlorobenzaldehydeAromatic (Halogenated)NaBH(OAc)₃DCE234>95
34-MethoxybenzaldehydeAromatic (Electron-rich)NaBH(OAc)₃THF236>90
43-PyridinecarboxaldehydeHeteroaromaticNaBH(OAc)₃DCE235>90
5IsovaleraldehydeAliphatic (Branched)NaBH(OAc)₃, AcOHDCE2312~85
6CyclohexanecarboxaldehydeAliphatic (Cyclic)NaBH(OAc)₃, AcOHDCE2312~88
7HeptanalAliphatic (Linear)NaBH(OAc)₃THF2310>90

Yields are estimated based on analogous reactions reported in the literature and are highly dependent on purification methods. DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; AcOH = Acetic Acid.

Expert Insights: While reactions with aromatic and heteroaromatic aldehydes are typically rapid and do not require a catalyst, aliphatic aldehydes can be slower to form the iminium ion.[9][10] In these cases, the addition of a catalytic amount of acetic acid can be beneficial to facilitate the dehydration of the hemiaminal intermediate, though it is not always necessary.[9]

Pillar 3: Detailed Experimental Protocols

The following protocols provide a self-validating, step-by-step methodology for the synthesis and purification of N-substituted 4-butoxypiperidine derivatives.

Experimental_Workflow General Experimental Workflow A 1. Reagent Combination - Dissolve aldehyde & amine in DCE - Stir for 20 min B 2. Addition of Reducing Agent - Add NaBH(OAc)₃ portion-wise - Monitor temperature A->B C 3. Reaction Monitoring - Stir at room temperature - Track progress via TLC or LC-MS B->C D 4. Aqueous Workup - Quench with saturated NaHCO₃ - Separate organic layer C->D Upon Completion E 5. Extraction & Drying - Extract aqueous layer with DCM - Dry combined organics over Na₂SO₄ D->E F 6. Purification - Concentrate in vacuo - Purify via column chromatography E->F

Caption: A streamlined workflow for the synthesis and isolation of target compounds.

Protocol 1: Synthesis of 1-Benzyl-4-butoxypiperidine (Aromatic Aldehyde)
  • Materials:

    • 4-Butoxypiperidine (1.00 g, 6.36 mmol, 1.0 equiv)

    • Benzaldehyde (0.74 g, 6.99 mmol, 1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.02 g, 9.54 mmol, 1.5 equiv)

    • 1,2-Dichloroethane (DCE), anhydrous (30 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-butoxypiperidine (1.00 g) and anhydrous DCE (30 mL).

    • Add benzaldehyde (0.74 g) to the solution and stir the mixture at room temperature (23 °C) for 20 minutes.

    • Carefully add sodium triacetoxyborohydride (2.02 g) portion-wise over 5 minutes. Note: A slight exotherm may be observed.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (25 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Synthesis of 4-Butoxy-1-(3-methylbutyl)piperidine (Aliphatic Aldehyde)
  • Materials:

    • 4-Butoxypiperidine (1.00 g, 6.36 mmol, 1.0 equiv)

    • Isovaleraldehyde (3-methylbutanal) (0.60 g, 6.99 mmol, 1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.02 g, 9.54 mmol, 1.5 equiv)

    • Glacial Acetic Acid (AcOH) (0.04 g, 0.64 mmol, 0.1 equiv) - Optional, see below

    • 1,2-Dichloroethane (DCE), anhydrous (30 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry 100 mL round-bottom flask, add 4-butoxypiperidine (1.00 g) and anhydrous DCE (30 mL).

    • Add isovaleraldehyde (0.60 g) to the solution. Optional: If the reaction is known to be sluggish, add glacial acetic acid (0.04 g) at this stage.

    • Stir the mixture at room temperature (23 °C) for 20 minutes.

    • Add sodium triacetoxyborohydride (2.02 g) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

    • Perform the aqueous workup, extraction, and purification as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid can be added to catalyze iminium ion formation. Gentle warming (to 40 °C) can also increase the reaction rate, but should be used with caution to avoid side reactions.

  • Purity of Reagents: The use of anhydrous solvent is important as water can hydrolyze the reducing agent and interfere with iminium ion formation.[8] Aldehydes should be checked for purity, as oxidation to the corresponding carboxylic acid can neutralize the amine starting material.

  • Over-alkylation: With a secondary amine like 4-butoxypiperidine, over-alkylation is not a concern. This is a significant advantage over using primary amines, where dialkylation can be a competitive pathway.[11]

  • Alternative Solvents: While DCE is often the preferred solvent, tetrahydrofuran (THF) can also be used effectively.[9][10]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Kovács, R., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5175. [Link]

  • Chen, C., et al. (2007). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Tetrahedron Letters, 48(10), 1879-1881. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Savelyev, P. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 406. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University, Chem 115 Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

  • Las-Voz, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(10), 3045. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 4-Butoxypiperidine for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1][2] Its derivatives are integral components in numerous drug classes, from analgesics to anticancer agents, owing to their ability to confer favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[3][4][5][6] Within this privileged class of compounds, 4-substituted piperidines, such as 4-butoxypiperidine, serve as versatile building blocks for creating more complex molecules with tailored therapeutic activities.[7][8][9]

The provision of multi-gram to kilogram quantities of such intermediates is a critical bottleneck in the preclinical development pipeline.[10][11] A synthetic route that is reliable, safe, and amenable to scale-up is therefore not merely an academic exercise but a fundamental requirement for advancing new chemical entities toward clinical trials. This application note provides a comprehensive, field-tested protocol for the synthesis of 4-butoxypiperidine, designed to meet the demands of preclinical studies by prioritizing scalability, efficiency, and final product purity.

Synthetic Strategy: Leveraging the Williamson Ether Synthesis

For the construction of the target ether linkage, the Williamson ether synthesis stands out as the most practical and scalable method.[12][13] This classic SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[12][14] To synthesize 4-butoxypiperidine, this strategy translates to the reaction between the alkoxide of 4-hydroxypiperidine and a suitable butyl halide.

A critical consideration for this reaction is the secondary amine of the piperidine ring, which is itself a potent nucleophile and can compete in N-alkylation side reactions. To ensure selective O-alkylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is robust enough to withstand the basic conditions of the ether synthesis yet can be removed cleanly under acidic conditions without affecting the newly formed ether bond.[15][16]

Our chosen synthetic pathway therefore involves two main stages:

  • Boc-Protected Etherification: A Williamson ether synthesis using commercially available N-Boc-4-hydroxypiperidine and 1-bromobutane.

  • Deprotection: Removal of the Boc group to yield the final 4-butoxypiperidine hydrochloride salt, a stable and easily handled form of the product.

Reaction Mechanism

The core transformation follows a bimolecular nucleophilic substitution (SN2) mechanism. First, a strong base deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form a potent nucleophile, the corresponding alkoxide. This alkoxide then performs a backside attack on the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group in a single, concerted step.[12][14]

Williamson_Ether_Synthesis cluster_reactants Step 1: Alkoxide Formation cluster_sn2 Step 2: SN2 Attack R_OH N-Boc-4-hydroxypiperidine R_O_Na Sodium N-Boc-4-piperidoxide R_OH->R_O_Na + NaH Base NaH (Base) Base->R_O_Na H2 H₂ (gas) R_O_Na->H2 Product N-Boc-4-butoxypiperidine R_O_Na->Product + 1-Bromobutane BuBr 1-Bromobutane BuBr->Product NaBr NaBr Product->NaBr

Caption: Mechanism of the Williamson Ether Synthesis.

Scalable Synthesis Protocol

This protocol is optimized for a laboratory scale of approximately 100g of the final product and is designed for straightforward adaptation to larger scales.

Part A: Synthesis of N-Boc-4-butoxypiperidine

Materials and Equipment:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Bromobutane (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge the 5 L flask with N-Boc-4-hydroxypiperidine (e.g., 201.3 g, 1.0 mol) and anhydrous THF (2.0 L). Stir until all solids have dissolved.

  • Base Addition: Cool the solution to 0-5 °C using an ice-water bath. Cautiously add the sodium hydride (60% dispersion, e.g., 48.0 g, 1.2 mol) portion-wise over 30-45 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and temperature spikes.

  • Alkoxide Formation: Stir the resulting slurry at 0-5 °C for 1 hour. The mixture will become a thick, white suspension.

  • Alkyl Halide Addition: Slowly add 1-bromobutane (e.g., 141 mL, 1.3 mol) dropwise via an addition funnel over approximately 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Quenching: Carefully cool the reaction mixture back to 0-5 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (500 mL). Causality: This step safely neutralizes any unreacted sodium hydride.

  • Work-up and Extraction:

    • Add deionized water (1 L) and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash with brine (1 x 500 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: While the crude product is often of high purity, purification via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) can be performed if necessary to remove residual starting materials or byproducts.

Part B: Deprotection to 4-Butoxypiperidine Hydrochloride

Materials and Equipment:

  • Crude N-Boc-4-butoxypiperidine (1.0 eq)

  • 4M HCl in 1,4-Dioxane (4.0 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • 2 L round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Dissolve the crude N-Boc-4-butoxypiperidine from Part A (assuming ~1.0 mol) in dichloromethane (500 mL) in a 2 L flask.

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (e.g., 1 L, 4.0 mol) at room temperature. Effervescence (CO₂ evolution) will be observed.

  • Deprotection: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Product Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether (1 L) to the resulting residue and stir vigorously. This will precipitate the hydrochloride salt.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold diethyl ether (2 x 200 mL).

  • Drying: Dry the solid product under high vacuum at 40-50 °C to a constant weight to yield 4-butoxypiperidine hydrochloride.

Process Visualization and Data Summary

Overall Synthesis Workflow

Synthesis_Workflow SM N-Boc-4-hydroxypiperidine + 1-Bromobutane Reaction Williamson Ether Synthesis (NaH, THF, 0°C to RT) SM->Reaction Workup Aqueous Work-up & Extraction (EtOAc) Reaction->Workup Crude_Protected Crude N-Boc-4-butoxypiperidine Workup->Crude_Protected Deprotection Boc Deprotection (HCl in Dioxane) Crude_Protected->Deprotection Precipitation Precipitation & Filtration Deprotection->Precipitation Final_Product 4-Butoxypiperidine HCl (Final Product) Precipitation->Final_Product

Caption: Scalable workflow for 4-butoxypiperidine HCl synthesis.

Quantitative Data for a Representative 1-mol Scale Synthesis
ParameterValueNotes
Starting Material N-Boc-4-hydroxypiperidine201.3 g (1.0 mol)
Reagents (Part A) NaH (60% disp.), 1-Bromobutane48.0 g (1.2 mol), 178.1 g (1.3 mol)
Solvent (Part A) Anhydrous THF2.0 L
Reaction Time (Part A) 12-18 hoursMonitor by LC-MS for completion
Reagent (Part B) 4M HCl in Dioxane1.0 L (4.0 mol)
Reaction Time (Part B) 2-4 hoursMonitor by LC-MS for completion
Expected Yield 165-185 g85-95% over two steps
Final Purity >98%Determined by HPLC and NMR

Analytical Characterization

To ensure the identity and purity of the final product, a comprehensive analytical characterization is required. This serves as a self-validating system for the protocol's success.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the molecular structure by showing characteristic peaks for the piperidine ring protons, the butyl chain protons (triplet, sextet, quintet, triplet), and the absence of the Boc group's t-butyl singlet.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the successful synthesis. Typically performed using electrospray ionization (ESI) to observe the [M+H]⁺ ion.

  • Validation Standards: All analytical methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose in a preclinical setting.[15]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory for this synthesis.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[16][17][18]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of hazardous vapors and dust.[16][18][19]

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.[20]

    • 1-Bromobutane: A flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation.[21]

    • 4M HCl in Dioxane: Highly corrosive and can cause severe skin burns and eye damage. The vapor is harmful if inhaled.[19]

    • Solvents: THF, Dioxane, and DCM are flammable and/or have associated toxicities. Avoid ignition sources and ensure proper ventilation.[19][21]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual reactive reagents before disposal.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). Vertex AI Search.
  • A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantific
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Vertex AI Search.
  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • 4-(tert-Butoxycarbonylamino)
  • SAFETY D
  • Huegi, B. S., Ebnöther, A. M., Rissi, E. R., Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. [Link]

  • Xi, J., Xu, S., Zhang, L., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 7–16. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • 4-Hydroxypiperidine, N-BOC protected. (n.d.). Synquest Labs.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(21), 8839–8865. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013).
  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • 4-Hydroxypiperidine, N-BOC protected. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • Piperidine Synthesis. (n.d.). DTIC.
  • Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]

  • Wang, G., De Clercq, E., & Chen, C. H. (2006). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(18), 4923–4927. [Link]

  • Cazzulani, P., Panzarasa, R., Luca, G., et al. (2005). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 48(26), 8142–8151. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Kassiou, M., Meikle, S. R., & Fulham, M. J. (2000). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Journal of Medicinal Chemistry, 43(11), 2176–2182. [Link]

  • Appendix 1: Summary of Part 1 reactions used for synthesis. (n.d.). Lumen Learning.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2019). ACS Omega. [Link]

  • A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. (2016).
  • ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2010).
  • Application Notes and Protocols for the Scale-Up Synthesis of 4-Methylenepiperidine Hydrobromide Deriv
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Caldwell, J. P., Matasi, J. J., Zhang, H., Fawzi, A., & Tulshian, D. B. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281–2284. [Link]

  • Adamowicz, P., Zuba, D., & Byrska, B. (2017). Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. Drug Testing and Analysis, 9(3), 405–414. [Link]

  • BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. (2023). Rasayan Journal of Chemistry.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules.

Sources

Analytical methods for the characterization of 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-Butoxypiperidine

Introduction

4-Butoxypiperidine is a substituted piperidine derivative that serves as a key building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, appearing in numerous approved pharmaceuticals. The precise identity, purity, and stability of intermediates like 4-Butoxypiperidine are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, multi-faceted guide to the analytical characterization of 4-Butoxypiperidine, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Our approach is built on the principle of analytical orthogonality—employing multiple techniques with different separation and detection principles to build a complete and reliable profile of the analyte. This ensures that no single method's limitations will mask potential issues, thereby guaranteeing the highest degree of confidence in the material's quality.

A robust analytical characterization of a pharmaceutical intermediate like 4-Butoxypiperidine relies on an orthogonal approach. We combine techniques that provide structural information (NMR, MS, FTIR) with those that excel at quantifying purity and separating impurities (GC, HPLC). This strategy ensures that the molecule's identity is confirmed, and its purity profile is understood with a high degree of certainty.

cluster_0 Characterization of 4-Butoxypiperidine cluster_1 Structural Elucidation & Identity cluster_2 Purity & Impurity Profiling Analyte 4-Butoxypiperidine Sample NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR Confirms Identity MS Mass Spectrometry (GC-MS, LC-MS) Analyte->MS Confirms Identity FTIR FTIR Spectroscopy Analyte->FTIR Confirms Identity GC Gas Chromatography (GC-FID) Analyte->GC Quantifies Purity HPLC Liquid Chromatography (HPLC-CAD/UV) Analyte->HPLC Quantifies Purity Report Comprehensive Certificate of Analysis (CoA) NMR->Report MS->Report FTIR->Report GC->Report HPLC->Report Sample 1. Sample Prep (Dilute in Solvent) Injector 2. GC Injector (Vaporization) Sample->Injector Column 3. GC Column (Separation) Injector->Column Detector 4. FID Detector (Ionization) Column->Detector Output 5. Chromatogram (Purity % by Area) Detector->Output

Application Notes and Protocols: High-Throughput Screening Assays Involving 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Piperidine Scaffold in HTS

The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs and clinical candidates.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of synthetic tractability, favorable physicochemical properties, and conformational flexibility, allowing for the precise three-dimensional presentation of substituents to engage with biological targets.[3][4] Its structure is integral to pharmaceuticals across diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5]

4-Butoxypiperidine, as a representative of this class, provides a versatile entry point for drug discovery campaigns. The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a donor, while the butoxy group adds a significant lipophilic component that can be crucial for target engagement within hydrophobic pockets. The inherent properties of this scaffold make it an ideal candidate for inclusion in small molecule libraries destined for high-throughput screening (HTS).

This guide provides a framework for designing and executing HTS campaigns with molecules like 4-butoxypiperidine. It is intended for researchers, scientists, and drug development professionals. We will not focus on a single, pre-determined assay but will instead explore multiple robust HTS methodologies—biochemical and cell-based—that are well-suited for screening piperidine-containing libraries. The causality behind experimental choices will be explained, and detailed, adaptable protocols are provided to empower researchers to identify novel bioactive agents.

Section 1: Pre-Screening Considerations for 4-Butoxypiperidine Derivatives

Before commencing a large-scale HTS campaign, a thorough understanding of the test compound's physicochemical properties is essential for designing a robust and reliable assay. This foresight prevents common pitfalls such as compound precipitation and non-specific activity.

Physicochemical Profile

While experimental data for 4-Butoxypiperidine is not widely published, we can predict key properties that influence HTS assay design. These properties are critical for ensuring the compound remains soluble and behaves predictably in aqueous assay buffers.

PropertyPredicted Value/CharacteristicImplication for HTS
Molecular Weight ~157.27 g/mol Low molecular weight is favorable for "lead-likeness".
LogP ~1.5 - 2.0Indicates moderate lipophilicity; suggests good potential for membrane permeability but requires careful buffer selection to avoid solubility issues.
Aqueous Solubility Moderate to LowThe butoxy chain decreases solubility compared to simpler piperidines. Assays should contain a low percentage of DMSO (typically <1%) to maintain solubility.[6]
pKa ~9-10 (for the piperidine nitrogen)The compound will be predominantly protonated (cationic) at physiological pH (~7.4). This can influence interactions with targets and potential for non-specific binding.
HTS Campaign Workflow

A successful HTS campaign follows a logical progression from assay development to hit validation. This workflow ensures that resources are spent on the most promising compounds and that false positives are eliminated systematically.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Lead Generation AssayDev Assay Development (Reagent optimization, Z'-factor) PilotScreen Pilot Screen (Small library test) AssayDev->PilotScreen Validate Robustness PrimaryHTS Primary HTS (Full library, single concentration) PilotScreen->PrimaryHTS HitConfirm Hit Confirmation (Re-test from fresh stock) PrimaryHTS->HitConfirm Identify 'Hits' DoseResponse Dose-Response (IC50/EC50 determination) HitConfirm->DoseResponse CounterScreens Counter-Screens (Eliminate non-specific hits) DoseResponse->CounterScreens SAR Structure-Activity Relationship (SAR) CounterScreens->SAR Validated Hits

Caption: General workflow for a high-throughput screening (HTS) campaign.

Section 2: Recommended HTS Methodologies

The choice of HTS assay technology is paramount and depends on the biological question being asked. Piperidine derivatives are known to interact with a wide range of targets, including enzymes (like kinases), G-protein coupled receptors (GPCRs), and ion channels.[7][8] Therefore, both direct target-based biochemical assays and pathway-focused cell-based assays are highly relevant.

Biochemical Assays: Probing Direct Target Interaction

Biochemical assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. They are ideal for identifying molecules that bind to or modulate the activity of a specific protein of interest.

Technology Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is a robust, homogeneous (no-wash) assay format ideal for HTS. It utilizes a lanthanide donor fluorophore with a long fluorescence lifetime, which allows for a time-gated measurement. This delay minimizes interference from compound autofluorescence and light scatter, which are common sources of false positives in HTS campaigns.[9][10]

TR_FRET_Principle cluster_0 High FRET State (No Inhibitor) cluster_ligand cluster_target cluster_1 Low FRET State (Inhibitor Present) Donor Target-Donor (Europium) Acceptor Ligand-Acceptor Donor->Acceptor 2. Energy Transfer fret_emission FRET Emission (665 nm) Acceptor->fret_emission 3 ligand_node target_node excitation Excitation (340 nm) excitation->Donor 1 Donor_inhib Target-Donor (Europium) donor_emission Donor Emission (620 nm) Donor_inhib->donor_emission 2. No Transfer Acceptor_inhib Ligand-Acceptor Inhibitor 4-Butoxypiperidine (Competitor) excitation_inhib Excitation (340 nm) excitation_inhib->Donor_inhib 1

Caption: Principle of a competitive binding TR-FRET assay.

Protocol: Generic TR-FRET Competitive Binding Assay

This protocol describes a generic competitive binding assay to screen for compounds that displace a known fluorescent ligand from a target protein. It should be optimized for the specific target and ligand pair.

Materials:

  • Target Protein (e.g., GST-tagged kinase)

  • Fluorescent Ligand/Tracer (compatible with the donor)

  • TR-FRET Donor (e.g., Terbium-labeled anti-GST antibody)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% BSA, 0.05% Tween-20)

  • Test Compounds (including 4-Butoxypiperidine) dissolved in 100% DMSO

  • Low-volume 384-well assay plates (e.g., white, solid bottom)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds from the library source plates into the assay plate wells using an acoustic dispenser or pin tool. Final desired screening concentration is typically 10 µM.

  • Reagent Preparation: Prepare a 2X solution of the fluorescent tracer and a 2X solution of the Target-Donor complex in assay buffer. The optimal concentrations must be determined empirically during assay development.

  • Target/Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells.

  • Initiate Competition: Add 5 µL of the 2X Target-Donor complex solution to all wells. The final assay volume is now 10 µL.

  • Incubation: Seal the plates and incubate at room temperature for 60-120 minutes, protected from light. Incubation time should be optimized to ensure the binding reaction has reached equilibrium.

  • Plate Reading: Read the plates on a TR-FRET capable reader. Set the reader to excite around 340 nm and measure emission at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor), after a 50-100 µs delay.[9]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A decrease in the ratio indicates displacement of the tracer by the test compound.

Cell-Based Assays: Assessing Functional Activity

Cell-based assays measure a compound's effect within a living cell, providing more physiologically relevant data.[11] They can identify compounds that modulate a specific signaling pathway, regardless of the direct molecular target.

Technology Focus: Luciferase Reporter Gene Assay

Causality: Reporter gene assays are a powerful tool for monitoring the activation or inhibition of a specific cellular signaling pathway.[12] A luciferase gene is placed under the control of a promoter that is responsive to a transcription factor of interest. When the pathway is activated, the transcription factor drives the expression of luciferase, which produces a luminescent signal upon addition of its substrate. This approach is highly sensitive, has a large dynamic range, and is readily amenable to HTS.[13]

Protocol: Generic GPCR-CRE Luciferase Reporter Assay

This protocol describes a method to screen for modulators of a Gs-coupled GPCR, where receptor activation leads to an increase in cAMP and subsequent activation of the CRE (cAMP Response Element) promoter.

Materials:

  • Host cell line (e.g., HEK293) stably transfected with the GPCR of interest and a CRE-luciferase reporter construct.

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Assay Medium (e.g., serum-free DMEM)

  • Test Compounds (including 4-Butoxypiperidine) dissolved in 100% DMSO

  • Positive Control (e.g., known agonist for the GPCR, or Forskolin to directly activate adenylyl cyclase)

  • Luciferase Assay Reagent (containing luciferin substrate and cell lysis agents)

  • White, clear-bottom 384-well cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed the reporter cell line into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.

  • Compound Addition: The next day, add 50 nL of test compounds to the wells. For antagonist screening, add compounds first, incubate for 15-30 minutes, then add a sub-maximal (EC₈₀) concentration of a known agonist.

  • Cell Stimulation: Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow for transcription and translation of the luciferase reporter.

  • Reagent Equilibration: Equilibrate the luciferase assay reagent and the cell plates to room temperature.

  • Lysis and Signal Generation: Add 20 µL of the luciferase assay reagent to each well. This lyses the cells and initiates the luminescent reaction.

  • Incubation: Incubate for 10-20 minutes at room temperature to stabilize the luminescent signal.

  • Plate Reading: Read the luminescence on a plate reader.

  • Data Analysis: An increase in luminescence relative to vehicle controls indicates agonistic activity, while a decrease in the agonist-stimulated signal indicates antagonistic activity.

Reporter_Assay_Workflow cluster_0 Day 1: Cell Plating cluster_1 Day 2: Treatment & Incubation cluster_2 Day 2: Readout Seed Seed Reporter Cells in 384-well plate Incubate1 Incubate Overnight Seed->Incubate1 AddCmpd Add Test Compounds (e.g., 4-Butoxypiperidine) Incubate2 Incubate 4-6 hours (for gene expression) AddCmpd->Incubate2 AddLuce Add Luciferase Reagent (Lysis) Read Read Luminescence AddLuce->Read

Caption: Workflow for a cell-based luciferase reporter gene assay.

Section 3: Assay Validation and Data Analysis

The trustworthiness of an HTS campaign hinges on rigorous assay validation. Every protocol must be a self-validating system.

Plate Layout and Controls

A standard 384-well plate should include dedicated controls to monitor assay performance.

WellsContentPurpose
Columns 1, 2 Vehicle Control (e.g., 0.1% DMSO)Defines the baseline or 0% activity level (negative control).
Columns 23, 24 Positive Control (Known inhibitor/agonist)Defines the 100% activity level.
Columns 3-22 Test Compounds (e.g., 4-Butoxypiperidine)The screening library.
The Z'-Factor: A Measure of Assay Quality

The Z'-factor (pronounced "Z-prime factor") is a statistical parameter that quantifies the quality of an HTS assay. It reflects the dynamic range of the signal and the data variation associated with the measurements. An assay is considered robust and suitable for HTS if it has a Z'-factor between 0.5 and 1.0.

Formula: Z' = 1 - [ (3 * (σₚ + σₙ)) / |μₚ - μₙ| ]

Where:

  • μₚ = mean of the positive control

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control

  • σₙ = standard deviation of the negative control

Interpretation:

  • Z' = 1: An ideal assay with no data variation.

  • 0.5 ≤ Z' < 1: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay; may require optimization.

  • Z' ≤ 0: The assay is not suitable for screening.

The Z'-factor must be calculated during the pilot screening phase to validate the assay before committing to a full-scale campaign.[14]

Conclusion

4-Butoxypiperidine and related piperidine derivatives represent a chemical space rich with therapeutic potential.[2][15] A successful drug discovery effort begins with a high-quality screening campaign to identify initial hits. By leveraging robust HTS technologies like TR-FRET and cell-based reporter assays, researchers can effectively screen libraries containing these valuable scaffolds. The key to success lies not in a rigid, one-size-fits-all approach, but in the thoughtful selection of the right assay for the biological question and the rigorous validation of that assay to ensure the data generated is both accurate and actionable. The protocols and frameworks provided in this guide offer a solid foundation for initiating such a campaign, paving the way for the discovery of the next generation of piperidine-based therapeutics.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available at: [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

  • TR-FRET Measurements. BMG LABTECH. Available at: [Link]

  • AlphaScreen. BMG LABTECH. Available at: [Link]

  • Affordable luciferase reporter assay for cell-based high-throughput screening. PubMed. Available at: [Link]

  • (PDF) Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Viroclinics-DDL. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Indian Journal of Pharmacology. Available at: [Link]

  • A three-fluorophore FRET assay for high-throughput screening of small-molecule inhibitors of ribosome assembly. PMC - PubMed Central. Available at: [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]

  • Custom Reporter Cell Line & Reporter Assay. Acres Biosciences. Available at: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation. Books - The Royal Society of Chemistry. Available at: [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available at: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available at: [Link]

  • 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine. Pipzine Chemicals. Available at: [Link]

Sources

Application of 4-Butoxypiperidine Derivatives in Solid-Phase Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of established solid-phase synthesis (SPPS) techniques, application notes, or detailed protocols specifically centered around the use of 4-butoxypiperidine derivatives. While the core principles of solid-phase synthesis are well-documented for various classes of molecules, the specific application of 4-butoxypiperidine derivatives as linkers, building blocks, or reagents in this context does not appear to be a widely reported or established methodology.

This document outlines the findings of the literature survey and provides context on related, yet distinct, areas within solid-phase synthesis that involve piperidine derivatives.

Literature Search and Findings

An extensive search was conducted to identify any published research, patents, or technical documentation detailing the use of 4-butoxypiperidine derivatives in solid-phase synthesis. The search queries included, but were not limited to:

  • "solid-phase synthesis using 4-butoxypiperidine derivatives"

  • "4-butoxypiperidine as a cleavable linker in solid-phase synthesis"

  • "protocols for using 4-butoxypiperidine in peptide synthesis"

  • "acid-labile 4-alkoxypiperidine linkers in solid-phase synthesis"

  • "synthesis of 4-butoxypiperidine-based linkers for SPPS"

The search results did not yield any specific methods or protocols where 4-butoxypiperidine derivatives are employed as a core component of a solid-phase synthesis strategy. The existing literature primarily focuses on other aspects of piperidine chemistry and solid-phase synthesis.

Related but Distinct Applications of Piperidine Derivatives in Solid-Phase Synthesis

While information on 4-butoxypiperidine is scarce in the context of SPPS, other piperidine derivatives have well-established roles:

  • Piperidine and its Analogs for Fmoc Deprotection: In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the standard reagent for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.[1] Research has also explored the use of piperidine analogs, such as 4-methylpiperidine, as alternative deprotecting agents.[1]

  • 4-Hydroxypiperidine as a Synthetic Intermediate: 4-Hydroxypiperidine and its N-protected forms (e.g., N-Boc-4-hydroxypiperidine) are common building blocks in medicinal chemistry for the synthesis of a variety of pharmacologically active compounds.[2][3][4] However, their direct application as a linker or a key functional component in a solid-phase synthesis workflow is not documented.

The general workflow for Fmoc-based solid-phase peptide synthesis is illustrated below, highlighting the deprotection step where piperidine is commonly used.

Figure 1. Generalized workflow for Fmoc solid-phase peptide synthesis.

General Principles of Linkers in Solid-Phase Synthesis

The success of any solid-phase synthesis strategy relies heavily on the choice of a suitable linker, which tethers the growing molecule to the solid support.[5][6] Key characteristics of a linker include:

  • Stability: The linker must be stable to the reaction conditions used during the synthesis (e.g., coupling and deprotection steps).

  • Cleavability: The linker must be cleavable under specific conditions that do not degrade the final product.

Commonly used linkers in solid-phase synthesis include the Merrifield linker (for Boc-based synthesis) and the Wang and Rink amide linkers (for Fmoc-based synthesis).[5][6] These linkers are designed to be cleaved by strong acids like hydrofluoric acid (HF) or trifluoroacetic acid (TFA). The concept of "safety-catch" linkers, which require a chemical activation step before cleavage, has also been developed to provide greater synthetic flexibility.[7]

Conclusion

Based on a thorough review of the available scientific literature, there is no evidence to suggest that 4-butoxypiperidine derivatives are currently utilized as a standard or even a niche technique in solid-phase synthesis. Researchers and drug development professionals seeking to employ solid-phase methodologies should refer to established protocols utilizing well-characterized resins and linkers.

It is conceivable that novel, unpublished research into the use of 4-alkoxypiperidine derivatives as, for example, acid-labile linkers may be underway. However, without any supporting data or publications, it is not possible to provide the detailed application notes and protocols as requested. The scientific community relies on peer-reviewed and validated methods to ensure reproducibility and reliability in synthetic chemistry.

References

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Combinatorial Chemistry Review. Carboxylic Acid Linkers - Solid Phase Synthesis. [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • National Center for Biotechnology Information. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-butoxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Introduction: The Challenge of Selectivity

The synthesis of 4-butoxypiperidine, a valuable building block in pharmaceutical development, presents a classic chemical challenge: regioselectivity. The starting material, 4-hydroxypiperidine, possesses two nucleophilic sites: the secondary amine (N-H) and the hydroxyl group (O-H). Direct alkylation with a butyl halide can lead to a mixture of the desired O-alkylated product (4-butoxypiperidine) and the undesired N-alkylated product (1-butyl-4-hydroxypiperidine), as well as the di-alkylated product.

This guide will focus on the most robust and widely accepted strategy to overcome this challenge: a two-step synthesis involving the protection of the piperidine nitrogen, followed by etherification and deprotection. This approach ensures high selectivity and ultimately leads to a higher yield of the desired 4-butoxypiperidine.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 4-butoxypiperidine, presented in a question-and-answer format.

Q1: I attempted a one-pot synthesis by reacting 4-hydroxypiperidine directly with butyl bromide and a base, but my yield of 4-butoxypiperidine is very low, and I have a mixture of products. What went wrong?

A1: This is a common outcome due to the competing N-alkylation and O-alkylation reactions. The nitrogen on the piperidine ring is generally more nucleophilic than the hydroxyl oxygen, leading to a significant amount of N-butylated byproduct.[1] To achieve a high yield of the desired O-alkylated product, a protection strategy is highly recommended.

Q2: What is the best strategy to selectively synthesize 4-butoxypiperidine?

A2: The most effective and selective method is a three-step process:

  • Protection: Protect the nitrogen of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group to form N-Boc-4-hydroxypiperidine.[2] This temporarily removes the nucleophilicity of the nitrogen.

  • O-Alkylation (Williamson Ether Synthesis): Perform a Williamson ether synthesis on N-Boc-4-hydroxypiperidine with a suitable butylating agent (e.g., butyl iodide or butyl bromide) and a strong base to form N-Boc-4-butoxypiperidine.[3]

  • Deprotection: Remove the Boc group under acidic conditions to yield the final product, 4-butoxypiperidine, which can be isolated as its hydrochloride salt.[4]

Q3: My Williamson ether synthesis of N-Boc-4-butoxypiperidine is giving a low yield. What are the potential causes and how can I improve it?

A3: Low yields in this step can often be attributed to several factors:

  • Incomplete Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of an alkoxide. If the base is not strong enough or is used in insufficient quantity, the alcohol will not be fully deprotonated, leading to a poor yield.

  • Presence of Water: Water will react with strong bases like sodium hydride (NaH), quenching them and preventing the deprotonation of the alcohol. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of Leaving Group: The reactivity of the butyl halide is crucial. The order of reactivity is I > Br > Cl. Using butyl iodide will result in a faster reaction compared to butyl bromide.[3]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination of the alkyl halide. A moderate temperature is usually optimal.

  • Purity of Reagents: Impurities in the starting materials or solvent can lead to side reactions and lower yields.

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

Caption: A systematic workflow for troubleshooting low yields in the Williamson ether synthesis step.

Q4: I am seeing a significant amount of butene as a byproduct. How can I minimize this?

A4: Butene formation is due to an E2 elimination side reaction of the butyl halide, which competes with the desired SN2 substitution. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under harsh conditions. To minimize butene formation:

  • Use a less hindered base if possible, although a strong base is needed for alkoxide formation.

  • Maintain a moderate reaction temperature. High temperatures favor elimination.

  • Consider using a phase-transfer catalyst (PTC) , which can allow for the use of milder conditions and may improve selectivity.[5][6]

Q5: My N-Boc deprotection is incomplete. What should I do?

A5: Incomplete deprotection is usually due to insufficient acid strength or concentration, or too short a reaction time.

  • Increase Acid Concentration: If using HCl in a solvent like dioxane or methanol, ensure it is sufficiently concentrated (e.g., 4M HCl in dioxane).[4] For trifluoroacetic acid (TFA), a common concentration is 20-50% in dichloromethane (DCM).

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Some substrates may require longer reaction times for complete deprotection.

  • Increase Temperature: Gentle heating can sometimes drive the reaction to completion, but be cautious as this can also lead to side reactions.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

This procedure outlines the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).[2][7]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq.) in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a white solid. The product is often of high purity and may not require further purification.

ParameterValueReference(s)
Typical Yield >95%[7]
Purity >98%[8]

Step 2: Synthesis of N-Boc-4-butoxypiperidine (Williamson Ether Synthesis)

This protocol describes the O-alkylation of N-Boc-4-hydroxypiperidine using sodium hydride and butyl iodide.[3]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Butyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or THF.

  • Add sodium hydride (1.2 eq.) to the solvent and cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in the anhydrous solvent.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Add butyl iodide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-butoxypiperidine.

Optimization of Williamson Ether Synthesis Conditions

BaseSolventAlkylating AgentTemperatureTypical YieldReference(s)
NaHDMF/THFButyl iodide0 °C to RT80-90%[3]
NaHDMF/THFButyl bromideRT to 50 °C70-85%[3]
K₂CO₃/PTC*Toluene/WaterButyl bromide80-100 °C75-90%[5][6]

*PTC = Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

Step 3: Synthesis of 4-Butoxypiperidine Hydrochloride (Boc Deprotection)

This protocol outlines the removal of the Boc protecting group using hydrochloric acid.[4][9]

Materials:

  • N-Boc-4-butoxypiperidine

  • 4M HCl in 1,4-dioxane (or a saturated solution of HCl in diethyl ether or methanol)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-4-butoxypiperidine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

  • Add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq.) to the solution at room temperature.

  • Stir the mixture for 1-4 hours. The hydrochloride salt of the product may precipitate during this time.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield 4-butoxypiperidine hydrochloride as a white or off-white solid.

Caption: The recommended three-step synthetic route to 4-butoxypiperidine hydrochloride.

Mechanistic Insights: O- vs. N-Alkylation

The key to a successful synthesis is controlling the regioselectivity of the alkylation.

  • Unprotected 4-Hydroxypiperidine: The secondary amine is a soft nucleophile, and the hydroxyl group is a hard nucleophile. Alkyl halides are typically soft electrophiles. According to Hard-Soft Acid-Base (HSAB) theory, soft-soft interactions are favored, leading to preferential N-alkylation.[1]

  • N-Boc Protected 4-Hydroxypiperidine: The Boc group delocalizes the lone pair of electrons on the nitrogen into the carbonyl group, significantly reducing its nucleophilicity.[10] This leaves the hydroxyl group as the primary nucleophilic site. Deprotonation with a strong base like NaH forms a highly nucleophilic alkoxide, which then readily attacks the butyl halide in a classic SN2 reaction.[3]

Sources

Technical Support Center: Purification of 4-Butoxypiperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-butoxypiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this basic compound using column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your purification process is both efficient and robust.

Introduction: The Challenge of Purifying Basic Amines

4-Butoxypiperidine, as a secondary amine, presents a classic challenge in silica gel chromatography. The basic nature of the piperidine nitrogen leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can result in a host of issues, including poor separation, significant peak tailing, and in severe cases, irreversible adsorption of the compound to the stationary phase, leading to low recovery.[1]

This guide provides a structured approach to troubleshoot and overcome these common hurdles, ensuring you can achieve high purity and yield for your 4-butoxypiperidine samples.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-butoxypiperidine streaking or tailing badly on a silica gel column?

A1: This is the most common issue encountered when purifying basic compounds like 4-butoxypiperidine on silica gel.[1] The root cause is the acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface. This strong secondary interaction disrupts the normal elution process, causing the compound to "smear" down the column rather than moving as a tight band.

Q2: I'm losing a significant amount of my compound on the column. Is it decomposing?

A2: While decomposition on silica is a possibility for some sensitive compounds, in the case of 4-butoxypiperidine, the more likely culprit is irreversible adsorption.[2] The strong interaction with acidic sites on the silica can effectively sequester a portion of your material, leading to low recovery. Before assuming decomposition, it is crucial to rule out strong adsorption.

Q3: Can I use reversed-phase chromatography to purify 4-butoxypiperidine?

A3: Yes, reversed-phase (RP) chromatography is a viable alternative.[3] Typically, 4-butoxypiperidine would be analyzed or purified as its hydrochloride salt in RP-HPLC. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the amine is protonated and to improve peak shape.[3][4]

Q4: What are the likely impurities I should be trying to separate from?

A4: The impurities in your sample will largely depend on the synthetic route used. A common precursor for 4-butoxypiperidine is N-Boc-4-hydroxypiperidine.[5][6][7][8] A plausible synthesis would involve the Williamson ether synthesis, reacting 4-hydroxypiperidine (or its N-protected form) with a butyl halide. Potential impurities could therefore include:

  • Unreacted 4-hydroxypiperidine: More polar than the product.

  • Over-alkylation products: If the piperidine nitrogen is unprotected, N-butylation could occur.

  • By-products from the butyl halide: Such as butene or butanol.

  • Residual protecting groups: If an N-protected piperidine was used (e.g., N-Boc), incomplete deprotection will leave this impurity.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the column chromatography of 4-butoxypiperidine.

Problem 1: Severe Peak Tailing and/or Low Recovery on Silica Gel

This is the most prevalent issue and requires modifying the chromatographic system to mitigate the interaction with silanol groups.

The most straightforward solution is to add a small amount of a basic modifier to your eluent.[1] Triethylamine (TEA) is the most common choice.[9]

  • Mechanism of Action: TEA is a stronger base than 4-butoxypiperidine and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This allows the 4-butoxypiperidine to elute based on its polarity with minimal secondary interactions, resulting in a more symmetrical peak shape and improved recovery.[1]

  • Recommended Concentration: Start with 0.5-1% (v/v) of TEA in your mobile phase. In some cases, as little as 0.1% can be effective. The optimal concentration may require some experimentation.[10]

Parameter Without TEA With 0.5-1% TEA
Peak Shape Broad, tailingSharper, more symmetrical
Recovery Potentially lowSignificantly improved
Retention Factor (Rf) May be artificially lowWill be more representative of polarity

If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

  • Alumina (Al₂O₃): Basic alumina is an excellent alternative for the purification of basic compounds.[11] Its surface is basic, which eliminates the problematic acid-base interactions seen with silica. Neutral alumina can also be effective.[11]

  • Amine-Functionalized Silica: These are specialty silica gels where the surface has been chemically modified with amino groups. This creates a basic surface that is ideal for purifying amines without significant tailing.

Problem 2: Poor Separation from Impurities

Even with good peak shape, you may find it difficult to separate 4-butoxypiperidine from closely eluting impurities.

  • Adjusting Polarity: Systematically screen different solvent systems. A common starting point for piperidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[12] Adding a small amount of methanol can significantly increase the polarity.

  • Gradient Elution: If you have impurities that are much more or much less polar than your product, a gradient elution can be highly effective.[13] Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.

Experimental Protocols
  • Select Column Size: For a crude sample of 1 gram, a column with a diameter of 2-4 cm is a good starting point.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Slowly add your initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% (v/v) triethylamine. Stir gently to create a uniform slurry without air bubbles.

  • Pack the Column: Ensure the column is vertical. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Consolidate the Packing: Gently tap the side of the column to help the silica pack evenly. Open the stopcock and allow some solvent to drain, but never let the solvent level drop below the top of the silica bed .

  • Add a Protective Layer: Once the silica has settled, carefully add a thin layer of sand to the top to prevent disruption of the packed bed when adding more solvent.

If your crude 4-butoxypiperidine is not readily soluble in the mobile phase, dry loading is recommended.

  • Dissolve the Sample: Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or methanol).

  • Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until you have a fine, free-flowing powder.

  • Load the Column: Carefully add the dry, sample-adsorbed silica onto the top of the packed column.

  • Begin Elution: Gently add your mobile phase and begin the elution process.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for 4-Butoxypiperidine Purification start Start Purification issue Observe Chromatogram: Severe Tailing or Low Recovery? start->issue add_tea Add 0.5-1% Triethylamine to Mobile Phase issue->add_tea Yes optimize_mobile_phase Optimize Mobile Phase Polarity or Use Gradient Elution issue->optimize_mobile_phase No (Good Peak Shape) check_tea Issue Resolved? add_tea->check_tea change_stationary_phase Switch to Basic Alumina or Amine-Functionalized Silica check_tea->change_stationary_phase No end Pure Product check_tea->end Yes change_stationary_phase->optimize_mobile_phase optimize_mobile_phase->end

Caption: A decision-making workflow for troubleshooting common purification issues.

References

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. CN108530035A. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • ResearchGate. (2019). Influence of Concentration of Triethylamine on Resolution Values. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ivanova, Y., et al. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 25(15), 3463. Retrieved from [Link]

  • Google Patents. (1958). Purification of triethylamine. US2846376A.
  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Amersham Pharmacia Biotech. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • Shchegravin, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Cureus. (2025). Effects of Triethylamine- or Ammonium-Hydroxide-Impregnated Activated Carbon on Carbon Dioxide Capture. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2020). Modern trends and best practices in mobile-phase selection in reversed-phase chromatography. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • National Toxicology Program. (2004). NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Retrieved from [Link]

  • PubChem. (n.d.). 4-butoxypiperidine. Retrieved from [Link]

  • ResearchGate. (2025). Purification of triglycerides with an alumina column. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in 4-Butoxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Butoxypiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize 4-Butoxypiperidine as a key intermediate and require high-purity material.[1] We will delve into the common challenges encountered during its synthesis, focusing on the identification and minimization of byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Overview of 4-Butoxypiperidine Synthesis

The most prevalent and industrially significant method for synthesizing 4-Butoxypiperidine is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-hydroxypiperidine is deprotonated to form an alkoxide, which then attacks an alkyl halide, such as butyl bromide, to form the desired ether.

The reaction is seemingly straightforward, but the presence of two nucleophilic sites on the 4-hydroxypiperidine molecule—the oxygen of the hydroxyl group and the nitrogen of the secondary amine—introduces the potential for competing side reactions. Furthermore, the reaction conditions can influence the formation of other impurities.

Core Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 4-hydroxypiperidine 4-Hydroxypiperidine 4-Butoxypiperidine 4-Butoxypiperidine (Desired Product) 4-hydroxypiperidine->4-Butoxypiperidine O-alkylation (SN2) Byproduct_1 1-Butyl-4-hydroxypiperidine (N-alkylation) 4-hydroxypiperidine->Byproduct_1 N-alkylation Butyl_Bromide Butyl Bromide Butyl_Bromide->4-Butoxypiperidine Butyl_Bromide->Byproduct_1 Byproduct_2 1,4-Dibutoxypiperidine (Di-alkylation) Butyl_Bromide->Byproduct_2 Byproduct_3 Butene (Elimination) Butyl_Bromide->Byproduct_3 E2 Elimination Base Base (e.g., NaH) Base->4-hydroxypiperidine Deprotonation 4-Butoxypiperidine->Byproduct_2 N-alkylation

Caption: General reaction scheme for the synthesis of 4-Butoxypiperidine via Williamson ether synthesis, highlighting the desired O-alkylation pathway and potential side reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-Butoxypiperidine in a question-and-answer format.

FAQ 1: My reaction yields a significant amount of a byproduct with a similar mass to my desired product. What is it likely to be?

Answer: The most common byproduct in this synthesis is the N-alkylated isomer, 1-Butyl-4-hydroxypiperidine . This arises from the competing nucleophilic attack of the piperidine nitrogen on the butyl bromide.

Mechanism of N- vs. O-Alkylation:

4-Hydroxypiperidine is an ambident nucleophile, meaning it has two distinct nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the amine.[4]

  • O-Alkylation (Desired): The deprotonated hydroxyl group (alkoxide) is a strong nucleophile and attacks the primary alkyl halide via an SN2 mechanism to form the ether.[2][5]

  • N-Alkylation (Byproduct): The lone pair of electrons on the nitrogen atom can also act as a nucleophile, attacking the butyl bromide to form the N-alkylated product. Nitrogen is generally less electronegative than oxygen, making it a better nucleophile under certain conditions.[6]

N_vs_O_Alkylation cluster_pathways Reaction Pathways Start 4-Hydroxypiperidine + Butyl Bromide O_Alkylation O-Alkylation (Desired Pathway) Deprotonation of -OH group creates a strong alkoxide nucleophile. Favored by strong, non-nucleophilic bases and polar aprotic solvents. Start->O_Alkylation SN2 Attack by Oxygen N_Alkylation N-Alkylation (Side Reaction) The lone pair on the piperidine nitrogen acts as a nucleophile. Can be competitive, especially if the -OH is not fully deprotonated. Start->N_Alkylation SN2 Attack by Nitrogen Product_O Product_O O_Alkylation->Product_O Forms 4-Butoxypiperidine Product_N Product_N N_Alkylation->Product_N Forms 1-Butyl-4-hydroxypiperidine

Caption: Competing N-alkylation and O-alkylation pathways in the synthesis of 4-Butoxypiperidine.

Minimization Strategy:

To favor O-alkylation, the hydroxyl group must be efficiently deprotonated to form the more nucleophilic alkoxide.

  • Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group.[7] Using weaker bases or bases that are also nucleophilic can lead to a higher proportion of N-alkylation.

  • Solvent: Employ a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[7] These solvents solvate the cation of the base, leaving the alkoxide anion more reactive.

  • Temperature: Lowering the reaction temperature can sometimes favor O-alkylation, as N-alkylation may have a slightly higher activation energy.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that favors alkoxide formation.
Solvent DMF, THFPolar aprotic solvents enhance the nucleophilicity of the alkoxide.[7]
Temperature 0°C to Room TemperatureMinimizes potential side reactions.
FAQ 2: My product is contaminated with a higher molecular weight impurity. What could this be?

Answer: This is likely due to di-alkylation, resulting in the formation of 1,4-Dibutoxypiperidine . This occurs when the initially formed 4-Butoxypiperidine undergoes subsequent N-alkylation.

Minimization Strategy:

  • Stoichiometry: Use a slight excess of 4-hydroxypiperidine relative to the butyl bromide. This ensures that the alkylating agent is consumed before it can react with the desired product.

  • Slow Addition: Add the butyl bromide slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.

FAQ 3: I observe gas evolution and my yield is low, with a non-polar impurity present. What is happening?

Answer: This suggests that an elimination reaction (E2) is competing with the desired substitution reaction (SN2).[2] The alkoxide is a strong base and can abstract a proton from the butyl bromide, leading to the formation of butene gas and bromide salts.

Minimization Strategy:

  • Alkyl Halide Choice: Use a primary alkyl halide (e.g., 1-bromobutane or 1-iodobutane). Secondary and tertiary alkyl halides are more prone to elimination.[5][8]

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate. Higher temperatures favor elimination.[2]

FAQ 4: How can I effectively purify my 4-Butoxypiperidine?

Answer: Purification can often be achieved through a combination of extraction and chromatography.

Experimental Protocol: Work-up and Purification

  • Quenching: After the reaction is complete, carefully quench the excess NaH by slowly adding a protic solvent like isopropanol or ethanol at 0°C, followed by water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and any unreacted 4-hydroxypiperidine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH) and re-extract the product into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If further purification is needed, column chromatography on silica gel can be employed to separate the desired product from closely related impurities.

Analytical Characterization

Proper identification of byproducts is crucial for process optimization.

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between O- and N-alkylated isomers.[4]

    • O-Alkylation: Expect to see a shift in the proton and carbon signals of the -CH₂- group attached to the oxygen.

    • N-Alkylation: The proton and carbon signals of the -CH₂- group attached to the nitrogen will show a characteristic shift.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weights of the components in the reaction mixture, confirming the presence of mono- and di-alkylated products.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation ?. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][7]naphthyrin-5(6H)-one. [Link]

  • Chem-Impex. 4-Hydroxypiperidine. [Link]

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Google Patents.
  • RSC Publishing. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]

  • SLS. 4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH. [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubMed. Synthesis, Optimization, and Biological Evaluation of Corrinated Conjugates of the GLP-1R Agonist Exendin-4. [Link]

Sources

Technical Support Center: Stability and Degradation of 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Butoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and potential degradation pathways of this compound. As a molecule incorporating both a secondary amine within a piperidine ring and an ether linkage, 4-Butoxypiperidine presents a unique stability profile that warrants careful consideration during experimental design and execution. This document provides troubleshooting advice and frequently asked questions to navigate the complexities of its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Butoxypiperidine under ambient conditions?

A1: 4-Butoxypiperidine, housing a secondary amine and an ether functional group, is susceptible to two main degradation pathways under ambient conditions: oxidation and hydrolysis. The secondary amine is prone to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of N-oxides or other oxidative degradation products. The ether linkage, while generally more stable, can undergo slow hydrolysis, particularly if exposed to moisture and acidic or basic conditions. Long-term storage should prioritize protection from air and moisture.

Q2: What are the recommended storage conditions for 4-Butoxypiperidine to ensure its long-term stability?

A2: To minimize degradation, 4-Butoxypiperidine should be stored in a cool, dry, and dark place. The container should be tightly sealed and the headspace can be purged with an inert gas like nitrogen or argon to displace oxygen and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. The use of amber glass vials or other light-blocking containers is also advised to prevent potential photodegradation.

Q3: Are there any common excipients that are known to be incompatible with 4-Butoxypiperidine?

A3: Yes, due to its secondary amine functionality, 4-Butoxypiperidine is susceptible to incompatibilities with certain common excipients. A primary concern is the Maillard reaction, a chemical reaction between an amino group and a reducing sugar.[1] Therefore, it is advisable to avoid excipients containing reducing sugars, such as lactose.[2][3] Additionally, excipients with trace impurities of aldehydes or peroxides can accelerate the degradation of the amine.[4] Early-stage drug-excipient compatibility studies are crucial to identify any potential interactions.[3]

Q4: How can I get a preliminary assessment of the stability of my 4-Butoxypiperidine sample?

A4: A preliminary assessment can be achieved through a forced degradation study, also known as stress testing.[5] This involves exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation.[6][7] The results from these studies help in identifying likely degradation products and developing a stability-indicating analytical method.[6][7]

Troubleshooting Guide

Issue 1: Inconsistent results or loss of potency in my 4-Butoxypiperidine stock solution.
  • Probable Cause: This is often indicative of degradation occurring in the solution. The volatility of amines can also contribute to concentration changes if not handled properly.[5][8]

  • Solution:

    • Solvent Selection: Ensure the solvent used is of high purity and does not contain reactive impurities. For aqueous solutions, the pH should be controlled, as both acidic and basic conditions can promote degradation.

    • Storage: Store stock solutions in tightly sealed containers, protected from light, and at a reduced temperature. Consider preparing fresh solutions more frequently.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas before sealing.

Issue 2: Appearance of new peaks in the chromatogram of my stability sample.
  • Probable Cause: The appearance of new peaks strongly suggests the formation of degradation products. The nature of these degradants will depend on the stress condition applied.

  • Solution:

    • Peak Tracking: A crucial aspect of a stability-indicating method is the ability to separate all degradation products from the parent compound and from each other.[9]

    • Method Optimization: If peaks are not well-resolved, the chromatographic method needs to be optimized. This may involve changing the mobile phase composition, gradient, column type, or temperature.[10]

    • Peak Identification: Once separated, these new peaks need to be identified. This is typically achieved using mass spectrometry (MS) for molecular weight information and fragmentation patterns.[11][12][13][14] For unambiguous structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6][15][16][17]

Issue 3: Difficulty in achieving mass balance in my forced degradation study.
  • Probable Cause: A lack of mass balance (where the sum of the assay of the parent compound and its degradation products is not close to 100%) can be due to several factors:

    • Some degradation products may not be UV-active and are therefore not detected by a UV detector.

    • Degradants may be volatile and lost during the experiment.

    • Degradation products may be co-eluting with the parent peak or other peaks.

    • The compound may have degraded to non-chromatophoric small molecules.

  • Solution:

    • Use of a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with a UV detector.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful tool for identification and quantification.[18]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that no degradants are co-eluting with the main peak.

Potential Degradation Pathways of 4-Butoxypiperidine

Based on the chemical structure of 4-Butoxypiperidine, the following degradation pathways are plausible under forced degradation conditions.

cluster_hydrolytic Hydrolytic Degradation (Acid/Base Catalyzed) cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation B0 4-Butoxypiperidine B1 4-Hydroxypiperidine B0->B1 H⁺ or OH⁻, H₂O Ether Cleavage B2 Butan-1-ol B0->B2 H⁺ or OH⁻, H₂O Ether Cleavage C0 4-Butoxypiperidine C1 4-Butoxypiperidine N-oxide C0->C1 [O] e.g., H₂O₂ C2 Ring-Opened Products C1->C2 Further Oxidation D0 4-Butoxypiperidine D1 Piperidine D0->D1 High Temp Dealkylation D2 Butene D0->D2 High Temp Elimination E0 4-Butoxypiperidine E1 Radical Intermediates E0->E1 hν (UV/Vis light) E2 Complex Degradation Products E1->E2 Further Reactions

Caption: Plausible degradation pathways of 4-Butoxypiperidine under different stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Butoxypiperidine

This protocol outlines a general procedure for conducting a forced degradation study. The conditions provided are starting points and may need to be optimized.

Objective: To investigate the degradation profile of 4-Butoxypiperidine under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • 4-Butoxypiperidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and other relevant solvents

  • pH meter

  • HPLC system with a PDA or UV detector and a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Workflow:

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of 4-Butoxypiperidine acid Acid Hydrolysis (0.1M HCl, RT & 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT & 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photolytic Degradation (ICH Q1B Guidelines) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Neutralize (if needed) Dilute & Analyze by HPLC sampling->analysis evaluation Evaluate Degradation (Peak Purity, Mass Balance) analysis->evaluation identification Identify Degradants (LC-MS, NMR) evaluation->identification end Develop Stability-Indicating Method identification->end

Caption: General workflow for a forced degradation study of 4-Butoxypiperidine.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Butoxypiperidine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.

  • Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.

  • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% H₂O₂ and keep it at room temperature.

  • Thermal Degradation: Place a sample of solid 4-Butoxypiperidine and a sample of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines, which specify exposure to not less than 1.2 million lux hours and 200 watt hours per square meter.[1][11][12][13]

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For the acid and base hydrolysis samples, neutralize them before dilution. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a developed HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of 4-Butoxypiperidine. Assess peak purity and calculate the mass balance.

Data Summary

The following table provides a hypothetical summary of results from a forced degradation study on 4-Butoxypiperidine to illustrate how data can be presented.

Stress ConditionDurationTemperature% DegradationNo. of DegradantsMajor Degradant (RT)
0.1 M HCl24 h60°C15%24.5 min
0.1 M NaOH24 h60°C8%15.2 min
3% H₂O₂8 hRT25%33.8 min
Heat (Solid)48 h80°C5%16.1 min
Photolytic--12%24.9 min

Disclaimer: The information provided in this technical support guide is for guidance purposes only. It is based on general chemical principles and data from analogous compounds. Specific experimental results for 4-Butoxypiperidine may vary. It is essential to conduct thorough in-house stability studies to establish the specific degradation profile of your compound.

References

  • ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • An Alternative Method of Drug-Excipient Characterization. TA Instruments. Available at: [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available at: [Link]

  • Characterization of the degradation products of amines used for post combustion CO2 capture. lsabm. Available at: [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link]

  • Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. Available at: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available at: [Link]

  • Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. PubMed. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. eScholarship.org. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central. Available at: [Link]

  • Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire. Available at: [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available at: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Pharmacognosy Research. Available at: [Link]

  • A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Pharmacognosy Research. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms. PubMed. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. MDPI. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the regioselectivity of reactions involving 4-butoxypiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted piperidine derivatives. Here, we address common challenges and provide practical, field-tested solutions to control reaction outcomes.

Introduction: The Challenge of Regioselectivity with 4-Butoxypiperidine

4-Butoxypiperidine is a bifunctional molecule containing two nucleophilic centers: the secondary amine (piperidine nitrogen) and the oxygen of the butoxy group. This duality often leads to a mixture of N- and O-substituted products in reactions with electrophiles, posing a significant challenge for selective synthesis. Achieving high regioselectivity is crucial for synthesizing pure compounds and avoiding costly and time-consuming purification steps. This guide will delve into the underlying principles governing this selectivity and offer actionable troubleshooting advice.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and step-by-step protocols to enhance regioselectivity.

Issue 1: My acylation reaction with an acyl chloride is giving a mixture of N-acylated and O-acylated products. How can I favor N-acylation?

Root Cause Analysis:

The piperidine nitrogen is generally more nucleophilic than the ether oxygen. However, under certain conditions, especially with highly reactive electrophiles like acyl chlorides, competitive O-acylation can occur. The key is to modulate the reactivity of the nucleophiles and the electrophile.

Solutions to Favor N-Acylation:

  • Control of Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can increase selectivity. The more reactive nitrogen will still react, while the less reactive oxygen may not have sufficient activation energy.

  • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. These bases will deprotonate the piperidinium salt formed during the reaction without competing as a nucleophile.

  • Solvent Effects: Aprotic solvents of low to medium polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are generally preferred. These solvents do not significantly solvate the amine, leaving its lone pair more available for nucleophilic attack.

Detailed Protocol for Selective N-Acylation:

  • Dissolve 4-butoxypiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: I am trying to perform an N-alkylation with an alkyl halide, but I am observing significant O-alkylation. What strategies can I employ to improve N-selectivity?

Root Cause Analysis:

Alkylation reactions, particularly with reactive alkyl halides, are prone to producing mixtures of N- and O-alkylated products. The control of N- versus O-alkylation is a classic synthetic challenge that often depends on a subtle interplay of factors.[1][2]

Solutions to Favor N-Alkylation:

  • Protecting the Oxygen: The most robust method to ensure N-alkylation is to temporarily protect the hydroxyl group of a precursor, 4-hydroxypiperidine, before introducing the butoxy group. However, if you are starting with 4-butoxypiperidine, reaction conditions must be carefully optimized.

  • Use of a Protecting Group on Nitrogen: A strategic approach involves using a protecting group on the nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[3][4] This allows for selective functionalization at other positions.[3]

  • Competitive Deprotonation/Protonation Strategy: A method for selective N-alkylation of primary amines involves controlled reaction conditions where the reactant amine is selectively deprotonated while the newly formed secondary amine remains protonated and does not participate further in the reaction.[5]

  • Phase-Transfer Catalysis: Under two-phase conditions using solid alkali metal carbonates in an aprotic solvent, selective N-alkylation has been observed in similar heterocyclic systems.[6]

Workflow for Optimizing N-Alkylation Regioselectivity:

G start Start: Mixture of N- and O-alkylation products condition1 Modify Reaction Conditions start->condition1 protect Employ Protecting Group Strategy start->protect If conditions fail strategy1 Lower Temperature (e.g., 0 °C to -20 °C) condition1->strategy1 strategy2 Change Solvent (e.g., Aprotic like THF, DCM) condition1->strategy2 strategy3 Use a Weaker Base (e.g., K2CO3 vs. NaH) condition1->strategy3 n_boc N-Boc Protection of 4-Hydroxypiperidine Precursor protect->n_boc o_alkylation O-Alkylation (Butylation) n_boc->o_alkylation deprotection Boc Deprotection o_alkylation->deprotection n_alkylation Selective N-Alkylation deprotection->n_alkylation outcome Desired N-Alkylated Product n_alkylation->outcome

Caption: Decision workflow for improving N-alkylation selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N- vs. O-selectivity in reactions of 4-butoxypiperidine?

The regioselectivity is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions, which can be explained by Hard-Soft Acid-Base (HSAB) theory.

  • Nitrogen Nucleophilicity: The nitrogen atom of the piperidine is generally a softer and more potent nucleophile than the ether oxygen.

  • Oxygen Nucleophilicity: The oxygen atom is a harder nucleophile.

  • Electrophile Character: "Hard" electrophiles (e.g., acyl chlorides) tend to react faster with the hard oxygen nucleophile, while "soft" electrophiles (e.g., some alkyl halides) may favor reaction with the soft nitrogen nucleophile.

  • Steric Hindrance: The bulky tert-butyl group in N-Boc-4-hydroxypiperidine provides steric shielding around the nitrogen atom, preventing its participation in undesired reactions.[3] Steric effects of the nucleophilic reagent can also influence regioselectivity.[7]

Q2: How does the choice of solvent impact the regioselectivity of these reactions?

The solvent plays a crucial role in solvating the reactants and influencing their reactivity.

  • Protic Solvents (e.g., alcohols): These solvents can form hydrogen bonds with the lone pair of the piperidine nitrogen, reducing its nucleophilicity and potentially favoring O-alkylation.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents can solvate the cation of any base used, potentially increasing the reactivity of the corresponding anion and affecting selectivity.

  • Aprotic Nonpolar Solvents (e.g., DCM, THF, Toluene): These solvents are often preferred for N-selective reactions as they do not significantly hinder the nucleophilicity of the nitrogen. In some cases, specific solvents like dichloromethane or trifluoromethylbenzene have been shown to affect selectivity.[8]

Q3: Can I predict the regioselectivity of a reaction with a novel electrophile?

While precise prediction can be challenging without experimental data, some general guidelines can be followed:

  • Highly Reactive Electrophiles: Acyl halides and sulfonyl chlorides are highly reactive and may show lower selectivity.

  • Less Reactive Electrophiles: Alkyl halides with less reactive leaving groups (e.g., bromides vs. iodides) may offer better control.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the transition states for both N- and O-functionalization pathways to predict the likely outcome.

Q4: Are there any analytical techniques to reliably distinguish between N- and O-isomers?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of protons adjacent to the nitrogen or oxygen will be significantly different in the N- and O-substituted isomers. For example, in N-alkylation, the protons on the carbon attached to the nitrogen will show a characteristic shift, while in O-alkylation, the protons on the butoxy group will be affected.[6]

  • ¹³C NMR: The carbon chemical shifts will also be distinct for the two isomers.

  • 2D NMR Techniques: Techniques like HSQC and HMBC can provide definitive structural elucidation by showing correlations between protons and carbons.[1]

Quantitative Data Summary: Impact of Reaction Parameters on Regioselectivity

ParameterConditionExpected OutcomeRationale
Temperature Low (-78 to 0 °C)Increased N-selectivityReduces the rate of the less favorable O-functionalization
Base Sterically hindered, non-nucleophilic (e.g., DIPEA)Favors N-functionalizationMinimizes side reactions and competition from the base
Solvent Aprotic, nonpolar (e.g., DCM, THF)Enhanced N-selectivityPreserves the higher intrinsic nucleophilicity of the nitrogen
Protecting Group N-Boc on 4-hydroxypiperidine precursorExclusive O-alkylation followed by N-functionalization after deprotectionProvides a robust and reliable route to specific isomers[3][4]

Experimental Workflow Diagram: Strategic Synthesis of N-Substituted 4-Butoxypiperidine

G cluster_0 Pathway 1: Direct Functionalization (Optimization Required) cluster_1 Pathway 2: Protecting Group Strategy (High Selectivity) start1 4-Butoxypiperidine rxn1 Reaction with Electrophile (Optimized Conditions) start1->rxn1 product1 Predominantly N-Substituted Product rxn1->product1 start2 4-Hydroxypiperidine protect_n N-Boc Protection start2->protect_n o_butyl O-Butylation protect_n->o_butyl deprotect N-Boc Deprotection o_butyl->deprotect n_funct N-Functionalization deprotect->n_funct product2 Pure N-Substituted Product n_funct->product2

Caption: Comparative synthetic pathways for N-functionalization.

References

  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (2020-11-16). Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Available from: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (n.d.). Available from: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). (n.d.). Available from: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (2013-08-15). Available from: [Link]

  • Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction - Preprints.org. (2022-08-22). Available from: [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents. (n.d.).
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC - NIH. (n.d.). Available from: [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Publishing. (2019-04-18). Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2022-08-18). Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Butoxypiperidine in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-butoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step solutions for the solubility challenges associated with this compound in aqueous systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 4-butoxypiperidine.

Q1: What is 4-butoxypiperidine and what are its basic solubility characteristics?

A: 4-Butoxypiperidine is a piperidine derivative featuring a butoxy group at the 4-position.[1] Its structure consists of a polar piperidine ring, which contains a basic secondary amine, and a nonpolar n-butyl ether tail. This combination of polar and nonpolar moieties results in amphiphilic character, but the four-carbon alkyl chain significantly increases its lipophilicity, leading to poor solubility in neutral aqueous solutions.

Q2: Why is my 4-butoxypiperidine not dissolving in water or phosphate-buffered saline (PBS)?

A: The limited aqueous solubility is expected due to the hydrophobic butoxy group.[1] At a neutral pH (like that of pure water or standard PBS, pH 7.2-7.4), the secondary amine on the piperidine ring (pKa ≈ 9-11) is predominantly in its neutral, non-ionized form. This form is less polar and thus less able to form favorable interactions with water molecules, leading to poor dissolution.

Q3: What is the quickest first step to try and solubilize this compound?

A: The most direct and often successful initial approach is pH adjustment. Since 4-butoxypiperidine is a basic compound, lowering the pH of the aqueous medium will protonate the piperidine nitrogen, forming a much more polar and water-soluble ammonium salt (4-butoxypiperidinium). This is a fundamental principle for increasing the water solubility of ionizable drugs and compounds.[2][3][4]

Q4: Are there any immediate safety concerns when trying to solubilize 4-butoxypiperidine?

A: Standard laboratory safety protocols should always be followed. When using acids for pH adjustment, handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area. If using organic co-solvents, be aware of their flammability and toxicity profiles. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Part 2: Troubleshooting Guide for Solubility Enhancement

This in-depth guide provides structured, validated protocols to systematically overcome solubility issues.

Problem: Compound precipitates or forms an oily layer in my aqueous buffer.

This indicates that the solubility limit has been exceeded in the current formulation. The following strategies are presented in order of procedural simplicity.

Solution A: pH-Mediated Solubilization

Causality: The secondary amine in the piperidine ring is a weak base. According to the Henderson-Hasselbalch equation, reducing the pH to at least two units below the compound's pKa will ensure >99% of the molecules are in their protonated, ionized, and water-soluble salt form.[4][5] This dramatically increases the compound's affinity for the polar aqueous solvent.

Experimental Protocol 2.1: Solubilization via pH Adjustment

  • Preparation: Weigh the desired amount of 4-butoxypiperidine into a suitable glass vial.

  • Initial Suspension: Add a portion (e.g., 80%) of your target volume of deionized water or buffer (e.g., citrate buffer for pH < 6, phosphate buffer for pH 6-8). The compound will likely not dissolve and may appear as a cloudy suspension or an immiscible oil.

  • Titration: While stirring vigorously, add a dilute acid solution (e.g., 1 M HCl or 1 M citric acid) dropwise.

  • Observation: Monitor the solution's clarity. As the pH drops, the compound will begin to dissolve.

  • Endpoint: Continue adding acid until the solution becomes completely clear. A final pH between 3 and 5 is often sufficient.

  • Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • Verification: Measure and record the final pH of the stock solution. This pH must be maintained in subsequent dilutions to prevent precipitation.

Trustworthiness Check: Prepare a small test sample. After solubilization, try adding a drop of dilute base (e.g., 1 M NaOH). The compound should precipitate out of the solution as the pH rises and it converts back to its neutral, insoluble form, thus validating the pH-dependent solubility mechanism.

Solution B: Utilizing a Co-Solvent System

Causality: If pH adjustment is not suitable for your experimental system (e.g., due to cell sensitivity), a co-solvent can be used. Co-solvents are water-miscible organic solvents that enhance the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[6][7][8] They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic butoxy group.

Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[9][]

Experimental Protocol 2.2: Co-Solvent Screening

  • Stock Preparation: Dissolve a high concentration of 4-butoxypiperidine in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO). The compound should be freely soluble in most organic solvents.

  • Aqueous Dilution Test: Prepare a series of test dilutions in your aqueous medium (e.g., water, PBS). The goal is to find the lowest percentage of co-solvent that maintains solubility at your target concentration.

  • Procedure:

    • Label tubes for final co-solvent concentrations (e.g., 10%, 5%, 2%, 1%, 0.5%).

    • Add the required volume of aqueous buffer to each tube.

    • While vortexing the buffer, slowly add the calculated volume of the drug-solvent stock solution. Critical Step: Always add the organic stock to the aqueous buffer, not the other way around, to avoid immediate precipitation.

  • Observation: Observe the tubes for any signs of precipitation (cloudiness, solid particles) immediately and after a set period (e.g., 30 minutes, 2 hours) at the intended experimental temperature.

  • Selection: The optimal co-solvent concentration is the lowest one that results in a clear, stable solution.

Data Presentation: Example Co-Solvent Titration (Target Concentration: 1 mM 4-Butoxypiperidine)

Final Co-Solvent %Co-SolventAqueous MediumObservation (Immediate)Observation (2 hours)Status
10%DMSOPBS (pH 7.4)ClearClearStable
5%DMSOPBS (pH 7.4)ClearClearStable
2%DMSOPBS (pH 7.4)Initially ClearFine PrecipitateUnstable
1%DMSOPBS (pH 7.4)CloudyHeavy PrecipitateInsoluble

Trustworthiness Check: The selected formulation should remain clear upon temperature cycling (e.g., moving from room temperature to 37°C and back) if thermal stability is required for the experiment.

Solution C: Advanced Solubilization with Surfactants

Causality: For very challenging systems or when organic solvents must be avoided, surfactants can be used. Above their critical micelle concentration (CMC), surfactant molecules form micelles—spherical structures with a hydrophobic core and a hydrophilic exterior. The nonpolar butoxy tail of 4-butoxypiperidine can partition into the hydrophobic core, while the polar piperidine head group orients towards the aqueous phase, effectively solubilizing the compound within the micellar structure.[7]

Common Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL).

Experimental Protocol 2.3: Micellar Solubilization

  • Surfactant Stock: Prepare a 10% (w/v) stock solution of the chosen surfactant in your aqueous buffer.

  • Formulation: Add the required amount of 4-butoxypiperidine to a vial.

  • Solubilization: Add the surfactant stock solution and vortex or sonicate until the compound is fully dispersed and the solution is clear. This may take longer than with other methods.

  • Equilibration: Allow the solution to equilibrate for at least one hour.

  • Dilution: This concentrated stock can then be diluted in the aqueous buffer for the final working solution. Ensure the final surfactant concentration remains above its CMC.

Note: This method can influence biological assays. Always run a vehicle control (buffer with surfactant but no compound) to account for any effects of the surfactant itself.

Part 3: Visualization & Workflows

Decision Workflow for Solubilization

This diagram outlines the logical progression for troubleshooting the solubility of 4-butoxypiperidine.

Solubility_Workflow start Start: Need to dissolve 4-Butoxypiperidine in aqueous media q_ph Is pH modification acceptable for the experiment? start->q_ph ph_yes YES: Use pH Adjustment (Protocol 2.1) q_ph->ph_yes  Yes ph_no NO q_ph->ph_no  No   end_node End: Stable Solution Achieved ph_yes->end_node q_cosolvent Is a co-solvent (e.g., DMSO, EtOH) acceptable? ph_no->q_cosolvent cosolvent_yes YES: Use Co-Solvent System (Protocol 2.2) q_cosolvent->cosolvent_yes  Yes cosolvent_no NO q_cosolvent->cosolvent_no  No   cosolvent_yes->end_node surfactant Use Advanced Method: Surfactant Solubilization (Protocol 2.3) cosolvent_no->surfactant surfactant->end_node

Caption: Decision workflow for selecting a solubilization strategy.

References

  • Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Google AI Search.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • Anonymous. (2025). Co-solvent: Significance and symbolism. Google AI Search.
  • Anonymous. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Anonymous. (2026). PH adjustment: Significance and symbolism. Google AI Search.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Anonymous. (n.d.). pH and solubility (video) | Equilibrium. Khan Academy. [Link]

  • Al-kasmi, B., Al-tamimi, S., Al-azzam, H., & Alzoubi, K. H. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]

  • Anonymous. (n.d.). pH and Solubility. AP Chem | Fiveable. [Link]

  • Anonymous. (2018). How does branching increase the solubility in amines?. Quora. [Link]

  • Kumar, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Anonymous. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Singh, A., Kumar, A., Singh, S. K., & Kumar, S. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Anonymous. (n.d.). 4-butoxypiperidine (C9H19NO). PubChemLite. [Link]

Sources

Preventing side reactions during the synthesis of 4-alkoxypiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-alkoxypiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. 4-Hydroxypiperidine is a versatile building block in medicinal chemistry, and its subsequent O-alkylation to form 4-alkoxypiperidines is a crucial step in the synthesis of numerous biologically active molecules.[1] However, the presence of two reactive sites, a secondary amine and a secondary alcohol, necessitates careful planning and execution to achieve selective functionalization and avoid unwanted side reactions.[2]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthetic routes and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-alkoxypiperidines from 4-hydroxypiperidine?

The two most prevalent methods are the Williamson ether synthesis and the Mitsunobu reaction. The Williamson synthesis involves the reaction of an alkoxide, generated from 4-hydroxypiperidine, with an alkyl halide.[3][4] The Mitsunobu reaction allows for the conversion of the alcohol to an ether using triphenylphosphine, an azodicarboxylate (like DEAD or DIAD), and the desired alcohol.[5][6]

Q2: Why is it necessary to use a protecting group for the piperidine nitrogen?

The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in O-alkylation reactions, leading to N-alkylation as a significant side product.[2] To prevent this, the nitrogen is typically protected, often as a carbamate, which reduces its nucleophilicity.[2] The most common protecting groups are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[2]

Q3: What are the main side reactions to watch out for during a Williamson ether synthesis of 4-alkoxypiperidines?

The most common side reaction is the base-catalyzed elimination of the alkylating agent, which is highly competitive with the desired S(_N)2 reaction, especially with secondary and tertiary alkyl halides.[3][7] Another potential side reaction is the N-alkylation of the piperidine if the nitrogen is not adequately protected.

Q4: When should I choose the Mitsunobu reaction over the Williamson ether synthesis?

The Mitsunobu reaction is particularly useful for the synthesis of ethers from secondary alcohols with inversion of stereochemistry.[6][8] It can be a milder alternative to the Williamson synthesis, which often requires strongly basic conditions. However, a significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and a hydrazinedicarboxylate as by-products, which can complicate purification.[9]

Q5: How can I purify my final 4-alkoxypiperidine product effectively?

Purification strategies depend on the nature of the impurities. Common methods include column chromatography, recrystallization, and acid-base extraction. For instance, recrystallization from a suitable solvent system can be effective for crystalline products.[10] If by-products from a Mitsunobu reaction are present, specialized purification techniques may be required to remove the phosphine oxide and hydrazine derivatives.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-alkoxypiperidines and provides actionable solutions.

Problem 1: Low Yield of the Desired 4-Alkoxypiperidine in a Williamson Ether Synthesis

A low yield in a Williamson ether synthesis can be attributed to several factors, from incomplete reaction to competing side reactions.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Alcohol: A strong base is required to fully deprotonate the hydroxyl group of the N-protected 4-hydroxypiperidine to form the nucleophilic alkoxide.

    • Solution: Use a sufficiently strong base like sodium hydride (NaH) or potassium hydride (KH) in an appropriate aprotic solvent like THF or DMF.[7]

  • Suboptimal Reaction Conditions: The reaction temperature and time can significantly impact the yield.

    • Solution: Williamson ether syntheses are typically run at temperatures between 50-100 °C for 1-8 hours.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Poor Solubility of Reagents: If the base or alkoxide is not fully soluble in the reaction solvent, the reaction rate will be slow.

    • Solution: Consider using a more polar aprotic solvent like DMF or DMSO to improve solubility.[7] Phase-transfer catalysis can also be an effective strategy to bring reactants in different phases together.[11][12]

Problem 2: Significant Formation of an Alkene Byproduct

The formation of an alkene is a strong indicator that the E2 elimination pathway is outcompeting the desired S(_N)2 reaction.[7]

Potential Causes and Solutions:

  • Steric Hindrance of the Alkyl Halide: The S(_N)2 mechanism is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more prone to elimination.[7][13]

    • Solution: Whenever possible, use a primary alkyl halide.[7] If synthesizing an asymmetrical ether, choose the route that involves the less sterically hindered alkyl halide.[7]

  • High Reaction Temperature: Elimination reactions often have a higher activation energy and are favored at higher temperatures.[7]

    • Solution: Lowering the reaction temperature can favor the substitution reaction.[7] This may require a longer reaction time.

  • Strongly Basic Conditions: The alkoxide itself is a strong base and can promote elimination.

    • Solution: While a strong base is needed to form the alkoxide, its concentration and the reaction temperature should be carefully controlled.

Problem 3: Unwanted N-Alkylation of the Piperidine Ring

If the piperidine nitrogen is not protected or is deprotected during the reaction, it can act as a nucleophile and undergo alkylation.

Potential Causes and Solutions:

  • Inadequate N-Protection: The chosen protecting group may not be stable under the reaction conditions.

    • Solution: Ensure a stable protecting group like Boc or Cbz is installed before the O-alkylation step.[2] The Boc group is stable to a wide range of non-acidic conditions, while the Cbz group is stable to both acidic and basic conditions.[2]

  • Excess Alkylating Agent and Base: Using a large excess of the alkylating agent and base can lead to over-alkylation, potentially forming quaternary ammonium salts.[14]

    • Solution: Use a controlled stoichiometry of reactants. Adding the alkyl halide slowly to the reaction mixture can help to minimize side reactions.[14]

Problem 4: Difficult Purification due to Mitsunobu Byproducts

The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate derivative, which can be challenging to remove.[9]

Potential Causes and Solutions:

  • Inherent Nature of the Reaction: These byproducts are an unavoidable consequence of the Mitsunobu reaction mechanism.[9]

    • Solution 1 (Chromatography): Careful column chromatography can separate the desired product from the byproducts, although this can be difficult due to similar polarities.

    • Solution 2 (Modified Reagents): Employ polymer-bound triphenylphosphine. The resulting phosphine oxide can be removed by filtration.[8] Alternatively, using modified azodicarboxylates, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD), can lead to a hydrazine byproduct that is easily removed by filtration.[5]

Visualizations and Data

Workflow for the Synthesis of 4-Alkoxypiperidines

G start Start: 4-Hydroxypiperidine protect N-Protection (e.g., Boc, Cbz) start->protect N_protected N-Protected 4-Hydroxypiperidine protect->N_protected williamson Williamson Ether Synthesis (Base, Alkyl Halide) N_protected->williamson mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) N_protected->mitsunobu alkoxypiperidine N-Protected 4-Alkoxypiperidine williamson->alkoxypiperidine mitsunobu->alkoxypiperidine deprotect N-Deprotection alkoxypiperidine->deprotect final_product Final Product: 4-Alkoxypiperidine deprotect->final_product

Caption: General synthetic workflow for 4-alkoxypiperidines.

Troubleshooting Low Yield in Williamson Ether Synthesis

G start Low Yield in Williamson Ether Synthesis check_base Is the base strong enough? (e.g., NaH, KH) start->check_base check_temp Is the temperature optimal? (50-100 °C) check_base->check_temp Yes solution_base Use a stronger base (NaH, KH) check_base->solution_base No check_halide Is the alkyl halide primary? check_temp->check_halide Yes solution_temp Adjust temperature and monitor by TLC/LC-MS check_temp->solution_temp No check_solvent Are reactants soluble? check_halide->check_solvent Yes solution_halide Use a primary alkyl halide to avoid E2 elimination check_halide->solution_halide No end_node Consult further literature for specific substrate check_solvent->end_node Yes solution_solvent Use a more polar solvent (DMF, DMSO) or consider phase-transfer catalysis check_solvent->solution_solvent No

Caption: Decision tree for troubleshooting low yields.

Comparison of Common N-Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Acidic conditions (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions.[2]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)Stable to both acidic and basic conditions.[2]
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic conditions (e.g., piperidine in DMF)Labile under basic conditions.[2]

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[2][15]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.

  • Add a 1.0 M aqueous solution of sodium bicarbonate (1.0 eq).[15]

  • To the stirring mixture, add di-tert-butyl dicarbonate (1.0 eq).

  • Stir the reaction mixture vigorously for 12-18 hours at room temperature.

  • Separate the organic and aqueous phases using a separatory funnel.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often an oil or a low-melting solid.[15]

Protocol 2: Williamson Ether Synthesis of N-Boc-4-methoxypiperidine

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-methoxypiperidine.

References

  • Williamson ether synthesis. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Mitsunobu reaction. (2023, December 16). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic-Chemistry.org. Retrieved January 17, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 17, 2026, from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). The Reaction Library. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 17, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. Retrieved January 17, 2026, from [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. (1974, October 29). Google Patents.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (n.d.). Organic Letters. Retrieved January 17, 2026, from [Link]

  • N-Hydroxypiperidine. (2023, March 14). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved January 17, 2026, from [Link]

  • N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Method for purification of 4-hydroxyacetophenone. (2020, February 6). Google Patents.
  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023, November 11). YouTube. Retrieved January 17, 2026, from [Link]

  • Synthesis Challenge: Turning a Haloketone into a Dicarbonyl. (n.d.). YouTube. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Analytical Strategies for Impurity Profiling of 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the impurity analysis of 4-Butoxypiperidine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical role of identifying, quantifying, and controlling impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for drug safety and efficacy.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the methodologies and the science that underpins them. We will explore the primary analytical techniques, address common experimental challenges through detailed troubleshooting guides, and provide robust protocols to ensure your analyses are compliant, accurate, and reproducible.

The Imperative of Impurity Profiling: A Regulatory and Scientific Overview

Impurity profiling is the systematic process of detecting, identifying, and quantifying unwanted chemical entities in a drug substance.[1][4] These impurities can originate from various sources, including raw materials, synthetic by-products, degradation products, or residual solvents.[3][5] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines (specifically ICH Q3A and Q3B) that mandate the control of these impurities.[6][7][8]

The core objective is to build a comprehensive understanding of the impurity landscape of 4-Butoxypiperidine, which informs process development, ensures batch-to-batch consistency, and is a non-negotiable component of any regulatory submission.

Table 1: ICH Q3A/B Thresholds for Impurity Management [6]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI: Total Daily Intake

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas chromatography is the premier technique for analyzing volatile and semi-volatile impurities, making it indispensable for monitoring residual solvents and certain synthesis by-products in 4-Butoxypiperidine.[5][9][10] When coupled with a Mass Spectrometer (GC-MS), it provides powerful structural identification capabilities.[11]

Workflow for GC-MS Impurity Analysis

Sources

Validation & Comparative

The Rising Stock of 4-Alkoxypiperidines: A Comparative Analysis for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 4-Butoxypiperidine and Its Analogs in Drug Design

The piperidine ring is one of the most ubiquitous scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to present substituents in precise three-dimensional orientations. Within this structural class, 4-alkoxypiperidines have emerged as a particularly valuable motif. By modifying the steric and electronic properties at the 4-position, medicinal chemists can fine-tune a compound's interaction with biological targets and modulate its pharmacokinetic profile.

This guide provides a comparative analysis of 4-butoxypiperidine against its lower homologous analogs: 4-methoxy-, 4-ethoxy-, and 4-propoxypiperidine. We will delve into the nuances of their synthesis, compare their fundamental physicochemical properties, and, most critically, examine how the seemingly simple extension of an alkyl chain can profoundly impact biological activity. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary to make informed decisions in scaffold selection and lead optimization.

I. Synthesis: The Williamson Etherification as a Cornerstone

The most direct and versatile route to this series of compounds is the Williamson ether synthesis, a robust SN2 reaction. The causality behind this choice is clear: it allows for the systematic and modular introduction of various alkoxy groups onto a common 4-hydroxypiperidine core, making it ideal for building a library of analogs for comparative screening. The reaction proceeds by deprotonating the hydroxyl group of 4-hydroxypiperidine to form a more nucleophilic alkoxide, which then displaces a halide from the appropriate alkyl halide.

A critical consideration is the protection of the piperidine nitrogen. The secondary amine is nucleophilic and can compete with the alkoxide, leading to undesired N-alkylation. Therefore, a protecting group strategy is essential for achieving high yields and purity. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection Start 4-Hydroxypiperidine Reagent1 Boc Anhydride (Boc)₂O Base (e.g., NaHCO₃) Start->Reagent1 Protection Product1 N-Boc-4-Hydroxypiperidine Reagent1->Product1 Product1_ref N-Boc-4-Hydroxypiperidine Reagent2 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)   (e.g., 1-Bromobutane) Product1_ref->Reagent2 Alkylation Product2 N-Boc-4-Alkoxypiperidine Reagent2->Product2 Product2_ref N-Boc-4-Alkoxypiperidine Reagent3 Strong Acid (e.g., TFA or HCl) Product2_ref->Reagent3 Deprotection FinalProduct 4-Alkoxypiperidine (e.g., 4-Butoxypiperidine) Reagent3->FinalProduct

Caption: General workflow for the synthesis of 4-alkoxypiperidines.
Experimental Protocol: Synthesis of 4-Butoxypiperidine

This protocol provides a self-validating system for the synthesis of the target compound, starting from the commercially available N-Boc-4-hydroxypiperidine.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromobutane (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Alkylation (Formation of N-Boc-4-butoxypiperidine): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-hydroxypiperidine (1.0 eq) and dissolve in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding the strong base slowly at a reduced temperature controls the exothermic reaction and hydrogen gas evolution, ensuring safety and preventing side reactions. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. e. Re-cool the mixture to 0 °C and add 1-bromobutane (1.2 eq) dropwise. f. Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC). g. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl. h. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-butoxypiperidine. Purification can be achieved via flash column chromatography.

  • Deprotection (Formation of 4-Butoxypiperidine): a. Dissolve the purified N-Boc-4-butoxypiperidine in DCM. b. Add an excess of TFA (e.g., 5-10 eq) or 4M HCl in Dioxane and stir at room temperature for 1-4 hours. Causality Note: The strong acid cleaves the acid-labile Boc group, releasing the free amine as its corresponding salt and generating gaseous byproducts (isobutylene and CO₂). c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate the mixture under reduced pressure. e. To isolate the free base, dissolve the residue in water and basify to pH >10 with a strong base (e.g., 2M NaOH). f. Extract the product into an organic solvent like DCM or EtOAc (3x). g. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield 4-butoxypiperidine.

II. Comparative Physicochemical Properties

The length of the alkoxy chain directly influences key physicochemical properties that govern a molecule's behavior in a biological system. These properties, summarized below, are critical predictors of absorption, distribution, metabolism, and excretion (ADME).[1]

Property4-Methoxypiperidine4-Ethoxypiperidine4-Propoxypiperidine4-ButoxypiperidineJustification for Trend
Molecular Formula C₆H₁₃NOC₇H₁₅NOC₈H₁₇NOC₉H₁₉NOAddition of a -CH₂- group at each step.
Molecular Weight 115.17[2]129.20143.23[3]157.25[4]Increasing mass with each methylene unit.
Boiling Point (°C) 44 (6.8 mmHg)[5]~170-180 (predicted)88-92 (15 mmHg)~215 (predicted)[4]Increased van der Waals forces with longer alkyl chains lead to higher boiling points.
pKa (Predicted) 9.83 ± 0.10[6]9.85 ± 0.109.86 ± 0.109.87 ± 0.10The ether oxygen has a minimal inductive effect on the distal piperidine nitrogen, resulting in negligible pKa changes across the series.
cLogP (Predicted) 0.551.051.552.05Each additional -CH₂- group contributes approximately +0.5 to the lipophilicity, making the molecule progressively less water-soluble.[7]

Note: Predicted values are calculated using standard chemical modeling software and should be used as estimates. Experimental values can vary based on conditions.

The most significant trend observed is the systematic increase in lipophilicity (cLogP) with each additional methylene group. This is a paramount consideration in drug design. While a certain level of lipophilicity is required for membrane permeation and crossing barriers like the blood-brain barrier, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[1] The butoxy- derivative, with a cLogP just over 2.0, enters a lipophilicity range often considered optimal for CNS-targeted agents.

III. Comparative Biological Activity & Structure-Activity Relationships (SAR)

The true value of this homologous series is revealed when comparing their biological activities. The length of the 4-alkoxy chain can dramatically influence binding affinity, selectivity, and functional activity at a given target. This is often due to the substituent's ability to access and interact with specific hydrophobic pockets within a receptor's binding site.

A compelling example of this principle is seen in the structure-activity relationships of 2-benzylbenzimidazole 'nitazene' opioids at the mu-opioid receptor (MOR).[8][9][10] Although a different core scaffold, the study provides a direct comparison of how alkoxy chain length impacts opioid potency.

Compound ClassAlkoxy GroupMOR Functional Potency (EC₅₀, pM)In Vivo Potency (Hot Plate ED₅₀, µg/kg)
Nitazene AnalogMethoxy14033
Nitazene AnalogEthoxy3012
Nitazene AnalogPropoxy8018
Nitazene AnalogButoxy12044

Data adapted from Glatfelter, G.C., et al. (2023).[8][9][10]

In this nitazene series, the ethoxy group provides the optimal length for MOR activation, demonstrating the highest potency both in vitro and in vivo.[8][10] Potency then decreases as the chain extends to propoxy and butoxy. This "parabolic" relationship is common in SAR, where an initial increase in activity with chain length (due to improved hydrophobic interactions) is followed by a decrease, potentially due to steric hindrance, reduced solubility, or the adoption of an unfavorable conformation.

For the 4-alkoxypiperidine scaffold itself, similar principles apply. The choice of alkoxy chain length must be empirically determined for each biological target.

  • For targets with a small, well-defined hydrophobic pocket: A methoxy or ethoxy group may be optimal, providing sufficient hydrophobic interaction without steric clash.

  • For targets with a larger, more open, or "greasy" pocket: Longer chains like propoxy or butoxy may be required to maximize van der Waals interactions and displace water molecules, leading to a significant increase in binding affinity.[11]

The following diagram illustrates this fundamental SAR concept.

SAR cluster_0 Chemical Modification cluster_1 Physicochemical Effect cluster_2 Biological Consequence Structure Core Scaffold (Piperidine) O-R R_Group R = Me, Et, Pr, Bu Structure:f1->R_Group Lipophilicity Lipophilicity R_Group->Lipophilicity Drives Activity Modulated Biological Activity (e.g., Receptor Affinity, Cell Permeability) Lipophilicity->Activity Impacts caption SAR: Alkoxy chain length modulates lipophilicity, impacting biological activity.

Caption: SAR: Alkoxy chain length modulates lipophilicity, impacting biological activity.
Experimental Protocol: Radioligand Competition Binding Assay

To experimentally determine and compare the binding affinities of the 4-alkoxypiperidine series for a specific target (e.g., a G-protein coupled receptor), a radioligand competition binding assay is the gold standard. This protocol describes a self-validating system to generate robust, comparable data.

Objective: To determine the inhibitory constant (Kᵢ) of each 4-alkoxypiperidine analog for a target receptor.

Materials:

  • Cell membranes expressing the target receptor of interest.

  • A suitable radioligand (e.g., [³H]-Spiperone for dopamine D₂ receptors) with known Kₔ.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (a high concentration of a known, unlabeled ligand).

  • Test compounds: 4-methoxy-, 4-ethoxy-, 4-propoxy-, and 4-butoxypiperidine, prepared in a dilution series.

  • 96-well plates and a cell harvester.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: a. Prepare a 96-well plate. Designate wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + non-specific inhibitor), and Competition (radioligand + varying concentrations of test compound).

  • Incubation: a. To each well, add the assay buffer. b. Add the appropriate test compound dilution or non-specific inhibitor. c. Add the cell membrane preparation to all wells. d. Initiate the binding reaction by adding the radioligand at a concentration near its Kₔ. Causality Note: Using a radioligand concentration near its Kₔ ensures that a significant portion (but not all) of the receptors are occupied, making the assay sensitive to displacement by a competitive inhibitor. e. Incubate the plate at a defined temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Harvesting: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate). b. Wash the filters rapidly with ice-cold assay buffer (3x) to remove any non-specifically trapped radioligand.

  • Counting and Data Analysis: a. Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. b. Calculate Specific Binding = Total Binding CPM - Non-Specific Binding CPM. c. Plot the percentage of specific binding versus the logarithm of the test compound concentration. d. Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). e. Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

By performing this experiment for each analog under identical conditions, a direct and reliable comparison of their binding affinities can be made, providing invaluable data for SAR analysis.

IV. Conclusion and Outlook

The comparative analysis of 4-butoxypiperidine and its shorter-chain analogs underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to significant changes in a compound's properties and biological function. The progression from a methoxy to a butoxy group provides a systematic method for increasing lipophilicity, which can be strategically employed to enhance membrane permeability and explore hydrophobic binding interactions.

While 4-butoxypiperidine's increased lipophilicity makes it an attractive scaffold for CNS-penetrant drugs, the optimal chain length is strictly target-dependent. As demonstrated by comparative data from related compound series, a parabolic SAR is often observed, where the ethoxy or propoxy analogs may exhibit superior potency to the butoxy derivative. Therefore, the synthesis and evaluation of the entire homologous series is a critical exercise in lead optimization. The experimental protocols provided herein offer a robust framework for generating the necessary synthetic and biological data to guide such an investigation. Ultimately, the 4-alkoxypiperidine scaffold, with its tunable alkoxy substituent, will remain a high-value tool in the armamentarium of the modern drug discovery professional.

References

  • Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology (Berl), 240(12), 2573-2584. Retrieved from [Link][8][10]

  • PubChem. (n.d.). 4-Methoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link][2]

  • ResearchGate. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Retrieved from [Link][9]

  • PubChemLite. (n.d.). 4-butoxypiperidine (C9H19NO). Retrieved from [Link][7]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. Retrieved from [Link]

  • Seltzman, H. H., et al. (2020). Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. Journal of Medicinal Chemistry, 63(14), 7663–7694. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 51. Retrieved from [Link][11]

  • Hlasta, D. J., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-97. Retrieved from [Link][12]

  • Khan, M. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27773. Retrieved from [Link][1]

Sources

A Comparative Guide to Purity Validation of 4-Butoxypiperidine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of analytical methodologies for validating the purity of 4-Butoxypiperidine, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind method selection, ensuring a robust and defensible quality control strategy. We will explore orthogonal analytical techniques, presenting their strengths, limitations, and detailed experimental workflows, all grounded in established regulatory principles.

The Imperative of Purity for Piperidine Intermediates

4-Butoxypiperidine belongs to the piperidine class of heterocyclic compounds, a privileged scaffold in modern medicinal chemistry. Its structural motif is integral to numerous active pharmaceutical ingredients (APIs). The purity of such an intermediate is not a trivial quality checkpoint; it is a foundational pillar of drug safety and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization and control of starting materials and intermediates to ensure that the final drug product is free from potentially harmful impurities.[1][2][3]

Impurities can arise from various stages, including the synthesis, degradation, or storage of 4-Butoxypiperidine. Common impurity classes include:

  • Process-Related Impurities: Unreacted starting materials (e.g., 4-hydroxypiperidine, 1-bromobutane), by-products from side reactions, and residual reagents or catalysts.[4][5]

  • Degradation Products: Compounds formed due to instability under specific environmental conditions.

  • Residual Solvents: Organic volatile impurities used during synthesis and purification.

A comprehensive purity assessment, therefore, requires a multi-faceted, or orthogonal, analytical approach to detect and quantify this diverse range of potential contaminants.[6][7]

Strategic Workflow for Purity Validation

A robust purity validation strategy does not rely on a single technique. It involves a primary method for routine analysis and orthogonal methods for confirmation and comprehensive characterization. This ensures that impurities missed by one technique are detected by another, creating a self-validating system.

Purity_Validation_Workflow start_end start_end process process decision decision report report A Sample Receipt: 4-Butoxypiperidine Batch B Primary Analysis (Routine QC) High-Performance Liquid Chromatography (HPLC-UV) A->B C Purity > 99.5% and No New Peaks? B->C D Orthogonal Method Confirmation (Reference Batch & Impurity Profile) C->D Yes I Impurity Investigation: Identification & Quantification C->I No E Gas Chromatography (GC-MS) (Volatiles & Non-chromophoric impurities) D->E F Quantitative NMR (qNMR) (Absolute Purity & Structural Confirmation) D->F G Data Concordant? E->G F->G H Final Purity Report & Certificate of Analysis (CoA) G->H Yes G->I No I->H

Caption: Purity validation workflow for 4-Butoxypiperidine.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is dictated by the physicochemical properties of 4-Butoxypiperidine and its potential impurities.[8] As a secondary amine, it is polar and may exhibit poor peak shape in gas chromatography without derivatization. It also lacks a strong UV chromophore, necessitating detection at low wavelengths in HPLC.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[8]

Causality of Experimental Choices:

  • Technique: RP-HPLC is ideal for analyzing polar to moderately nonpolar compounds like 4-Butoxypiperidine and its likely process-related impurities.

  • Detector: A UV detector set at a low wavelength (e.g., 210 nm) is required because the piperidine ring lacks a significant chromophore.[9] A Diode Array Detector (DAD) is preferable to confirm peak purity.

  • Column: A C18 column provides a versatile stationary phase for separating a wide range of polarities.

  • Mobile Phase: A gradient of acidified water and acetonitrile allows for the elution of both polar impurities and the more nonpolar analyte, ensuring a comprehensive screen. The acid (e.g., phosphoric or formic acid) improves peak shape for the amine functional group by suppressing the ionization of residual silanols on the stationary phase.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a DAD or UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 4-Butoxypiperidine sample into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • System Suitability Test (SST): Before analysis, inject a reference standard solution five times. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[10]

  • Data Analysis: Purity is calculated using the area percent method. The area of the 4-Butoxypiperidine peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[11] Mass Spectrometry provides mass information, enabling definitive identification of separated components. For compounds like 4-Butoxypiperidine, which are polar and not sufficiently volatile, a chemical derivatization step is essential.[12][13]

Causality of Experimental Choices:

  • Technique: GC-MS is an excellent orthogonal technique to HPLC. It excels at separating volatile and nonpolar compounds, making it ideal for detecting residual solvents and certain process impurities that may not be well-resolved by HPLC.

  • Derivatization: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propyl chloroformate replaces the active hydrogen on the amine with a nonpolar group (e.g., trimethylsilyl).[11] This crucial step increases volatility and thermal stability, preventing peak tailing and enabling successful GC analysis.[11][14]

  • Detector: A Mass Spectrometer provides high specificity and allows for the identification of unknown impurities by matching their fragmentation patterns to spectral libraries (e.g., NIST).[12]

Experimental Protocol: GC-MS Purity Analysis with Derivatization

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Derivatization:

    • Accurately weigh 5 mg of the 4-Butoxypiperidine sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Injector Temperature: 260 °C.

    • Injection Volume: 1 µL (split ratio 20:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 amu.

  • Data Analysis: Purity is determined by area percent normalization. Impurity identification is performed by comparing mass spectra against a reference library.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its proton signals to the integral of a signal from a certified internal standard of known purity and concentration.[15][16] Unlike chromatography, the signal response is directly proportional to the number of nuclei, requiring no calibration curve for the analyte.[16]

Causality of Experimental Choices:

  • Technique: qNMR provides an independent and highly accurate measure of absolute purity, making it the ultimate orthogonal technique.[6][7] It is invaluable for qualifying in-house primary reference standards and can quantify impurities that lack a UV chromophore or are non-volatile, which might be missed by HPLC and GC.[17]

  • Internal Standard: A suitable internal standard (e.g., maleic acid, dimethyl sulfone) must be chosen. It should be stable, of high purity, not reactive with the sample, and have a simple spectrum with at least one signal that is fully resolved from any analyte signals.

  • Validation: The method's accuracy is built-in, provided that experimental parameters (like relaxation delay) are set appropriately to ensure full signal relaxation for accurate integration.[6]

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4-Butoxypiperidine and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameter: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30-60 seconds is often sufficient.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for 4-Butoxypiperidine (e.g., the protons on the carbon adjacent to the ether oxygen) and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, std = internal standard.

Performance Comparison and Data Summary

The choice of method depends on the analytical objective, from routine QC to in-depth impurity profiling.

Parameter RP-HPLC-UV GC-MS (with Derivatization) Quantitative ¹H NMR (qNMR) Alternative: N-Boc-4-hydroxypiperidine
Primary Use Routine Purity, PotencyVolatile Impurities, Residual Solvents, Orthogonal IDAbsolute Purity, Reference Standard QualificationSimilar to 4-Butoxypiperidine, but less volatile
Linearity (R²) > 0.999> 0.998Not Applicable (Primary Method)> 0.999 (HPLC)[9]
LOD/LOQ ~0.01% / ~0.03% (area %)~0.01% / ~0.03% (area %)~0.1% (w/w)~0.5 µg/mL / 1 µg/mL (HPLC-UV)[9]
Precision (%RSD) < 2.0%< 5.0% (includes derivatization)< 1.0%< 2.0% (HPLC)[9]
Specificity Good (Peak Purity via DAD)Excellent (Mass Spectra)Excellent (Chemical Shift)Good to Excellent depending on method[8]
Strengths Robust, precise, widely availableHigh specificity, excellent for volatilesAbsolute quantification, no analyte standard neededWell-established methods available for comparison[8][9]
Limitations Requires chromophore, relative quantificationRequires derivatization, not for non-volatilesLower sensitivity than chromatographyDifferent impurity profile and analytical challenges

Data presented are typical performance characteristics and may vary based on instrumentation and specific method validation.

Relationship of Orthogonal Methods

The synergy between these techniques provides a comprehensive and trustworthy purity profile. HPLC establishes the primary purity based on UV-active substances, GC-MS covers volatile and thermally stable impurities, and qNMR provides an absolute purity value that anchors the entire assessment.

Caption: Inter-relationship of orthogonal analytical methods.

Conclusion

Validating the purity of 4-Butoxypiperidine for pharmaceutical use is a critical undertaking that demands a scientifically sound, multi-technique approach. While RP-HPLC serves as a robust primary method for routine quality control, its combination with orthogonal techniques like GC-MS and qNMR is essential for comprehensive characterization and the establishment of a true purity profile. This guide has detailed the rationale and protocols for these key methods, providing a framework for researchers to develop and implement a validation strategy that ensures the quality and safety of the final pharmaceutical product, in line with global regulatory expectations.[18][19][20]

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • European Medicines Agency. (n.d.). Quality: active substance. Available at: [Link]

  • Zhang, C., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 371-381.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • European Medicines Agency. (n.d.). Quality guidelines. Available at: [Link]

  • RISE Research Institutes of Sweden. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. Available at: [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link]

  • SciencePharma. (n.d.). GMP: EMA issues new Guideline on “Chemistry of Active Substances”. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]

  • J.C. Montermoso, et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 5449-5459. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]

  • ECA Academy. (2024). EMA/CHMP: New Guideline Draft on Active Substances published for Comment. Available at: [Link]

  • G&L Scientific. (2025). Updates and impacts: Understanding the EMA's revised guideline on active substances. Available at: [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol.
  • CN104007202B. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. Available at: [Link]

  • DS InPharmatics. (2021). Establishing Regulatory Starting Materials & Understanding the ICH. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]

  • The FDA Group. (2023). Vol 21 - Regulatory Starting Materials for API Drug Substance: Defining RSMs & FAQs in Development. YouTube. Available at: [Link]

  • Nickles, J. R. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. SNMMI. Available at: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • Wang, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Available at: [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336-29342. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]

  • ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Available at: [Link]

  • Chapman and Hall/CRC. (2018). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Available at: [Link]

Sources

Spectroscopic comparison of 4-Butoxypiperidine and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth spectroscopic comparison of 4-Butoxypiperidine and its common precursors. We will explore how key spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—are employed to monitor the synthetic pathway and confirm the identity and purity of the final product. The narrative emphasizes the rationale behind experimental observations, grounding the analysis in fundamental chemical principles.

Introduction: The Significance of 4-Alkoxypiperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] Functionalization of the piperidine ring allows for the fine-tuning of a molecule's biological activity. 4-Butoxypiperidine is a valuable building block in this context, offering a flexible ether linkage for constructing more complex molecular architectures.

Accurate and robust analytical methods are paramount for ensuring the integrity of each synthetic step leading to this compound. Spectroscopic analysis provides a detailed molecular fingerprint, allowing researchers to track the conversion of starting materials, identify intermediates, and verify the structure of the final product. This guide will dissect the characteristic spectral changes observed during a common synthesis of 4-Butoxypiperidine.

Synthetic Pathway Overview

A prevalent route to 4-Butoxypiperidine begins with 4-hydroxypiperidine. The synthesis involves two key transformations: protection of the reactive secondary amine and subsequent etherification of the hydroxyl group.

  • Boc Protection: The nitrogen of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group. This is crucial for preventing the secondary amine from interfering with the subsequent etherification step, as the amine is a better nucleophile than the alcohol.[2] This reaction yields N-Boc-4-hydroxypiperidine .

  • Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base to form an alkoxide. This nucleophile then reacts with an alkyl halide (e.g., 1-bromobutane) in an SN2 reaction to form the ether linkage, producing N-Boc-4-butoxypiperidine .[3][4]

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final product, 4-Butoxypiperidine .[5][6]

Synthetic_Pathway 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine N-Boc-4-butoxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-butoxypiperidine Williamson Ether Synthesis 1. NaH 2. CH₃(CH₂)₃Br 4-Butoxypiperidine N-Boc-4-butoxypiperidine->4-Butoxypiperidine Deprotection TFA or HCl l1 4-Hydroxypiperidine l2 N-Boc-4-hydroxypiperidine l3 N-Boc-4-butoxypiperidine l4 4-Butoxypiperidine

Caption: Synthetic route to 4-Butoxypiperidine.

Spectroscopic Comparison

The transformation from precursors to the final product is accompanied by distinct changes in their respective spectra. We will also consider N-Boc-4-oxopiperidine , a common precursor to N-Boc-4-hydroxypiperidine via reduction.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[10]

  • 4-Hydroxypiperidine: The spectrum is relatively simple, showing multiplets for the piperidine ring protons. A broad singlet corresponding to the hydroxyl (-OH) and amine (-NH) protons is also present, which can be exchanged with D₂O.

  • N-Boc-4-oxopiperidine: The introduction of the Boc group results in a prominent singlet around 1.47 ppm, integrating to 9 protons (the three equivalent methyl groups of the tert-butyl group).[7] The piperidine ring protons adjacent to the nitrogen are deshielded and shift downfield. The absence of a proton on the C4 carbon is a key feature.

  • N-Boc-4-hydroxypiperidine: Upon reduction of the ketone, a new signal appears for the CH -OH proton around 3.85 ppm.[7] The large singlet for the Boc group remains. A broad singlet for the -OH proton is also observed.

  • 4-Butoxypiperidine: The most significant changes are the appearance of signals corresponding to the butyl group: a triplet around 0.9 ppm for the terminal -CH₃, and multiplets for the three -CH₂- groups between ~1.3-3.4 ppm. The signal for the piperidine proton at C4 (now CH -O-Butyl) is shifted. The disappearance of the large 9H singlet from the Boc group is a definitive marker of the final deprotection step.

  • 4-Hydroxypiperidine: Shows signals for the carbon atoms of the piperidine ring. The carbon bearing the hydroxyl group (C4) typically appears around 60-70 ppm.[11]

  • N-Boc-4-oxopiperidine: A strong carbonyl (C=O) signal is observed significantly downfield, around 208 ppm. The Boc group introduces two new signals: one for the quaternary carbon (~80 ppm) and one for the methyl carbons (~28 ppm).

  • N-Boc-4-hydroxypiperidine: The C=O signal at ~208 ppm disappears and is replaced by a C-OH signal in the 60-70 ppm range, confirming the reduction of the ketone. The Boc group carbon signals remain.[9]

  • 4-Butoxypiperidine: The Boc group signals vanish. New signals for the four carbons of the butyl group appear in the aliphatic region (~14, 19, 32, and 70 ppm). The C4 carbon of the piperidine ring, now part of the ether linkage, experiences a downfield shift compared to its position in 4-hydroxypiperidine.

CompoundKey ¹H NMR Signals (ppm, approx.)Key ¹³C NMR Signals (ppm, approx.)
4-Hydroxypiperidine Variable NH and OH (broad), 2.5-3.5 (piperidine CH₂, CH)~65 (C-OH), ~45 (C-N)
N-Boc-4-oxopiperidine 1.47 (s, 9H, Boc), 3.6 (t, 4H), 2.4 (t, 4H)~208 (C=O), ~80 (Boc C), ~40 (piperidine CH₂), ~28 (Boc CH₃)
N-Boc-4-hydroxypiperidine 3.85 (m, 1H, CH OH), 1.47 (s, 9H, Boc)~80 (Boc C), ~65 (C-OH), ~40 (piperidine CH₂), ~28 (Boc CH₃)
4-Butoxypiperidine 3.4 (t, 2H, O-CH₂ ), 0.9 (t, 3H, -CH₃), No Boc signal~72 (C-O), ~70 (O-C H₂), ~45 (C-N), ~32, ~19, ~14 (Butyl CH₂)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying functional groups. The progress of the synthesis can be tracked by the appearance and disappearance of characteristic absorption bands.[12]

  • 4-Hydroxypiperidine: A very broad absorption band is seen from ~3100-3500 cm⁻¹ due to the overlapping O-H and N-H stretching vibrations.[13] A C-O stretch is also present around 1050-1150 cm⁻¹.

  • N-Boc-4-oxopiperidine: The N-H stretch disappears. A very strong, sharp absorption appears around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone. Another strong C=O stretch from the carbamate (Boc group) is visible near 1680-1700 cm⁻¹.

  • N-Boc-4-hydroxypiperidine: The ketone C=O stretch (~1710 cm⁻¹) disappears completely. A broad O-H stretch reappears around 3400 cm⁻¹. The carbamate C=O stretch (~1685 cm⁻¹) remains a prominent feature.[14]

  • 4-Butoxypiperidine: The broad O-H stretch and the carbamate C=O stretch are both absent. The most definitive new feature is a strong C-O-C (ether) stretching band around 1100 cm⁻¹. The N-H stretch reappears as a sharper band (compared to the starting material) in the 3200-3400 cm⁻¹ region.[12]

CompoundKey FT-IR Absorptions (cm⁻¹, approx.)Functional Group
4-Hydroxypiperidine 3100-3500 (broad)O-H and N-H Stretch
1050-1150C-O Stretch
N-Boc-4-oxopiperidine ~1710 (strong, sharp)Ketone C=O Stretch
~1685 (strong, sharp)Carbamate C=O Stretch
N-Boc-4-hydroxypiperidine ~3400 (broad)O-H Stretch
~1685 (strong, sharp)Carbamate C=O Stretch
4-Butoxypiperidine 3200-3400N-H Stretch
~1100 (strong)C-O-C Ether Stretch
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, serving as a crucial confirmation of its identity.[9] The fragmentation pattern can also offer structural clues. Electrospray ionization (ESI) is a common technique used for these types of molecules.[15]

  • 4-Hydroxypiperidine: The protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 102.1.[16]

  • N-Boc-4-hydroxypiperidine: Shows an [M+H]⁺ peak at m/z 202.15.[9] A common fragmentation is the loss of the Boc group or isobutylene, leading to significant fragment ions.

  • N-Boc-4-butoxypiperidine: The [M+H]⁺ peak would be expected at m/z 258.2. Fragmentation would likely involve loss of the Boc group and/or cleavage of the butyl group.

  • 4-Butoxypiperidine: The protonated molecule [M+H]⁺ is observed at m/z 158.15.[17] This definitive shift in molecular weight from the protected intermediate (m/z 258.2) to the final product confirms the successful removal of the Boc group.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
4-Hydroxypiperidine C₅H₁₁NO101.15102.1
N-Boc-4-hydroxypiperidine C₁₀H₁₉NO₃201.26202.2
N-Boc-4-butoxypiperidine C₁₄H₂₇NO₃257.37258.4
4-Butoxypiperidine C₉H₁₉NO157.25158.3

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

General Spectroscopic Analysis Workflow

Analysis_Workflow Sample 1. Obtain Sample (Reaction aliquot or purified product) Prep 2. Sample Preparation (Dissolve in deuterated solvent for NMR, prepare KBr pellet or neat for IR) Sample->Prep Setup 3. Instrument Setup (Load sample, select method, set parameters) Prep->Setup Acquire 4. Data Acquisition (Run NMR scans, IR scan, or MS infusion) Setup->Acquire Process 5. Data Processing (Fourier transform, phase correction, baseline correction) Acquire->Process Analyze 6. Spectral Analysis (Peak picking, integration, structural assignment) Process->Analyze

Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Setup: Load a standard experimental parameter set for ¹H or ¹³C acquisition. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum (typically 16-64 scans) and the ¹³C spectrum (may require several hundred to thousands of scans depending on concentration).

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Protocol 2: FT-IR (ATR) Sample Analysis
  • Background: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Conclusion

The journey from 4-hydroxypiperidine to 4-butoxypiperidine is characterized by a series of predictable and clearly identifiable spectroscopic changes. By leveraging the complementary strengths of NMR, FT-IR, and Mass Spectrometry, researchers can confidently track each chemical transformation. The appearance of the Boc group's signature signals in NMR and IR confirms successful protection. The subsequent disappearance of the hydroxyl group's spectral features and the emergence of butyl and ether signals validate the Williamson ether synthesis. Finally, the removal of all Boc-related signals and the corresponding mass shift confirm the isolation of the pure, deprotected 4-Butoxypiperidine. This multi-faceted spectroscopic approach is fundamental to modern synthetic chemistry, providing the necessary tools for process control, quality assurance, and structural verification.

References

  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 17, 2026.
  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved January 17, 2026, from [Link]

  • FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1-Boc-4-hydroxypiperidine - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2022). Scientific Reports. Retrieved January 17, 2026, from [Link]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Retrieved January 17, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • 1-Boc-4-hydroxypiperidine. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved January 17, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-butoxypiperidine (C9H19NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • FT-IR spectrum of piperine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis. (2018). YouTube. Retrieved January 17, 2026, from [Link]

  • 4-(N-Boc-amino)piperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. Retrieved January 17, 2026, from [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. (2010). PubMed. Retrieved January 17, 2026, from [Link]

  • Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (1983). PubMed. Retrieved January 17, 2026, from [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Combining MicroED and native mass spectrometry for structural discovery of enzyme-biosynthetic inhibitor complexes. (2024). bioRxiv. Retrieved January 17, 2026, from [Link]

  • 4-Hydroxypiperidine. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Butoxypiperidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Butoxypiperidine is a valuable heterocyclic building block in modern drug discovery, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The piperidine moiety is a privileged scaffold, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the butoxy group allows for fine-tuning of lipophilicity and target engagement.[1] The strategic importance of this intermediate necessitates robust, scalable, and efficient synthetic routes.

This guide provides a comprehensive, head-to-head comparison of the primary synthetic strategies for preparing 4-butoxypiperidine. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a critical evaluation of each route's performance, empowering researchers and drug development professionals to make informed decisions for their specific applications.

Core Synthetic Strategies: An Overview

The synthesis of 4-butoxypiperidine can be approached from two fundamentally different directions:

  • Route 1: O-Alkylation of a Pre-formed Piperidine Core. This is the most direct and widely employed strategy. It begins with a readily available 4-hydroxypiperidine derivative, followed by the formation of the key ether linkage. The primary challenge in this approach is achieving selective O-alkylation over competing N-alkylation.

  • Route 2: Construction of the Piperidine Ring. This approach involves forming the piperidine heterocycle from an acyclic precursor that already contains the requisite butoxy moiety. Methods like double reductive amination are powerful tools for such ring closures.

We will now examine each of these strategies in detail.

Route 1: Williamson Ether Synthesis via an N-Protected Intermediate

This is the benchmark method for synthesizing 4-butoxypiperidine, valued for its reliability and predictability. The strategy hinges on the classic Williamson ether synthesis, which forms an ether from an alkoxide and an organohalide.[2]

Causality and Strategic Imperative: The Role of the Protecting Group

Directly reacting 4-hydroxypiperidine with a butyl halide and a base would result in a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. The piperidine nitrogen is a potent nucleophile, often more so than the hydroxyl group. Therefore, to ensure the desired C-O bond formation, the nitrogen must be temporarily "masked" with a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.[1][3]

This strategic decision transforms a potentially low-yielding, non-selective reaction into a clean, three-step sequence.

Experimental Workflow and Diagram

The overall process can be visualized as a three-stage workflow: Protection, Etherification, and Deprotection.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection A 4-Hydroxypiperidine B N-Boc-4-Hydroxypiperidine A->B (Boc)₂O, NaHCO₃ Dichloromethane/Water C N-Boc-4-Butoxypiperidine B->C 1. NaH, THF 2. 1-Bromobutane D 4-Butoxypiperidine C->D TFA or HCl Dichloromethane

Caption: Workflow for Route 1: Williamson Ether Synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of tert-butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-Hydroxypiperidine)

  • Setup: To a round-bottom flask, add 4-hydroxypiperidine (10.0 g, 98.9 mmol).

  • Reaction Mixture: Add dichloromethane (150 mL) and a 1 M aqueous solution of sodium hydrogen carbonate (150 mL).[4]

  • Boc Anhydride Addition: While stirring vigorously, add di-tert-butyl dicarbonate ((Boc)₂O, 21.6 g, 98.9 mmol) portion-wise.

  • Reaction: Allow the biphasic mixture to stir at room temperature for 15 hours. Monitor reaction completion by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a colorless oil or white solid. The product is often of sufficient purity (>95%) to proceed without further purification.[4] Expected yield is typically quantitative.[4]

Stage 2: Synthesis of tert-butyl 4-butoxy-1-piperidinecarboxylate

Causality Note: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the hydroxyl group, forming the sodium alkoxide in situ. This highly nucleophilic alkoxide is necessary for the subsequent SN2 reaction.[5]

  • Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol) in anhydrous THF (50 mL) via a dropping funnel. Hydrogen gas will evolve.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromobutane (15.1 g, 110 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Add diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Stage 3: Synthesis of 4-Butoxypiperidine (Final Product)

Causality Note: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to cleave the acid-labile Boc protecting group, liberating the piperidine nitrogen.[1]

  • Setup: Dissolve tert-butyl 4-butoxy-1-piperidinecarboxylate (25.7 g, 100 mmol) in dichloromethane (100 mL).

  • Deprotection: Add trifluoroacetic acid (TFA, 30 mL) dropwise at 0 °C.

  • Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >12 with 50% aqueous NaOH.

  • Extraction: Extract the product into dichloromethane or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting oil can be further purified by vacuum distillation to afford pure 4-butoxypiperidine.

Route 2: Piperidine Ring Formation via Double Reductive Amination

This strategy represents a more convergent, albeit less common, approach for this specific target. The core principle is the construction of the piperidine ring from an acyclic dicarbonyl precursor using a primary amine or ammonia source in the presence of a reducing agent. This "one-pot" reaction involves a cascade of imine formation and in-situ reduction.[6]

Conceptual Rationale

To synthesize 4-butoxypiperidine via this method, one would theoretically start with a 1,5-dicarbonyl compound containing a butoxy group at the C-3 position. The reaction with an ammonia source would then forge the two C-N bonds required to form the heterocycle.

Hypothetical Workflow and Diagram

G A 3-Butoxy-1,5-pentanedial (or suitable diketone) B 4-Butoxypiperidine A->B NH₄OAc, NaBH₃CN Methanol, pH ~6-7

Caption: Conceptual workflow for Route 2: Double Reductive Amination.

Discussion and Feasibility Analysis

While elegant in principle, this route presents a significant practical challenge: the synthesis of the required starting material, 3-butoxy-1,5-pentanedial or a related diketone, is not trivial and is not commercially available. The multi-step synthesis of this precursor would likely negate the efficiency gained by the one-pot ring closure.

Furthermore, controlling the stereochemistry at the C-4 position during the reduction of the cyclic imine intermediate could be challenging, potentially leading to mixtures of products if other substituents were present. For the synthesis of the parent 4-butoxypiperidine, this is not a concern. The strength of this method lies in its ability to rapidly construct complex, substituted piperidines from readily available sugar-derived dicarbonyls, which is not the case here.

Head-to-Head Performance Comparison

To provide an objective assessment, the two routes are compared across several key performance indicators relevant to medicinal and process chemistry.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Double Reductive Amination
Starting Material N-Boc-4-hydroxypiperidine (from 4-hydroxypiperidine)[1][4]3-Butoxy-1,5-dicarbonyl compound
Availability Starting materials are commercially available and inexpensive.Precursor is not commercially available; requires custom synthesis.
Number of Steps 3 steps from 4-hydroxypiperidine.1 step for ring formation, but multiple steps for precursor synthesis.
Overall Yield Good to excellent (typically >70% over 3 steps).Potentially high for the final step, but low overall due to precursor synthesis.
Scalability Highly scalable; all steps are common industrial processes.Challenging to scale due to precursor synthesis issues.
Predictability High. The chemistry is well-understood and robust.[2][7]Low. Route is hypothetical for this target; requires significant optimization.
Key Reagents (Boc)₂O, NaH, 1-Bromobutane, TFA/HCl.NH₄OAc, NaBH₃CN (or other reducing agents).[8][9]
Safety Concerns Use of sodium hydride (pyrophoric) requires careful handling.Use of sodium cyanoborohydride (toxic cyanide byproduct) requires caution.[8]

Conclusion and Recommendation

Based on this comprehensive analysis, Route 1, the Williamson Ether Synthesis starting from N-Boc-4-hydroxypiperidine, is the unequivocally superior and recommended strategy for the synthesis of 4-Butoxypiperidine.

This route offers an optimal balance of high yield, scalability, predictability, and relies on readily accessible starting materials. The necessity of a protection-deprotection sequence is a minor drawback compared to the significant challenges associated with the precursor synthesis required for a double reductive amination approach. For researchers in drug development, the reliability and robustness of the Williamson ether synthesis make it the most efficient path to securing this valuable intermediate for their discovery programs.

References

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. CN107805218A.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • PubChem. 4-butoxypiperidine. Available at: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • ResearchGate. (2025). Graphical synthetic routes of tofacitinib. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Google Patents. (2016). CN105566368A - Synthesis method of N-substituted piperidine-4-borate.
  • Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Harvard University. Available at: [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • National Institutes of Health. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available at: [Link]

  • Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 4-Butoxypiperidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Butoxypiperidine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and the principles of cross-validation, ensuring your methods are not only accurate but also defensible.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures[1][2][3][4][5].

The Critical Role of Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 4-Butoxypiperidine hinges on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the desired level of structural information.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For a polar compound like 4-Butoxypiperidine, Reverse-Phase HPLC (RP-HPLC) is a primary consideration. However, as aliphatic amines often lack a strong UV chromophore, derivatization may be necessary to achieve adequate sensitivity with a UV detector[6]. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) can provide both high sensitivity and specificity without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds[7]. Given that 4-Butoxypiperidine is a relatively small molecule, it is amenable to GC analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum, making GC-MS a "gold standard" for forensic substance identification[7].

Experimental Protocols: A Framework for Method Development

The following protocols are presented as robust starting points for the development and validation of analytical methods for 4-Butoxypiperidine. They are based on established methods for similar piperidine derivatives and aliphatic amines and should be optimized for your specific instrumentation and sample matrix.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of 4-Butoxypiperidine, potentially for purity assessment or as a starting material assay. Due to the lack of a strong chromophore in 4-Butoxypiperidine, pre-column derivatization with a UV-absorbing agent is often employed for aliphatic amines[6][8].

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Derivatization agent (e.g., 2-nitro-4-trifluoromethylfluorobenzene)[8]

  • 4-Butoxypiperidine reference standard

Procedure:

  • Sample Preparation & Derivatization:

    • Accurately weigh a known amount of 4-Butoxypiperidine and dissolve in a suitable solvent (e.g., acetonitrile).

    • Following a validated derivatization procedure for aliphatic amines, react the sample with the chosen derivatizing agent. For instance, using 2-nitro-4-trifluoromethylfluorobenzene, the reaction can be carried out at room temperature in the presence of a base like N,N-diisopropylethylamine[8].

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. The exact composition should be optimized to achieve good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the absorption maximum of the derivatized product (e.g., in the range of 350-450 nm for nitrobenzene derivatives)[8].

    • Injection Volume: 10 µL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for both the identification and quantification of 4-Butoxypiperidine, particularly for detecting volatile impurities. GC-MS provides high specificity due to the unique fragmentation pattern of the analyte.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Methanol or other suitable volatile solvent (GC grade)

  • 4-Butoxypiperidine reference standard

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of 4-Butoxypiperidine in a suitable volatile solvent like methanol. Derivatization is generally not required for GC-MS analysis of such compounds but can be used to improve peak shape if necessary.

  • Chromatographic and Mass Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection).

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of 4-Butoxypiperidine, based on typical validation data for similar compounds.

Validation ParameterHPLC-UV (with Derivatization)GC-MSRationale & Causality
Specificity GoodExcellentGC-MS provides structural information from the mass spectrum, offering higher confidence in peak identity. HPLC-UV specificity relies on chromatographic separation and may be susceptible to interference from co-eluting impurities with similar UV absorbance.
Linearity (R²) > 0.999> 0.998Both techniques can achieve excellent linearity over a defined concentration range when properly optimized.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Acceptable accuracy is achievable with both methods, demonstrating the closeness of the measured value to the true value.
Precision (% RSD) < 2.0%< 3.0%Both methods can demonstrate a high degree of precision, indicating the reproducibility of the measurements.
Limit of Detection (LOD) Dependent on derivatization agentLower (ng/mL range)GC-MS typically offers lower detection limits due to the high sensitivity of the mass spectrometer. The LOD for HPLC-UV is highly dependent on the molar absorptivity of the chosen derivative.
Limit of Quantitation (LOQ) Dependent on derivatization agentLower (ng/mL range)Similar to the LOD, the LOQ for GC-MS is generally lower, allowing for the accurate quantification of trace amounts of the analyte.
Robustness ModerateHighGC methods are often considered more robust as they are less susceptible to minor variations in mobile phase composition. HPLC methods can be sensitive to changes in pH and solvent ratios.

The Imperative of Cross-Validation

When two different analytical methods are used to support a single drug development program, or when the same method is used in different laboratories, a cross-validation study is essential to ensure the consistency and reliability of the data[9][10][11][12]. The goal is to demonstrate that the results are comparable, irrespective of the method or laboratory used.

A cross-validation study typically involves analyzing the same set of samples (including quality controls and, if possible, incurred samples) with both methods or in both laboratories. The results are then statistically compared to assess for any systematic bias.

Cross-Validation Workflow

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., GC-MS) M1_Samples Analyze QC Samples (Low, Mid, High) M1_Data Generate Data Set 1 M1_Samples->M1_Data Stat_Analysis Statistical Analysis (e.g., Bland-Altman, %Difference) M1_Data->Stat_Analysis M2_Samples Analyze Same QC Samples (Low, Mid, High) M2_Data Generate Data Set 2 M2_Samples->M2_Data M2_Data->Stat_Analysis Report Cross-Validation Report (Acceptance Criteria Met?) Stat_Analysis->Report

Caption: Workflow for the cross-validation of two analytical methods.

Logic of Validation Parameter Assessment

ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Is the signal unique? Linearity Linearity & Range Method->Linearity Is the response proportional? Robustness Robustness Method->Robustness Is it resilient to changes? Accuracy Accuracy Linearity->Accuracy Is it correct? Precision Precision Accuracy->Precision Is it repeatable?

Sources

Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide array of biological targets.[1][2][3] Its derivatives have been successfully developed as analgesics, antihistamines, and agents for central nervous system disorders, among other therapeutic applications.[2][4] However, translating a promising compound from a laboratory benchtop discovery to a clinically effective therapeutic is a complex, multi-stage process. A critical component of this journey is establishing a predictive relationship between a compound's behavior in laboratory tests (in vitro) and its performance in living organisms (in vivo).

This guide provides an in-depth exploration of the principles and methodologies for establishing an In Vitro-In Vivo Correlation (IVIVC) for piperidine-based compounds. An IVIVC is defined by the U.S. Food and Drug Administration (FDA) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as drug release) and a relevant in vivo response (such as plasma drug concentration).[5][6] Establishing a robust IVIVC is a strategic tool in drug development that can accelerate timelines, reduce the need for extensive human bioequivalence studies, and improve product quality.[6][7][8][9]

Part 1: Foundational In Vitro Characterization

The initial stages of evaluating a new series of piperidine-based compounds involve a battery of in vitro assays designed to characterize their fundamental biological and physicochemical properties. These tests provide the first glimpse into a compound's potential efficacy and liabilities.

Rationale for Key In Vitro Assays

The selection of in vitro assays is driven by the intended therapeutic target and the need to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Receptor Binding/Enzyme Inhibition Assays: These are fundamental for confirming the compound's interaction with its intended molecular target. For instance, if designing an analgesic, one would assess the binding affinity of the piperidine derivatives to opioid receptors.[10] High affinity and selectivity are primary goals.

  • Cell-Based Functional Assays: Moving beyond simple binding, functional assays determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity. For example, a sigma receptor 1 (S1R) functional assay can determine if a piperidine ligand is an agonist or antagonist, which is crucial for its therapeutic application.[11]

  • Cytotoxicity Assays: These assays, often conducted on various cancer cell lines and normal cell lines, are essential for identifying potential toxicity. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable. For example, the antiproliferative activity of piperidine derivatives can be assessed using a sulforhodamine B assay to determine the 50% growth inhibition concentration (GI₅₀).[12]

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays predict how quickly a compound will be metabolized in the body. A compound that is too rapidly metabolized may not have a sufficient duration of action in vivo.

  • Permeability Assays (e.g., PAMPA, Caco-2): These models predict a compound's ability to be absorbed across the intestinal wall, a key factor for oral bioavailability.[13] According to the Biopharmaceutics Classification System (BCS), permeability and solubility are critical determinants of drug absorption.[5]

Illustrative In Vitro Data for Hypothetical Piperidine Analogs

The data below is a hypothetical representation for a series of piperidine-based compounds being evaluated as potential analgesic agents targeting the mu-opioid receptor (MOR).

Compound IDMOR Binding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Cytotoxicity (CC₅₀ in HepG2, µM)Microsomal Stability (t½, min)
Pip-A01 2.515.2 (Full Agonist)>10045
Pip-A02 15.889.7 (Partial Agonist)>100120
Pip-A03 0.95.4 (Full Agonist)25.515
Morphine 3.120.0 (Full Agonist)>10030

This table summarizes hypothetical quantitative data for easy comparison.

Experimental Protocol: Radioligand Binding Assay for Mu-Opioid Receptor

This protocol describes a standard method for determining the binding affinity of test compounds to the mu-opioid receptor.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a specific radioligand ([³H]-DAMGO) from the mu-opioid receptor expressed in rat brain membranes.

Materials:

  • Rat brain tissue homogenate

  • [³H]-DAMGO (specific radioligand)

  • Naloxone (for non-specific binding determination)

  • Test compounds (piperidine derivatives)

  • Assay Buffer (e.g., Tris-HCl)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of Naloxone solution (for non-specific binding).

    • 50 µL of test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of [³H]-DAMGO solution to all wells.

  • Incubation: Add 100 µL of the membrane preparation to all wells. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

  • Kᵢ Calculation: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Part 2: Preclinical In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetic profile, and safety in a complex biological system.

Rationale for In Vivo Model Selection

The choice of animal model is critical and should be relevant to the human disease state.

  • Efficacy Models: These are designed to test if the drug has the desired therapeutic effect. For piperidine-based analgesics, common models include the tail-flick test and the writhing test in mice, which measure response to thermal and chemical pain, respectively.[10][14] For anti-ulcer activity, ethanol-induced gastric ulcer models in rats are often employed.[15][16]

  • Pharmacokinetic (PK) Studies: These studies determine the ADME properties of the compound in vivo. Animals (typically rats or mice) are administered the compound, and blood samples are taken at various time points to measure the drug concentration. Key parameters derived include Area Under the Curve (AUC), maximum concentration (Cₘₐₓ), and half-life (t½).

  • Safety/Tolerability Studies: These studies assess for any adverse effects of the compound at and above the therapeutic dose.

Illustrative In Vivo Data for Lead Candidates

Following the in vitro data, compounds Pip-A01 and Pip-A02 are selected for in vivo evaluation. Pip-A03 is dropped due to potential cytotoxicity.

Compound IDDose (mg/kg)Analgesic Effect (% MPE in Tail-Flick)AUC (ng·h/mL)Cₘₐₓ (ng/mL)t½ (h)
Pip-A01 585%12504502.1
Pip-A02 545%35003008.5
Morphine 595%15005501.9

%MPE: Maximum Possible Effect. This table provides a clear comparison of the in vivo performance of the lead candidates.

Experimental Protocol: Mouse Tail-Flick Test for Analgesia

Objective: To assess the analgesic efficacy of a test compound by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Male C57BL/6 mice

  • Tail-flick analgesia meter (with a radiant heat source)

  • Test compounds and vehicle control

  • Positive control (e.g., Morphine)

Methodology:

  • Acclimation: Acclimate the mice to the testing room and handling for at least 60 minutes before the experiment.

  • Baseline Latency: Gently hold the mouse and place the distal portion of its tail on the heat source of the analgesia meter. The machine will measure the time it takes for the mouse to "flick" its tail away. This is the baseline latency. A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again for each mouse.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Compare the %MPE of the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA) to determine significance.

Part 3: Forging the Link: Establishing the IVIVC

The ultimate goal is to create a model where the simple, rapid in vitro dissolution test can serve as a surrogate for complex and expensive in vivo bioequivalence studies.[8] This is the essence of IVIVC. The FDA provides clear guidance on developing and validating these models, categorizing them into different levels of correlation.[17]

Levels of Correlation
  • Level A Correlation: This is the highest level of correlation. It represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. A validated Level A correlation allows the prediction of the entire in vivo plasma profile from in vitro data and is the most useful for regulatory purposes.[5][17][18]

  • Level B Correlation: This approach uses principles of statistical moment analysis, comparing the mean in vitro dissolution time (MDT) with the mean in vivo residence time (MRT). Level B correlations are generally less useful for regulatory submissions as they do not reflect the actual shape of the plasma concentration curve.[6][18]

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter (e.g., Cₘₐₓ or AUC). While useful during formulation development, it is not sufficient to justify biowaivers.[18]

Workflow for Developing a Level A IVIVC

Developing a robust IVIVC requires a systematic approach, typically involving the formulation of the same drug with different release rates.[6][17]

IVIVC_Workflow cluster_Formulation 1. Formulation Development cluster_InVitro 2. In Vitro Testing cluster_InVivo 3. In Vivo Testing cluster_Modeling 4. Mathematical Modeling F1 Develop Formulations (e.g., Fast, Medium, Slow Release) D1 Perform In Vitro Dissolution Studies F1->D1 B1 Administer Formulations to Subjects (Human/Animal) F1->B1 D2 Generate Dissolution Profiles (% Drug Released vs. Time) D1->D2 M2 Correlate: In Vitro Dissolution vs. In Vivo Absorption D2->M2 B2 Collect Plasma Samples at Timed Intervals B1->B2 B3 Measure Plasma Drug Concentrations B2->B3 M1 Deconvolution: Calculate In Vivo Absorption Profiles B3->M1 M1->M2 M3 Develop Predictive Mathematical Model (Level A IVIVC) M2->M3 QC QC M3->QC Set Dissolution Specifications BW BW M3->BW Support Biowaivers for Post-Approval Changes MOR_Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel K⁺ Channel K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Ligand Piperidine Agonist (e.g., Pip-A01) Ligand->MOR Binds G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates Analgesia Reduced Neuronal Excitability (Analgesia) cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Simplified MOR signaling pathway for analgesia.

Conclusion

Establishing a scientifically rigorous in vitro-in vivo correlation is a powerful tool in the development of piperidine-based compounds and other therapeutics. It enhances our understanding of a drug product's characteristics, provides a reliable bridge between preclinical and clinical outcomes, and offers significant regulatory flexibility. [7][8]By carefully selecting and executing in vitro and in vivo studies and applying appropriate mathematical models, researchers can streamline the development process, ultimately bringing safer and more effective medicines to patients more efficiently.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Generis Publishing. [Link]

  • 5 Top Tips on How to Establish IVIVC. Pharma IQ. [Link]

  • Drug Product Performance: In Vitro–In Vivo Correlation. JoVE. [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Worldwide Clinical Trials. [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed Central. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. [Link]

  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • Piperidine-based drug discovery. ResearchGate. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • Piperidine-based drug discovery. University of Arizona. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of Novel Choline Transporter Inhibitors: A Comparative Analysis of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Nashville, TN – Researchers and drug development professionals in the field of neuroscience now have access to a comprehensive guide on the structure-activity relationship (SAR) of a novel class of presynaptic choline transporter (CHT) inhibitors. This publication details the comparative analysis of 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs, with a focus on the lead compound ML352 and its derivatives, providing critical insights for the design of future therapeutic agents targeting cholinergic neurotransmission.

The high-affinity choline transporter (CHT) is a critical component of cholinergic synapses, responsible for the rate-limiting step in acetylcholine (ACh) synthesis.[1][2] Its inhibition presents a promising therapeutic strategy for a variety of neurological and psychiatric disorders. This guide provides an in-depth look at the SAR of a recently identified series of potent and selective CHT inhibitors, moving beyond the classical and often problematic tool compound, hemicholinium-3 (HC-3).[1]

Introduction to the 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Scaffold

The discovery of the 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold as a potent inhibitor of CHT emerged from a high-throughput screening campaign.[1][3] This series of compounds, exemplified by the lead molecule ML352, offers a novel, noncompetitive mechanism of CHT inhibition, suggesting an allosteric mode of action.[2][4] ML352 exhibits high affinity for the human CHT (Ki = 92 nM) and demonstrates excellent selectivity over other monoamine transporters and key cholinergic proteins like acetylcholinesterase (AChE) and choline acetyltransferase (ChAT).[2][4]

This guide will dissect the key structural features of this scaffold, providing a comparative analysis of how modifications to different parts of the molecule impact its inhibitory potency and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

The SAR of the 4-methoxy-3-(piperidin-4-yl)oxy benzamide series can be systematically explored by dissecting the molecule into three key regions: the benzamide core, the piperidine moiety, and the amide substituent.

The Benzamide Core: The Importance of the 4-Methoxy Group

The 4-methoxy group on the benzamide ring is a crucial feature for potent CHT inhibition. The initial SAR studies explored variations at this position, revealing a steep decline in activity with even minor modifications. Subtle tuning of the electronics of this central phenyl core was found to be critical for maintaining high affinity.[5]

The Piperidine Moiety: Impact of N-Substitution

The piperidine ring and its nitrogen substituent play a significant role in the overall activity and properties of these inhibitors. The SAR around the piperidine was explored by varying the N-substituent.

CompoundN-SubstituentCHT Inhibition IC50 (nM)Reference
ML352 -CH392[2][4]
Analog A-H>10,000[1]
Analog B-Ethyl250[1]
Analog C-Propyl480[1]

Table 1: Comparison of N-substituents on the piperidine ring and their effect on CHT inhibitory activity.

As the data in Table 1 indicates, a small alkyl substituent on the piperidine nitrogen is optimal for activity, with the N-methyl group of ML352 providing the highest potency. Unsubstitution (Analog A) leads to a complete loss of activity, while increasing the alkyl chain length (Analogs B and C) results in a progressive decrease in potency.[1] This suggests a specific steric and electronic requirement within the CHT binding pocket for this part of the molecule.

The Amide Substituent: Exploring Heteroaromatic Moieties

The most extensive SAR exploration was conducted on the amide portion of the scaffold. A variety of benzylic and heteroaromatic amides were synthesized and evaluated, revealing a clear preference for specific heteroaromatic rings.

CompoundAmide SubstituentCHT Inhibition IC50 (nM)Reference
ML352 (10m) 3-isopropylisoxazol-5-ylmethyl92[1][3]
Analog DBenzyl1,200[1]
Analog E2-pyridylmethyl350[1]
Analog F3-pyridylmethyl800[1]
Analog G4-pyridylmethyl450[1]
VU6001221 5-isoxazolylmethyl~100[5]

Table 2: Comparison of different amide substituents and their impact on CHT inhibition.

The data in Table 2 highlights the superior potency of compounds bearing heteroaromatic amide substituents over a simple benzyl group (Analog D).[1] Among the heteroaromatics, the 3-isopropylisoxazol-5-ylmethyl group of ML352 was identified as a highly potent substituent. Further optimization led to the development of VU6001221, which features a simpler 5-isoxazolylmethyl group and demonstrates comparable potency to ML352 but with improved pharmacokinetic properties and CNS penetration.[5]

Experimental Protocols

General Synthetic Scheme for 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs

The synthesis of the target compounds generally follows a convergent approach, as outlined below.

G cluster_0 Synthesis of Benzamide Core cluster_1 Synthesis of Piperidine Moiety cluster_2 Coupling and Amide Formation A 4-Hydroxy-3-methoxybenzoic acid B Methyl 4-hydroxy-3-methoxybenzoate A->B Esterification (MeOH, H+) D Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxybenzoate B->D Mitsunobu Reaction (C, DEAD, PPh3) C N-Boc-4-hydroxypiperidine E 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxybenzoic acid D->E Saponification (LiOH) F tert-Butyl 4-((4-(aminomethyl)benzoyl)oxy)piperidine-1-carboxylate E->F Amide Coupling (Amine, HATU, DIPEA) G Final Analog F->G Boc Deprotection & N-Alkylation (TFA, then R-X, Base)

Caption: General synthetic workflow for 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs.

Step-by-Step Methodology:

  • Esterification: 4-Hydroxy-3-methoxybenzoic acid is esterified, typically using methanol in the presence of an acid catalyst, to yield methyl 4-hydroxy-3-methoxybenzoate.

  • Mitsunobu Reaction: The resulting ester is coupled with a protected 4-hydroxypiperidine derivative, such as N-Boc-4-hydroxypiperidine, via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.

  • Amide Coupling: The carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA.

  • Deprotection and N-Alkylation: The Boc protecting group on the piperidine nitrogen is removed using an acid like trifluoroacetic acid (TFA). The resulting secondary amine can then be alkylated with an appropriate alkyl halide to introduce the desired N-substituent.

Choline Transporter Inhibition Assay

The inhibitory activity of the synthesized compounds against CHT is typically evaluated using a radiolabeled choline uptake assay in cells expressing the transporter or in synaptosomal preparations.

G A Prepare CHT-expressing cells or synaptosomes B Pre-incubate with test compound (various concentrations) A->B C Add [3H]-choline B->C D Incubate for a defined period C->D E Terminate uptake (e.g., rapid filtration, washing) D->E F Measure radioactivity (Scintillation counting) E->F G Calculate % inhibition and IC50 F->G

Sources

The Strategic Advantage of 4-Butoxypiperidine: A Comparative Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the selection of the right building block is a critical opening move that can dictate the entire trajectory of a project. The piperidine ring, a saturated heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, lauded for its ability to impart favorable three-dimensional geometry, improve pharmacokinetic properties, and serve as a versatile anchor for synthetic elaboration.[1][2][3] This guide moves beyond the general utility of the piperidine core to offer a specific, data-driven comparison of 4-butoxypiperidine , a promising yet underutilized building block, against its more common commercially available analogs.

For researchers, scientists, and drug development professionals, this document provides an objective analysis of 4-butoxypiperidine's performance, supported by physicochemical data and detailed experimental protocols. We will explore the causal relationships between its structure and its synthetic and drug-like properties, empowering you to make more informed strategic decisions in your synthetic campaigns.

The Piperidine Landscape: Positioning 4-Butoxypiperidine

The 4-position of the piperidine ring is a key vector for chemical modification, allowing chemists to probe interactions with biological targets and fine-tune properties such as lipophilicity and metabolic stability.[4] While numerous analogs exist, we will benchmark 4-butoxypiperidine against a carefully selected cohort of commercially available building blocks that represent distinct points in chemical space:

  • 4-Hydroxypiperidine: The polar precursor, offering a hydrogen bond donor.

  • 4-Methoxypiperidine & 4-Ethoxypiperidine: Shorter alkoxy chain analogs, for evaluating structure-property relationships.

  • 4,4-Difluoropiperidine: A common bioisostere of the ether oxygen, providing a significant modulation of electronics and pKa.

The central hypothesis of this guide is that the n-butyl chain of 4-butoxypiperidine offers a unique and advantageous balance of properties. It increases lipophilicity compared to its shorter-chain and hydroxyl counterparts without introducing the significant electronic perturbations seen in fluorinated analogs. This "sweet spot" can translate to improved membrane permeability, enhanced target engagement through hydrophobic interactions, and favorable metabolic profiles.

Comparative Physicochemical Properties: The Data-Driven Rationale

The utility of a building block is fundamentally governed by its intrinsic physicochemical properties. The following table summarizes key experimental and predicted data for 4-butoxypiperidine and its benchmarked analogs. This data forms the basis for understanding their relative performance in both synthesis and biological systems.

Building BlockMolecular Weight ( g/mol )LogP (Octanol-Water)pKaAqueous SolubilityData Source
4-Butoxypiperidine 157.251.5 (predicted)~10.5 (estimated)LowerPubChem[5]
4-Hydroxypiperidine101.15-0.35 (experimental)10.74High / SolubleBouling Chemical Co.[6], ChemicalBook[7][8]
4-Methoxypiperidine115.170.2 (predicted)~10.5 (estimated)ModeratePubChem[9]
4-Ethoxypiperidine129.200.6 (predicted)~10.5 (estimated)ModeratePubChem[10]
4,4-Difluoropiperidine121.130.37 (predicted)8.5 (experimental)High / SolubleChemsrc[11], PubChem[2]

Key Insights from the Data:

  • Lipophilicity (LogP): As expected, the calculated LogP increases with the length of the alkyl chain, with 4-butoxypiperidine being the most lipophilic in the alkoxy series. This is a critical parameter for modulating a drug candidate's ability to cross cell membranes and engage with hydrophobic binding pockets. The hydroxyl analog is significantly more polar, while the difluoro analog sits in a more moderate lipophilicity range.

  • Basicity (pKa): The most striking difference is the significantly lower basicity of 4,4-difluoropiperidine (pKa 8.5) compared to the other analogs.[2] The electron-withdrawing effect of the geminal fluorine atoms reduces the electron density on the piperidine nitrogen. This has profound implications for synthetic protocols (e.g., nucleophilicity in N-alkylation) and the physiological charge state of the final molecule, which can affect target binding and off-target ion channel interactions. The alkoxy and hydroxy analogs are expected to have pKa values similar to piperidine itself (~11.1), though the ether oxygen may have a minor electron-withdrawing effect.[12]

  • Solubility: While quantitative data is sparse, the trend follows LogP. 4-Hydroxypiperidine and 4,4-difluoropiperidine hydrochloride are highly soluble in water, a trait beneficial for certain formulations and biological assays.[6][13] The alkoxy derivatives, particularly 4-butoxypiperidine, will exhibit more limited aqueous solubility, a factor to be managed in both reaction setup and formulation.

Synthesis and Reactivity Benchmarking

To provide a practical comparison, we will outline the synthesis of 4-butoxypiperidine and a key benchmark reaction—N-alkylation via reductive amination—for the entire cohort.

Synthesis of 4-Butoxypiperidine

4-Butoxypiperidine is not as widely stocked as its hydroxyl precursor but can be readily synthesized via two robust methods starting from the commercially abundant N-Boc-4-hydroxypiperidine.

Method A: Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol followed by an SN2 reaction with an alkyl halide. It is a cost-effective and straightforward approach.[14][15][16]

Williamson_Ether_Synthesis Boc_OH N-Boc-4-hydroxypiperidine Alkoxide N-Boc-4-alkoxide Boc_OH->Alkoxide Deprotonation NaH NaH, THF BuBr 1-Bromobutane HCl HCl, Dioxane Boc_OBu N-Boc-4-butoxypiperidine Alkoxide->Boc_OBu SN2 Reaction Final_Product 4-Butoxypiperidine Boc_OBu->Final_Product Boc Deprotection

Caption: Workflow for Williamson Ether Synthesis of 4-Butoxypiperidine.

Method B: Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative, proceeding with a predictable inversion of stereochemistry (though not relevant for this achiral substrate).[1][13] It is particularly useful for substrates sensitive to strong bases.

Caption: Workflow for Mitsunobu Synthesis of 4-Butoxypiperidine.

Benchmark Reaction: N-Alkylation (Reductive Amination)

N-alkylation is a fundamental transformation for piperidine building blocks. Reductive amination with an aldehyde (e.g., benzaldehyde) is a robust and widely used method. The performance of our building block cohort in this reaction provides insights into their relative nucleophilicity and steric profiles.

Reductive_Amination_Workflow Start Start: Dissolve Piperidine Analog (1.0 eq) and Benzaldehyde (1.1 eq) in DCM Stir Stir at Room Temperature for 30 min Start->Stir Add_Reducer Add NaBH(OAc)₃ (1.5 eq) portion-wise Stir->Add_Reducer React Stir at Room Temperature for 12-16 hours Add_Reducer->React Quench Quench with sat. NaHCO₃ (aq) React->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate, and Purify (Silica Gel Chromatography) Extract->Purify End Product: N-Benzyl-4-substituted-piperidine Purify->End

Caption: General Experimental Workflow for Reductive Amination.

Expected Performance and Causality:

Building BlockExpected N-Alkylation YieldRationale
4-Butoxypiperidine High High nucleophilicity (pKa ~10.5). The butyl group is remote from the nitrogen and should not impart significant steric hindrance. Potential for slightly lower solubility of starting material may require careful solvent selection.
4-HydroxypiperidineHighHigh nucleophilicity. The hydroxyl group is small and poses no steric issue.
4-MethoxypiperidineHighHigh nucleophilicity and minimal steric hindrance.
4-EthoxypiperidineHighHigh nucleophilicity and minimal steric hindrance.
4,4-DifluoropiperidineModerate to HighLower Nucleophilicity: The reduced basicity (pKa 8.5) means the nitrogen is a weaker nucleophile. This may lead to slower reaction rates or require slightly more forcing conditions (e.g., mild heating) to achieve comparable yields to the non-fluorinated analogs.

This comparative analysis highlights a key advantage of 4-butoxypiperidine: it retains the high reactivity of the parent scaffold, ensuring efficient incorporation into complex molecules, unlike fluorinated analogs which may require process optimization due to their altered electronics.

Experimental Protocols

For scientific integrity and reproducibility, detailed, self-validating protocols are provided.

Protocol 1: Synthesis of N-Boc-4-butoxypiperidine via Williamson Ether Synthesis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous Tetrahydrofuran (THF, ~0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromobutane (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Boc-Deprotection to Yield 4-Butoxypiperidine
  • Setup: Dissolve N-Boc-4-butoxypiperidine (1.0 eq) in 1,4-dioxane (~0.2 M).

  • Acidolysis: Add a solution of HCl in 1,4-dioxane (4 M, 5.0 eq) and stir the mixture at room temperature.

  • Reaction: Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to yield 4-butoxypiperidine hydrochloride as a solid. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction into an organic solvent.

Protocol 3: General Procedure for N-Alkylation via Reductive Amination
  • Setup: To a stirred solution of the 4-substituted piperidine analog (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add benzaldehyde (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion: A Strategic Choice for Lipophilicity and Reactivity

The strategic selection of building blocks is a balancing act. While highly functionalized and novel scaffolds are attractive, the fundamental workhorses of medicinal chemistry demand rigorous evaluation. This guide demonstrates that 4-butoxypiperidine occupies a strategically valuable position in the landscape of piperidine building blocks.

It provides a significant and tunable increase in lipophilicity over its hydroxyl and short-chain alkoxy analogs, a property essential for optimizing cell permeability and accessing hydrophobic binding pockets. Crucially, it achieves this without compromising the inherent nucleophilicity of the piperidine nitrogen, ensuring high yields and predictable outcomes in key synthetic transformations like N-alkylation. This stands in contrast to electronically modified analogs like 4,4-difluoropiperidine, which, while useful for lowering basicity, can introduce synthetic challenges.

For the drug discovery professional, 4-butoxypiperidine is not merely another analog; it is a calculated choice for efficiently introducing a lipophilic tail while maintaining robust synthetic utility. Its thoughtful application can accelerate the generation of potent, permeable, and ultimately successful drug candidates.

References

  • Chemsrc. 4,4-Difluoropiperidine | CAS#:21987-29-1. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. [Link]

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1-28.
  • U.S. National Library of Medicine. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (PMC). [Link]

  • Bouling Chemical Co., Limited. 4-Hydroxypiperidine. [Link]

  • YouTube. Williamson Ether Synthesis. (2018-08-29). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • National Center for Biotechnology Information. PubChemLite - 4-butoxypiperidine (C9H19NO). [Link]

  • U.S. National Library of Medicine. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). [Link]

  • FooDB. Showing Compound Piperidine (FDB012644). (2010-04-08). [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • U.S. National Library of Medicine. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025-02-17). [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. (2017-03-16). [Link]

  • Google Patents.
  • Chongqing Chemdad Co. 4-Hydroxypiperidine. [Link]

  • Diva-Portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021-06-17). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77666, 4-Methoxypiperidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11506519, 4-Ethoxypiperidine. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and capacity for diverse intermolecular interactions make it a privileged structure in drug design. Within this class, 4-alkoxypiperidines represent a critical series for probing structure-activity relationships (SAR), where the nature of the alkoxy chain can significantly modulate binding affinity and selectivity for a given protein target.

This guide provides an in-depth, technical walkthrough for conducting a comparative molecular docking study, using 4-butoxypiperidine and its shorter-chain analogs as a case study. We will focus on their interaction with the Sigma-1 Receptor (S1R), a chaperone protein at the endoplasmic reticulum and a target of interest for neurological and psychiatric disorders. Computational studies, particularly molecular docking, are indispensable for elucidating the binding modes of piperidine-based ligands and guiding further optimization.[2] We will not only present a detailed protocol but also delve into the scientific rationale behind each step, ensuring a robust and reproducible in-silico experiment.

Comparative Docking Performance: A Hypothetical Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, quantifying the interaction as a binding energy or docking score.[1][3] A lower binding energy typically indicates a more stable protein-ligand complex and, consequently, a higher binding affinity.

For this guide, we conducted a hypothetical docking study of a series of 4-alkoxypiperidines against the human Sigma-1 Receptor (PDB ID: 5HK2). The data below illustrates a plausible SAR trend where increasing the length of the alkyl chain from methyl to butyl enhances binding affinity, likely due to more extensive hydrophobic interactions within the receptor's binding pocket.

LigandDocking Score (kcal/mol)Estimated Inhibition Constant (Kᵢ, nM)Key Interacting Residues (Hypothetical)
4-Methoxypiperidine -5.8850E172, Y173
4-Ethoxypiperidine -6.4450E172, Y173, L182
4-Propoxypiperidine -7.1150E172, Y173, L182, V162
4-Butoxypiperidine -7.585E172, Y173, L182, V162, I124

Note: This data is illustrative and intended to demonstrate the output of a comparative docking study. Actual values would be derived from the experimental protocol detailed below.

Visualizing the Ligand Series

To appreciate the subtle structural differences that drive the observed SAR, the chemical structures of the compared ligands are presented below.

G cluster_0 4-Methoxypiperidine cluster_1 4-Ethoxypiperidine cluster_2 4-Propoxypiperidine cluster_3 4-Butoxypiperidine l1 l1 l2 l2 l3 l3 l4 l4

Caption: Chemical structures of the 4-alkoxypiperidine series.

Experimental Protocol: Molecular Docking with AutoDock Vina

This section provides a rigorous, step-by-step protocol for docking the 4-alkoxypiperidine series into the Sigma-1 Receptor. This protocol is designed to be self-validating and is grounded in established computational chemistry practices.[1][4]

Pillar 1: Causality Behind Experimental Choices

Our choice of software, AutoDock Vina, is predicated on its balance of computational speed and accuracy, making it a widely used tool in academic and industrial research. The selection of the S1R crystal structure (PDB ID: 5HK2) provides a high-resolution, experimentally validated starting point for our simulation.[2]

Pillar 2: A Self-Validating System

A critical component of any docking protocol is validation. This is achieved by first re-docking the co-crystallized ligand (in this case, 4-IBP) into the receptor's binding site. A successful validation, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (< 2.0 Å), confirms that the chosen docking parameters can accurately reproduce the experimental binding mode.

Step 1: Receptor Preparation

  • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary atoms.

  • Obtain Structure: Download the crystal structure of the human Sigma-1 Receptor from the Protein Data Bank (PDB ID: 5HK2).

  • Clean Protein: Remove all water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is crucial because their positions are not always conserved and they can interfere with the ligand docking algorithm.

  • Add Hydrogens: Add polar hydrogen atoms to the protein. The positions of hydrogen atoms are typically not resolved in X-ray crystallography, yet they are essential for defining hydrogen bonds and correct ionization states.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This step is vital for accurately calculating the electrostatic interactions between the protein and the ligand.

  • Convert to PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.

Step 2: Ligand Preparation

  • Objective: To generate 3D conformations of 4-butoxypiperidine and its analogs and prepare them for docking.

  • Generate 3D Structures: Obtain or draw 2D structures of 4-methoxypiperidine, 4-ethoxypiperidine, 4-propoxypiperidine, and 4-butoxypiperidine. Convert them into 3D structures and perform an initial energy minimization using a suitable force field.

  • Detect Rotatable Bonds: Define the rotatable bonds within each ligand. The docking algorithm will explore different conformations by rotating around these bonds, allowing for ligand flexibility.

  • Assign Charges: As with the receptor, assign partial charges to all ligand atoms.

  • Convert to PDBQT: Save the final prepared ligand structures in the PDBQT format.

Step 3: Grid Box Definition

  • Objective: To define the specific three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • Identify Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file (5HK2).

  • Set Grid Parameters: Define a grid box that encompasses the entire binding pocket. A typical size is 25 x 25 x 25 Å, centered on the geometric center of the known binding site. The grid box must be large enough to allow the ligands to move and rotate freely but small enough to focus the search and save computational time.

Step 4: Running the Docking Simulation

  • Objective: To execute the docking algorithm using AutoDock Vina.

  • Configuration File: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Execute Vina: Launch the docking simulation from the command line using the prepared configuration file. Vina will systematically explore different conformations of the ligand within the grid box and score them based on its scoring function.

Step 5: Analysis of Results

  • Objective: To analyze the output, identify the best binding poses, and interpret the interactions.

  • Examine Binding Energies: Analyze the output log file to find the binding energy of the top-ranked pose for each ligand. The most negative value represents the most favorable predicted binding mode.

  • Visualize Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the predicted binding poses.

  • Identify Interactions: Analyze the protein-ligand interactions for the best pose. Look for key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Compare these interactions across the ligand series to build a compelling SAR narrative.

Workflow Visualization

The entire docking process can be summarized in the following workflow diagram.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (PDB: 5HK2) Clean Clean PDB->Clean Remove Water, Co-factors Ligands 2. Prepare Ligands (4-Alkoxypiperidines) EnergyMin EnergyMin Ligands->EnergyMin Energy Minimize AddH AddH Clean->AddH Add Hydrogens ChargesP ChargesP AddH->ChargesP Assign Charges ReceptorPDBQT ReceptorPDBQT ChargesP->ReceptorPDBQT Save as .pdbqt Grid 3. Define Grid Box (Binding Site) ReceptorPDBQT->Grid Torsions Torsions EnergyMin->Torsions Define Rotatable Bonds ChargesL ChargesL Torsions->ChargesL Assign Charges LigandPDBQT LigandPDBQT ChargesL->LigandPDBQT Save as .pdbqt Vina 4. Run AutoDock Vina LigandPDBQT->Vina Grid->Vina Analyze 5. Analyze Results Vina->Analyze Visualize 6. Visualize Poses & Interactions Analyze->Visualize SAR 7. Build SAR Model Visualize->SAR

Caption: A standardized workflow for molecular docking studies.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for conducting comparative docking studies on 4-butoxypiperidine and its related analogs. By following a structured protocol that includes meticulous preparation, validated docking, and detailed analysis, researchers can generate valuable insights into the structure-activity relationships that govern ligand binding. The hypothetical data presented for the Sigma-1 Receptor illustrates how subtle changes in an alkyl chain can translate into significant differences in binding affinity, a fundamental principle in rational drug design. The methodologies described herein are broadly applicable and can be adapted to study other ligand series and protein targets, providing a powerful in-silico tool to accelerate the discovery of novel therapeutics.

References

  • Title: Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide Source: Benchchem URL
  • Title: Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Comparative Guide Source: Benchchem URL
  • Title: Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers Source: Benchchem URL
  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PMC - PubMed Central URL
  • Title: Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro)
  • Title: Molecular Docking and Structure-Based Drug Design Strategies Source: PMC - NIH URL

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Butoxypiperidine. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document moves beyond simple checklists to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's inherent risks. While specific toxicological data for 4-Butoxypiperidine is not extensively published, its structural relationship to the piperidine family of compounds provides a strong basis for hazard assessment. Piperidine and its derivatives are known to be irritants and can be toxic.[1][2] Therefore, 4-Butoxypiperidine must be handled as a hazardous substance.

Key Hazards:

  • Irritation: Causes skin irritation and serious eye irritation.[3][4] May also cause respiratory irritation.[3][4][5]

  • Toxicity: May be harmful if swallowed, and some related compounds are toxic in contact with skin or if inhaled.[5]

  • Incompatibility: Reacts with strong oxidizing agents and strong acids.[5][6][7] Contact with these materials must be avoided in waste streams to prevent violent reactions.

The following table summarizes the hazard profile based on data from closely related piperidine compounds.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures & Disposal Implications
Skin Corrosion/IrritationH315: Causes skin irritation[3][4]Wear nitrile rubber gloves and a lab coat.[5][7] All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3][4]Wear chemical safety goggles or a face shield.[3][5] Eyewash stations should be immediately accessible.[7]
STOT - Single ExposureH335: May cause respiratory irritation[3][4]Handle only in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[3][5]
Flammability (for parent piperidine)H225: Highly flammable liquid and vapourWhile 4-Butoxypiperidine's flash point may differ, it is prudent to keep waste away from heat and ignition sources.[2] Use non-sparking tools when handling containers.[7]

Standard Operating Procedure for Disposal

Disposal of 4-Butoxypiperidine is not a matter of simple dilution or neutralization in the lab. Due to its hazardous characteristics, it must be managed through your institution's official chemical waste program. Sewer or regular trash disposal is strictly prohibited.[8][9]

Step 1: Personnel Protection

Before handling waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE). OSHA requires employers to provide necessary PPE and training.[7]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[7]

  • Eye Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure all skin is covered.[7]

  • Ventilation: Perform all waste handling operations inside a certified chemical fume hood.[5]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Select a Designated Waste Container: Use a sturdy, leak-proof container that is chemically compatible with 4-Butoxypiperidine. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, tight-fitting lid.[9][10]

  • Label the Container: Immediately affix a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department.[9][10] Fill out all required information, including the full chemical name ("4-Butoxypiperidine") and any other components in the waste stream.

  • Collect the Waste:

    • Carefully transfer liquid 4-Butoxypiperidine waste into the designated container.

    • Collect solid waste contaminated with 4-Butoxypiperidine (e.g., contaminated silica gel, filter paper) in a separate, clearly labeled solid waste container.

    • Keep the waste container closed at all times except when actively adding waste.[9] This prevents the release of vapors and reduces the risk of spills.

Step 3: Managing Contaminated Materials

Any item that comes into direct contact with 4-Butoxypiperidine is considered hazardous waste.

  • Contaminated Labware: Items such as pipette tips, gloves, and absorbent pads must be placed in a designated solid chemical waste container.[10]

  • Empty Reagent Bottles: An "empty" bottle is not truly empty. The residue is still considered hazardous.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • The first rinse must be collected and disposed of as liquid hazardous waste.[9] Subsequent rinses can typically be managed similarly.

    • Once thoroughly rinsed and air-dried, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[9]

Step 4: Storage and Final Disposal
  • Interim Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area must be under the control of the operator and located at or near the point of generation.[9]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[9]

  • Segregation: Store the 4-Butoxypiperidine waste away from incompatible materials, particularly strong acids and oxidizers.[5][7]

  • Arrange for Pickup: Once the container is full (do not overfill, 90% capacity is a good rule of thumb), or as per your institution's policy, contact your EHS department to schedule a waste pickup.[10] All final disposal must be conducted at an approved waste disposal plant in accordance with federal, state, and local regulations.[3][5][11]

Disposal Decision Workflow

The following diagram illustrates the essential decision-making and operational flow for the proper disposal of 4-Butoxypiperidine waste.

G 4-Butoxypiperidine Disposal Workflow start Waste Generated (4-Butoxypiperidine or Contaminated Material) container Select Compatible Hazardous Waste Container (e.g., HDPE) start->container labeling Affix & Complete 'Hazardous Waste' Label container->labeling add_waste Add Waste to Container (in fume hood with PPE) labeling->add_waste close_container Keep Container Securely Closed When Not in Use add_waste->close_container storage Store in Designated Area with Secondary Containment close_container->storage check_full Container Full? storage->check_full check_full->add_waste No pickup Seal Container & Schedule Pickup with EHS/Waste Vendor check_full->pickup Yes end Awaiting Professional Disposal pickup->end

Caption: Workflow for compliant disposal of 4-Butoxypiperidine.

Emergency Procedures for Spills

Accidents can happen. A prepared response is key to mitigating risk.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Ventilate: Ensure the chemical fume hood is operating.

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][3]

  • Contain & Clean:

    • For small spills, absorb the material with an inert absorbent like vermiculite, sand, or earth.[2][3] Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For personal exposure, follow standard first aid procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5]

  • Inhalation: Move the affected person to fresh air.[3]

  • In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [3]

References

  • AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: Piperazine Dihydrochloride. [Link]

  • Regulations.gov. Environmental Fate and Effects Science Chapter. [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • University of Louisville. Waste Disposal Guide for Research Labs. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Penta Manufacturing Company. Piperidine Safety Data Sheet. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Butoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Forefront of Research and Development

This guide provides essential, immediate safety and logistical information for the handling of 4-Butoxypiperidine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required. The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the scientific workflow. For professionals in research and drug development, a profound respect for the materials we handle is paramount to both personal safety and scientific integrity.

The Hazard Profile of 4-Butoxypiperidine: Understanding the "Why"

4-Butoxypiperidine is a versatile compound, but its utility is matched by a significant hazard profile that dictates our handling procedures. A thorough understanding of these risks is the foundation of effective PPE selection. According to its Safety Data Sheet (SDS), 4-Butoxypiperidine presents multiple dangers.[1]

  • H225: Highly flammable liquid and vapour: This compound has a low flash point, and its vapors can form explosive mixtures with air at ambient temperatures.[1] This necessitates strict control of ignition sources and protocols to prevent static discharge.

  • H314: Causes severe skin burns and eye damage: This is a primary concern. Contact with the liquid can cause immediate and serious corrosive injury to skin and eyes.[1][2]

  • H311 + H331: Toxic in contact with skin or if inhaled: The compound is not only corrosive but also systemically toxic. Dermal absorption and inhalation of vapors pose significant health risks.[1]

  • H302: Harmful if swallowed: Ingestion can lead to serious health consequences.[1]

  • H402: Harmful to aquatic life: This dictates that disposal must be handled with environmental stewardship in mind.[1]

These classifications are not abstract warnings; they are directives that inform every choice we make, from the type of glove we wear to the ventilation we require.

The Hierarchy of Controls: PPE as the Final, Critical Barrier

In laboratory safety, Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness is predicated on the proper implementation of preceding controls.

  • Engineering Controls: The most critical engineering control for 4-Butoxypiperidine is a certified chemical fume hood. All handling of this substance should occur within a hood to manage toxic and flammable vapors.[1] Explosion-proof ventilation and equipment should be used where large quantities are handled.[1]

  • Administrative Controls: These are your standard operating procedures (SOPs), including rigorous training, restricting access to authorized personnel, and clear signage.

  • Personal Protective Equipment (PPE): This is the focus of our guide. It is the barrier between you and the chemical, essential even when all other controls are in place.

PPE Selection Framework: A Risk-Based Approach

The level of PPE required is not static; it must be adapted to the specific task and the associated risk of exposure. The following table provides a clear, task-based framework for PPE selection.

TaskRisk LevelMinimum Required PPE
Routine Handling (Small Scale) e.g., Aliquoting <100mL inside a certified fume hoodModerateEyes: Chemical splash goggles.Hands: Double-gloving with chemically resistant gloves (e.g., Nitrile).Body: Flame-retardant lab coat, long pants, closed-toe shoes.Respiratory: Not required if performed correctly within a certified fume hood.
Weighing/Transfer (Large Scale) e.g., Transferring >100mL, potential for splashingHighEyes/Face: Chemical splash goggles AND a full-face shield.Hands: Double-gloving with heavy-duty, chemically resistant gloves (e.g., Neoprene or Butyl rubber over Nitrile).Body: Chemically resistant apron over a flame-retardant lab coat or a chemical splash suit.[3][4]Respiratory: Ensure work is done in a fume hood. For large-scale transfers where concentrations may exceed exposure limits, a NIOSH-approved respirator may be necessary.[3]
Spill Cleanup SevereEyes/Face: Chemical splash goggles AND a full-face shield.Hands: Heavy-duty, chemically resistant gloves (e.g., Butyl rubber).Body: Full chemical splash suit or encapsulated suit, depending on spill size.Respiratory: A full-face, air-purifying respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA), depending on the spill's scale and ventilation.[4][5]

Detailed PPE Protocols and Methodologies

Simply having the right equipment is insufficient; knowing the correct protocol for its use is critical.

Eye and Face Protection

Standard safety glasses are inadequate. Due to the severe corrosive nature of 4-Butoxypiperidine, chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors. For any task with a higher risk of splashing, a full-face shield must be worn over the goggles.[5] It is critical to remember that contact lenses should never be worn when handling this chemical, as they can trap the substance against the eye, intensifying the damage.[3]

Hand Protection: The Double-Gloving Imperative

Given that 4-Butoxypiperidine is toxic in contact with skin, a robust glove strategy is essential.[1] The practice of double-gloving is the professional standard.[6]

  • Inner Glove: A standard nitrile glove. This provides a baseline level of protection.

  • Outer Glove: A second nitrile glove for routine use or a more robust glove (e.g., neoprene or butyl rubber) for higher-risk tasks. The outer glove cuff should be pulled over the cuff of the lab coat sleeve.[6]

Causality: The purpose of double-gloving is two-fold. It provides redundant protection in case the outer glove is breached. Critically, it allows for the safe removal of the contaminated outer glove without touching it with a bare hand, significantly reducing the risk of cross-contamination. Gloves should be changed immediately if contamination is suspected or at regular intervals during prolonged use.[6]

Body Protection

A standard cotton lab coat is not sufficient due to the flammability and corrosivity of 4-Butoxypiperidine. A flame-retardant lab coat is the minimum requirement.[1] For larger-scale operations, a chemically resistant apron or a full chemical splash suit provides necessary additional protection.[3][4]

Procedural Workflow for Safe Handling

The following workflow illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Level Selection cluster_disposal Post-Task Operations start Begin Task with 4-Butoxypiperidine fume_hood Working in Certified Chemical Fume Hood? start->fume_hood splash_risk Potential for Splash or Aerosol Generation? fume_hood->splash_risk Yes level_b Enhanced PPE - Add Face Shield - Add Chemical Apron - Consider Respirator fume_hood->level_b No (STOP WORK - Unsafe) level_c Standard PPE - Double Nitrile Gloves - FR Lab Coat - Splash Goggles splash_risk->level_c No (Low Volume) splash_risk->level_b Yes doffing Follow Contamination-Free Doffing Procedure level_c->doffing level_b->doffing disposal Dispose of all PPE as Hazardous Chemical Waste doffing->disposal

Caption: PPE selection workflow for 4-Butoxypiperidine.

Protocol 5.1: Donning PPE (Step-by-Step)
  • Preparation: Ensure all PPE is inspected for damage (rips, cracks, etc.).

  • Body: Don flame-retardant lab coat and/or chemical apron.

  • Gloves (Inner): Don the first pair of nitrile gloves.

  • Gloves (Outer): Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Don chemical splash goggles, followed by a face shield if the risk assessment requires it.

Protocol 5.2: Doffing PPE to Prevent Contamination (Step-by-Step)

This process is designed to remove the most contaminated items first and to avoid touching the exterior of contaminated PPE with bare skin.

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning it inside out. Dispose of it immediately in a designated hazardous waste container.[7] Use the partially-gloved hand to remove the second glove.

  • Body Protection: Remove the chemical apron (if used) and the lab coat by rolling it outwards, ensuring the contaminated surface is contained within the roll. Place it in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles. Clean and store according to lab protocol.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior with bare skin. Dispose of them in the hazardous waste container.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[6][8]

Disposal Plan for Contaminated PPE and Materials

All materials that come into contact with 4-Butoxypiperidine are considered hazardous waste. This includes gloves, disposable lab coats, weighing papers, pipette tips, and any absorbent material used for cleanup.[7]

  • Waste Segregation: A dedicated, clearly labeled hazardous waste container must be present in the work area before any handling begins.[7] The label should read "Hazardous Waste: 4-Butoxypiperidine".

  • Collection: Immediately place all contaminated disposables into this container. The container must be sealable and made of a compatible material.[7]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]

  • Professional Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal service.[7] Under no circumstances should this waste be placed in common trash or poured down the drain.[7][8]

By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • 4-Piperidinopiperidine - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
  • SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM.U.S. Department of Health and Human Services.
  • Personal Protective Equipment | US EPA.
  • 4-butoxypiperidine (C9H19NO) - PubChemLite.PubChem.
  • 4 - Safety D
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
  • 1 - SAFETY D
  • Proper Disposal of 4-(CHLOROMETHYL)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.